4,6-Diaminoresorcinol dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
16523-31-2 |
|---|---|
Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChI Key |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
Other CAS No. |
16523-31-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key reagents is paramount. This guide provides an in-depth overview of 4,6-Diaminoresorcinol dihydrochloride, a crucial monomer in the synthesis of high-performance polymers.
Core Chemical and Physical Properties
This compound is a symmetrical dihydroxybenzene and phenylenediamine, typically available as a more stable dihydrochloride salt.[1] It presents as a white to off-white or grey-brown crystalline solid.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2][5][6] |
| Molecular Weight | 213.06 g/mol | [2][5][6] |
| Melting Point | 254 °C (decomposes) | [6][7][8][9] |
| Boiling Point | 430.1°C at 760 mmHg | [8] |
| Flash Point | 213.9°C | [8] |
| Appearance | White to off-white powder, Grey or purple solid, Grey-brown crystalline solid | [2][3][4] |
| Purity | ≥97%, Min. 98 Area-%, 99.5% min | [3][5][6] |
| Solubility | Soluble in water | [1][5] |
| Storage Temperature | 2-8°C | [6] |
| Topological Polar Surface Area | 92.5 Ų | [2] |
Spectroscopic Data
While detailed spectra are often proprietary, spectroscopic analysis is crucial for structure confirmation. Available data indicates the following:
-
Infrared (IR) Spectrum: Conforms to the expected structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and other spectral data are available through specialized chemical databases.[10]
Safety and Handling
This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate safety precautions.
Hazard Statements:
Precautionary Measures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13][14]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14]
-
Use only outdoors or in a well-ventilated area.[14]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[13][14]
-
Store locked up.[12]
In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[13][14]
Experimental Protocols: Synthesis Methodologies
Several methods for the synthesis of this compound have been documented. Below are detailed protocols for common approaches.
One-Pot Synthesis from Resorcinol
This method involves the direct conversion of resorcinol to the target compound in a single reaction vessel.
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 mol/L Hydrochloric acid
-
Ethanol
Procedure:
-
Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.[7]
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir until complete dissolution.[7]
-
Heat the reaction system to 100 °C.[7]
-
Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.[7]
-
After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring.[7]
-
Cool the reaction mixture at 100 °C for 2 hours to allow for crystal precipitation.[7]
-
Collect the crystals by filtration.[7]
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.[7]
-
Dry the final product under a vacuum.[7]
Synthesis via Catalytic Hydrogenation
This process utilizes a catalytic hydrogenation step to produce this compound.
Materials:
-
1,3-dibenzyloxy-4,6-dinitrobenzene
-
Noble metal catalyst (e.g., palladium on carbon)
-
Dilute aqueous hydrochloric acid
-
Organic solvent (immiscible with dilute HCl, e.g., toluene)
-
Hydrogen gas
Procedure:
-
Prepare a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.[15]
-
Introduce a suspension of the noble metal catalyst in the aqueous phase into a hydrogenation autoclave under hydrogen pressure.[15]
-
Pump a solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in the organic solvent into the autoclave.[15]
-
Conduct the catalytic hydrogenation at a pressure between 1 and 200 bar and a temperature between 0 and 200 °C.[15]
-
Upon completion of the reaction, precipitate the 4,6-diamino-resorcinol dihydrochloride by adding concentrated hydrochloric acid.[15]
-
Cool the resulting suspension and isolate the product by filtration.[15]
-
Dry the product in a vacuum.[15]
Visualized Workflows and Applications
Synthesis Workflow: One-Pot Method from Resorcinol
Caption: A flowchart illustrating the one-pot synthesis of this compound from resorcinol.
Applications in Polymer Chemistry
The primary application of this compound is as a monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO).[1][6][7] PBO is known for its exceptional thermal stability and tensile strength.[1]
Caption: The role of this compound as a key monomer in the synthesis of PBO polymer.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cn.haihangindustry.com [cn.haihangindustry.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 7. This compound | 16523-31-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. This compound(16523-31-2) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.ie [fishersci.ie]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
4,6-Diaminoresorcinol dihydrochloride CAS number 16523-31-2
An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride (CAS 16523-31-2)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate. The document details its physicochemical properties, synthesis and purification protocols, primary applications, and safety guidelines, tailored for professionals in research and development.
Core Physicochemical Properties
This compound is an aromatic compound that typically presents as its more stable dihydrochloride salt.[1] Its key quantitative properties are summarized below.
| Property | Value |
| CAS Number | 16523-31-2[2][3] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂[3][4] |
| Linear Formula | (H₂N)₂C₆H₂-1,3-(OH)₂ · 2HCl[2] |
| Molecular Weight | 213.06 g/mol [2][3][4] |
| Appearance | White to off-white or gray-brown crystalline solid[3][5] |
| Melting Point | 254 °C (decomposes)[2][5][6] |
| Water Solubility | Almost transparent, indicating good solubility[3][5][7] |
| Storage Temperature | 2-8°C[2][5] |
Synthesis and Purification
The preparation of high-purity this compound is crucial for its primary application in polymer science. Common synthesis routes involve the catalytic hydrogenation of dinitro precursors.
Experimental Protocol: Synthesis by Catalytic Hydrogenation
This protocol outlines a general method for the synthesis of this compound from a dinitro-precursor, such as 4,6-dinitroresorcinol or its dibenzyloxy derivative.[8][9][10]
-
Reaction Setup: A high-pressure autoclave is charged with the dinitro-precursor (e.g., 4,6-dinitro-1,3-benzenediol), a suitable solvent like n-propanol or a two-phase system of an organic solvent and dilute aqueous HCl, and a catalytic amount (e.g., 0.0001–0.02 mole equivalent) of a noble metal catalyst, typically palladium on carbon (Pd/C).[8][9][10]
-
Hydrogenation: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas to a range of 0.1 to 200 bar.[8][10] The reaction mixture is heated to a temperature between 30°C and 120°C and stirred vigorously.[8][10] The reaction is monitored until hydrogen uptake ceases, indicating completion.[9]
-
Product Isolation: After cooling, concentrated hydrochloric acid is added to the reaction mixture.[9] The catalyst is then removed by filtration.[8][9]
-
Purification by Recrystallization: The product is precipitated from the acidic aqueous solution, often by adding more concentrated HCl or by cooling.[8][11] For high purity, the crude product is subjected to recrystallization. The optimal conditions involve dissolving the crude material in 3.5 M hydrochloric acid (at a 20:1 volumetric ratio of acid to crude solid), heating to dissolve, and then slowly cooling to as low as -20°C to induce crystallization.[11]
-
Final Processing: The purified crystals are isolated by filtration, washed with cold hydrochloric acid and ethanol, and dried under vacuum to yield high-purity this compound.[11][12]
Caption: General workflow for the synthesis and purification of this compound.
Key Applications in Materials Science
The primary and most significant application of this compound is as a key monomer in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBO).[1][2] These materials are renowned for their exceptional thermal stability and mechanical strength.[5]
Experimental Protocol: Synthesis of Poly(p-phenylenebenzobisoxazole) (PBO)
PBO is synthesized via a polycondensation reaction between this compound and terephthalic acid or its derivatives.[1]
-
Monomer Preparation: Equimolar amounts of this compound and terephthalic acid are added to a reaction vessel.
-
Polymerization Medium: Polyphosphoric acid (PPA) is used as both the solvent and a condensing agent for the reaction.
-
Polycondensation: The mixture is heated under a nitrogen atmosphere, typically in stages, to temperatures exceeding 150°C. The high temperature facilitates the condensation reaction and the subsequent cyclization to form the rigid-rod benzoxazole structure.
-
Fiber Spinning: The resulting highly viscous, anisotropic polymer solution (dope) is extruded through a spinneret into a coagulation bath (e.g., water).[1] This process precipitates the polymer into continuous filaments.
-
Post-Processing: The PBO fibers are then washed, dried, and heat-treated under tension to achieve their final high-tensile strength and thermal stability properties.
Caption: Logical workflow for the synthesis of PBO high-performance fibers.
Safety and Handling
Due to its chemical reactivity and potential hazards, proper handling of this compound is essential. The compound is classified as a skin, eye, and respiratory irritant, and is suspected of causing genetic defects.[4][13][14][15]
| Safety Aspect | Guideline |
| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13] Suspected of causing genetic defects (H341).[14][16] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and appropriate protective clothing to prevent skin exposure.[13][14] |
| Engineering Controls | Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13][14] |
| Handling | Avoid contact with skin, eyes, and clothing.[14] Avoid breathing dust.[13] Do not handle until all safety precautions have been read and understood.[16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up.[16] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[13] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13] |
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.ie [fishersci.ie]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ca [fishersci.ca]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,6-Diaminoresorcinol dihydrochloride, a crucial monomer in the synthesis of high-performance polymers. This document outlines its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on the production of poly(p-phenylene benzobisoxazole) (PBO).
Core Properties and Data
This compound is a grey or purple solid that serves as a key building block in advanced materials science.[1] Its high reactivity and structural characteristics make it ideal for producing polymers with exceptional thermal stability and mechanical strength.
| Property | Value | Source |
| Molecular Weight | 213.06 g/mol | [1][2][3][4] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [1][2][4] |
| CAS Number | 16523-31-2 | [2][3] |
| Melting Point | 254 °C (decomposes) | [2][5] |
| Appearance | Grey or purple solid | [1] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.
Experimental Protocol 1: Synthesis from Resorcinol
This one-pot method utilizes resorcinol as the starting material.
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 mol/L Hydrochloric acid
-
Ethanol
Procedure:
-
To a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir until the resorcinol is completely dissolved.
-
Heat the reaction mixture to 100 °C.
-
Slowly add hydroxylamine hydrochloride (7.00 g) and maintain the temperature at 100 °C for 4 hours.
-
After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring.
-
Cool the mixture at 100 °C for 2 hours to allow for the precipitation of crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.
Experimental Protocol 2: Synthesis from 4,6-Dinitro-1,3-benzenediol
This method involves the catalytic hydrogenation of 4,6-dinitro-1,3-benzenediol.
Materials:
-
4,6-Dinitro-1,3-benzenediol
-
n-Propanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Water
-
Concentrated Hydrochloric acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Procedure:
-
Charge a one-liter Hastelloy C autoclave with 4,6-dinitro-1,3-benzenediol (100.0 g, 0.5 mole), n-propanol (500 ml), ~7.0 g of 10% Pd/C, and 10.0 ml of H₂O.
-
Seal the reactor and charge with 50 psi of H₂.
-
Heat the reactor to 40° C and maintain the temperature between 40° C and 50° C.
-
Maintain the H₂ pressure at approximately atmospheric pressure during the reaction.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature.
-
Add 300 ml of concentrated HCl containing ~10 g of SnCl₂·2H₂O to the reaction mixture.
-
Isolate the crude product and catalyst by filtration.
-
Dissolve the isolated material in 200 g of H₂O at 85° C and remove the catalyst by filtration.
-
Add 100-300 ml of H₂O and 500 ml of HCl to the filtrate to precipitate the product.
-
The product can be further purified by recrystallization.[6]
Application in Polymer Synthesis: Poly(p-phenylene benzobisoxazole) (PBO)
This compound is a critical monomer for the synthesis of PBO, a rigid-rod polymer known for its exceptional thermal stability and high tensile strength.[5]
Experimental Protocol: PBO Synthesis via Polycondensation
Materials:
-
This compound
-
Terephthalic acid
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add this compound (10.65 g, 5 mmol) and terephthalic acid (9.90 g, 5 mmol) to a degassed polyphosphoric acid (PPA) solution.
-
Perform dehydrochlorination at 100–110 °C under vacuum.
-
Cool the reaction vessel to approximately 90 °C.
-
Add fresh P₂O₅ and stir for 60 minutes to ensure complete mixing.
-
Gradually raise the reaction temperature:
-
130 °C for 5–6 hours
-
150 °C for 6–7 hours
-
190 °C for 3–4 hours
-
-
The resulting highly viscous PBO/PPA dope can then be spun into fibers.[7]
Conclusion
This compound is a fundamental component in the field of advanced materials. Its synthesis, while requiring careful control of reaction conditions, provides the necessary precursor for high-performance polymers like PBO. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound.
References
- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 16523-31-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
4,6-Diaminoresorcinol dihydrochloride structure
An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
Introduction
This compound (DAR), a symmetrical dihydroxybenzene and phenylenediamine, is an important organic compound typically handled as its more stable dihydrochloride salt.[1] Its primary significance lies in its role as a critical monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene-2,6-benzobisoxazole) (PBO).[1][2][3] PBO is renowned for its exceptional thermal stability and tensile strength, leading to its use in applications demanding robust materials.[1][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in materials science and drug development.[5]
Chemical Structure and Properties
This compound is an aromatic compound featuring two amino groups and two hydroxyl groups attached to a benzene ring. The dihydrochloride salt form enhances its stability.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16523-31-2 | [6][7] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [8][9][10] |
| Molecular Weight | 213.06 g/mol | [8] |
| Appearance | White to off-white, gray, or brown crystalline solid/powder | [10][11][12] |
| Melting Point | 254 °C (decomposes) | [6][8] |
| Boiling Point | 430.1°C at 760 mmHg | [8] |
| Solubility | Soluble in water | [1][13] |
| Storage Temperature | 2-8°C | [9] |
| InChI Key | KUMOYHHELWKOCB-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=CC(=C1N)O)O)N.Cl.Cl | [9][14] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been developed. Below are detailed protocols for two common approaches.
Synthesis from Resorcinol (One-Pot Method)
This method involves the direct conversion of resorcinol to the target compound in a single reaction vessel.[15]
Caption: Workflow for the one-pot synthesis of DAR from resorcinol.
Experimental Protocol:
-
Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.[6][15]
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir the mixture until all solids are completely dissolved.[6][15]
-
Slowly add hydroxylamine hydrochloride (7.00 g) to the flask and maintain the reaction at 100 °C for 4 hours.[6][15]
-
After the reaction is complete, add 40 mL of 6 mol/L hydrochloric acid to the system and continue stirring.[6][15]
-
Cool the reaction mixture, during which time crystals will precipitate.[6][15]
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.[6][15]
-
Dry the final product under a vacuum to yield this compound.[6][15]
Synthesis via Catalytic Hydrogenation
This process involves the catalytic hydrogenation of a dinitro-precursor. A common starting material for this route is 1,3-dibenzyloxy-4,6-dinitrobenzene.[2]
Experimental Protocol:
-
The process involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene using a noble metal catalyst (e.g., palladium on carbon).[2]
-
The reaction is conducted in a two-phase mixture consisting of dilute aqueous hydrochloric acid and an organic solvent that is immiscible with the acid (e.g., toluene).[2]
-
The hydrogenation is carried out at a temperature ranging from 0 to 200°C and a pressure of 1 to 200 bar.[2]
-
After the reaction, the this compound product is precipitated by the addition of concentrated hydrochloric acid.[2]
-
The resulting suspension is cooled, and the product is isolated by filtration and dried in a vacuum. This process can achieve a high yield of approximately 95%.[2]
Another variation involves the hydrogenation of 2-chloro-4,6-dinitroresorcinol.[16]
Experimental Protocol:
-
A one-liter Hastalloy C autoclave is charged with 2-chloro-4,6-dinitroresorcinol (117.3 g, 0.5 mole), glacial acetic acid (400 ml), sodium acetate (41 g, 0.5 mole), 10% palladium on carbon (7.0 g), and water (100 mL).[16]
-
The sealed reactor is pressurized with hydrogen gas (400 psi) and the temperature is maintained between 40°C and 50°C.[16]
-
Hydrogen pressure is maintained between 100-400 psi throughout the reaction.[16]
-
Upon completion, the crude product and catalyst are isolated by filtration.[16]
-
The material is then dissolved in hot water (85°C), and the catalyst is removed by filtration.[16]
-
The product is precipitated from the filtrate by adding water and hydrochloric acid, followed by recrystallization to afford the purified diaminoresorcinol dihydrochloride.[16]
Applications
The primary application of this compound is in materials science as a monomer. It is also cited as a pharmaceutical intermediate.[5][11]
High-Performance Polymers (PBO)
This compound is a key building block for poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer with exceptional properties.[1][3] The polycondensation reaction is typically carried out with terephthalic acid or its derivatives in polyphosphoric acid.[1]
Caption: Polymerization pathway to PBO.
The resulting PBO polymer can be processed into fibers and films that exhibit remarkable thermal resistance and mechanical strength, making them suitable for aerospace, ballistics protection, and other demanding industrial applications.[1]
Other Applications
Beyond PBO, this compound may be used as a precursor in the synthesis of other polymers, such as poly(naphthalenebenzobisoxazole)s.[6] It is also used as an intermediate in the synthesis of dyes, photosensitizers, and pharmaceutical compounds.[17]
Safety and Handling
This compound requires careful handling due to its potential hazards.
| Hazard Information | Description | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation. | [10][14] |
| H319: Causes serious eye irritation. | [10][14] | |
| H335: May cause respiratory irritation. | [10] | |
| H341: Suspected of causing genetic defects. | [10][14] | |
| Precautionary Statements | P201, P202: Obtain and read instructions before use. | [14] |
| P261: Avoid breathing dust. | [10] | |
| P280: Wear protective gloves/clothing/eye protection/face protection. | [18] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [10] | |
| Risk Statements (older system) | 36/37/38: Irritating to eyes, respiratory system and skin. | [8][14][17] |
| Safety Statements (older system) | S26: In case of contact with eyes, rinse immediately with plenty of water. | [8][17] |
| S24/25: Avoid contact with skin and eyes. | [8] | |
| Storage Conditions | Store in a sheltered, dry, dark place at 2-8°C. Keep out of sun. | [11] |
| Sensitivity | Light and air sensitive. | [19] |
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 16523-31-2 [chemicalbook.com]
- 7. 4,6-Diaminoresorcinol, dihydrochloride | CAS#:16523-31-2 | Chemsrc [chemsrc.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 16523-31-2 | FD00382 [biosynth.com]
- 10. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cn.haihangindustry.com [cn.haihangindustry.com]
- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. This compound | 16523-31-2 [amp.chemicalbook.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 17. chembk.com [chembk.com]
- 18. 4,6-ジアミノレソルシノール二塩酸塩 | this compound | 16523-31-2 | 東京化成工業株式会社 [tcichemicals.com]
- 19. labproinc.com [labproinc.com]
An In-depth Technical Guide to the Solubility of 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-diaminoresorcinol dihydrochloride (DAR-2HCl). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles and presents key data on solubility in various solvents, detailed experimental protocols, and visual representations of relevant processes.
Core Physical and Chemical Properties
This compound is a gray or purple crystalline solid.[1] It is the dihydrochloride salt of 4,6-diaminoresorcinol, a molecule of significant interest as a monomer in the synthesis of high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO).[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [5] |
| Molecular Weight | 213.06 g/mol | [5] |
| Melting Point | 254 °C (decomposes) | [6] |
| Appearance | Grey or purple solid | [1] |
Quantitative Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility information.
| Solvent | Solubility | Temperature | Observations and Remarks | Source |
| Water | Soluble | 85 °C | A crude product was dissolved in 200g of water.[8] The free base, 4,6-diaminoresorcinol, is also soluble in water.[9] | [8][9] |
| Aqueous Hydrochloric Acid | Soluble | 20-60 °C | The dihydrochloride salt is completely dissolved in the aqueous phase during synthesis.[10] The optimal concentration for recrystallization is 3.5 mol·L⁻¹.[2] | [2][10] |
| Organic Solvents (general) | Low solubility (for the free base) | Not specified | The low solubility of the free base in organic solvents is noted as a disadvantage in some synthesis routes.[10] | [10] |
| Glacial Acetic Acid | Soluble | 40 °C | A related compound, 2-chloro-4,6-dinitroresorcinol (117.3 g), was dissolved in 400 ml of glacial acetic acid.[11] | [11] |
| Ethanol | Sparingly Soluble | Not specified | Used as a wash solvent after precipitation from hydrochloric acid, suggesting lower solubility.[12] | [12] |
| Poly(phosphoric acid) | Soluble | 90-210 °C | Used as a solvent for polymerization to PBO.[3][7] | [3][7] |
| Methanesulfonic acid | Soluble | 25 °C | Used as a solvent for intrinsic viscosity measurements of PBO polymer.[9] | [9] |
Experimental Protocols
Detailed experimental protocols provide valuable insights into the practical aspects of handling and dissolving this compound.
Recrystallization Protocol for High Purity this compound[2]
This protocol is designed for the purification of crude this compound.
Materials:
-
Crude this compound
-
3.5 mol·L⁻¹ Hydrochloric acid
Procedure:
-
Prepare a 20:1 volumetric ratio of 3.5 mol·L⁻¹ hydrochloric acid to the crude crystalloid.
-
Heat the mixture to a temperature above 40°C to dissolve the solid.
-
Once dissolved, gradually cool the solution to -20°C.
-
During cooling, stir the solution for 10 minutes at a speed of 80 r·min⁻¹.
-
Allow the crystallization to proceed for 9 hours.
-
For higher purity, the recrystallization process can be repeated.
Dissolution in Water for Purification[8]
This procedure describes the dissolution of the crude product in water as part of a purification process.
Materials:
-
Crude this compound (containing catalyst)
-
Deionized Water
-
Concentrated Hydrochloric Acid
Procedure:
-
The crude product, after initial filtration, is dissolved in 200 g of water at 85°C.
-
The hot solution is filtered to remove the catalyst.
-
To the filtrate, 100-300 ml of water is added, followed by 500 ml of concentrated hydrochloric acid to precipitate the purified product.
Visualizing Workflows
Diagrams created using Graphviz illustrate key processes involving this compound.
Caption: Recrystallization workflow for this compound.
Caption: Synthesis of PBO using this compound.
References
- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. data.epo.org [data.epo.org]
- 10. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 11. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide on the Safety and Handling of 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,6-diaminoresorcinol dihydrochloride, a compound used in the synthesis of high-performance polymers.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Skin Irritation: Category 2. Causes skin irritation.[3][4][5]
-
Eye Irritation: Category 2. Causes serious eye irritation.[3][4][5]
-
Germ Cell Mutagenicity: Category 2. Suspected of causing genetic defects.[3][4][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][4][7]
Hazard Statements:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [5] |
| Molecular Weight | 213.06 g/mol | [4] |
| Appearance | Grey or purple solid | [4] |
| Melting Point | 254 °C (decomposes) | [2][10] |
| Solubility | Soluble in water | [1][2] |
| Storage Temperature | 2-8°C | [1][10] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | References |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | [8][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact. | [8][10] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be worn. | [10] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.
-
Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[7] Wash hands thoroughly after handling.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Store locked up.[9] Incompatible with strong oxidizing agents.[6][7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [6][8][9] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [6][8][9] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [8][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [8][9] |
Accidental Release Measures
A clear and practiced emergency protocol is necessary to handle accidental spills effectively.
Small Spills (Solid)
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collection: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][7] Avoid generating dust.[6][7]
-
Decontamination: Clean the spill area with a damp cloth or paper towels.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.
Experimental Protocols
Decontamination Procedure
A standardized decontamination protocol should be followed after handling this compound to ensure the removal of any residual contamination.
-
Gross Decontamination: Remove any visible powder or residue by gently wiping with a damp cloth or absorbent pad.
-
Surface Cleaning: Wash the contaminated surface with a mild detergent and water solution.
-
Rinsing: Thoroughly rinse the surface with clean water to remove any detergent residue.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: Dispose of all cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.
Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Spill Response Workflow
Caption: A workflow for responding to an accidental spill of this compound.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 3. Hazardous Material Spills | UW Environmental Health & Safety [ehs.washington.edu]
- 4. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. nj.gov [nj.gov]
- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. hse.gov.uk [hse.gov.uk]
- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]
4,6-Diaminoresorcinol Dihydrochloride: A Technical Whitepaper on its Core Mechanism of Action in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diaminoresorcinol dihydrochloride (DAR), a key industrial chemical, is a primary building block in the synthesis of high-performance polybenzoxazole (PBO) polymers. While its name might appear in broader chemical screens, it is crucial for researchers, particularly those in drug development, to understand that the "mechanism of action" for this compound is firmly established within the realm of materials science and polymer chemistry, not pharmacology. There is currently no substantive body of scientific literature supporting a pharmacological or biological mechanism of action for this compound. This technical guide will provide an in-depth exploration of its core chemical mechanism of action in the synthesis of PBOs, its chemical properties, and the experimental protocols for its use in polymerization.
Introduction: A Focus on Material Science
This compound is an aromatic compound that is primarily utilized as a monomer for the synthesis of rigid-rod polymers.[1] Specifically, it is a critical precursor for poly(p-phenylene benzobisoxazole) (PBO), a thermally stable and high-strength synthetic fiber.[2] The dihydrochloride salt form of 4,6-diaminoresorcinol is typically used due to its increased stability compared to the free base, which is susceptible to oxidation.[2]
For professionals in drug development and life sciences, it is imperative to note the distinction in the application of this molecule. While its structural motifs, such as the aminophenol group, are found in some biologically active compounds, this compound itself is not developed as a therapeutic agent. Its toxicological profile indicates potential for skin and eye irritation, and it is suspected of causing genetic defects, necessitating careful handling.[3][4]
Core Mechanism of Action: Polycondensation and Cyclization
The primary mechanism of action of this compound is its role as a reactive monomer in polycondensation reactions, followed by cyclization to form the benzoxazole ring system. This process is the foundation for the creation of PBO polymers.
The key reactive sites on the 4,6-diaminoresorcinol molecule are the two amino groups (-NH2) and the two hydroxyl groups (-OH) positioned ortho to the amino groups on the benzene ring. The polymerization process typically involves a reaction with a dicarboxylic acid or its derivative, such as terephthaloyl chloride.
The overall mechanism can be broken down into two main stages:
-
Polycondensation: In the initial step, the amino groups of this compound react with the carboxyl groups of a dicarboxylic acid (or its derivative) in a polycondensation reaction. This forms a high-molecular-weight polyamide intermediate. This reaction is typically carried out in a strong acid solvent like polyphosphoric acid (PPA), which also acts as a catalyst.
-
Cyclization (Oxazole Ring Formation): The subsequent and crucial step is the intramolecular cyclization of the polyamide intermediate. At elevated temperatures, the hydroxyl groups on the resorcinol ring, which are ortho to the newly formed amide linkages, react with the amide carbonyl group. This results in the elimination of water and the formation of the rigid and highly stable oxazole ring. This thermal cyclodehydration process transforms the flexible polyamide into the rigid-rod PBO polymer.
The following diagram illustrates this chemical transformation:
Caption: Polymerization of this compound to PBO.
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₈N₂O₂ · 2HCl | |
| Molecular Weight | 213.06 g/mol | |
| Appearance | White to gray or purple solid | [3] |
| Melting Point | 254 °C (decomposes) | |
| Solubility | Soluble in water | [2] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of PBO from this compound. Specific conditions may vary based on the desired polymer properties.
Objective: To synthesize poly(p-phenylene benzobisoxazole) (PBO) from this compound and terephthalic acid.
Materials:
-
This compound (DAR)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
High-purity nitrogen gas
-
Deionized water
-
Methanol
Equipment:
-
High-torque mechanical stirrer
-
Resin kettle with a nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
PPA Preparation: A solution of PPA with a specific P₂O₅ content is prepared in the resin kettle under a nitrogen atmosphere. This is achieved by adding P₂O₅ to commercial PPA and heating with stirring until a homogenous solution is obtained.
-
Monomer Addition: this compound and terephthalic acid are added to the PPA solution under a nitrogen blanket with vigorous stirring.
-
Polycondensation: The temperature of the reaction mixture is slowly increased according to a specific heating profile. The mixture becomes increasingly viscous as the polyamide intermediate is formed.
-
Cyclization: The temperature is further raised to induce thermal cyclodehydration. The viscosity of the solution will change, and the color of the polymer dope will darken. This stage is critical for the formation of the benzoxazole rings.
-
Polymer Precipitation and Washing: Once the desired molecular weight is achieved, the hot polymer dope is extruded into a non-solvent such as water or a water/methanol mixture to precipitate the PBO polymer. The polymer is then extensively washed with water and methanol to remove the PPA.
-
Drying: The purified PBO polymer is dried in a vacuum oven at an elevated temperature to remove any residual solvent.
The following workflow diagram illustrates the key steps in this experimental protocol:
Caption: Experimental workflow for the synthesis of PBO polymer.
Conclusion
References
The Genesis of a High-Performance Monomer: An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diaminoresorcinol dihydrochloride (DAR·2HCl), a symmetrical dihydroxybenzene and phenylenediamine derivative, stands as a critical building block in the synthesis of high-performance polymers.[1] Its significance is intrinsically linked to the development of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data.
While pinpointing a singular "discovery" of this compound is challenging, its history is largely intertwined with the intensive research into high-performance plastics that burgeoned in the 1970s and 1980s. The quest for readily available, cost-effective, and sustainably sourced monomers for advanced polymers spurred the development and refinement of synthetic routes to this crucial compound.[1]
Physicochemical Properties
This compound is typically a white to gray or brown crystalline solid.[1][3] The free base, 4,6-diaminoresorcinol, is highly susceptible to oxidation and rapidly discolors in air.[1] Consequently, it is most commonly prepared and stored as the more stable dihydrochloride salt.[1] For purification, it can be recrystallized from hot, dilute hydrochloric acid with the addition of activated carbon and an oxidation inhibitor like tin(II) chloride to yield white needles.[1]
| Property | Value |
| CAS Number | 16523-31-2 |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂[3] |
| Molecular Weight | 213.06 g/mol |
| Melting Point | 254 °C (decomposes) |
| Water Solubility | Soluble[1] |
Synthesis of this compound
Multiple synthetic pathways to this compound have been developed, starting from various precursors. The following sections detail the most significant methods, including experimental protocols and quantitative data.
Method 1: From Resorcinol via Nitration and Reduction
A traditional and fundamental approach to this compound begins with resorcinol. This multi-step synthesis involves the nitration of a resorcinol derivative followed by reduction of the nitro groups.
A process for preparing high-purity 4,6-diamino-1,3-benzenediol involves the following key steps:
-
Nitration of 1,3-diacetoxybenzene: 1,3-diacetoxybenzene is treated with nitric acid. This reaction, however, can lead to the formation of undesired by-products such as 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol, necessitating repeated recrystallizations to isolate the desired 4,6-dinitro-1,3-benzenediol.[2]
-
Catalytic Hydrogenation: The purified 4,6-dinitro-1,3-benzenediol is then catalytically hydrogenated in dilute hydrochloric acid to yield 4,6-diamino-1,3-benzenediol dihydrochloride.[2]
A one-liter Hastelloy C autoclave is charged with 100.0 g (0.5 mole) of 4,6-dinitro-1,3-benzenediol, 500 ml of n-propanol, approximately 7.0 g of 10% Pd/C, and 10.0 ml of H₂O. The reactor is sealed and charged with 400 psi of H₂. The temperature is raised to and maintained between 40°C and 50°C. After a brief induction period, the hydrogen uptake becomes rapid, and the H₂ pressure is maintained between 100-400 psi. Upon completion, the crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H₂O at 85°C, and the catalyst is removed by filtration. To the filtrate, 100-300 ml of H₂O is added along with 500 ml of HCl to precipitate the product. Recrystallization can be performed to afford crude diaminoresorcinol dihydrochloride in a 95.0 mole percent yield based on the starting dinitro compound.[2]
Method 2: From 1,3-Dichlorobenzene
An alternative route utilizes 1,3-dichlorobenzene as the starting material, proceeding through dinitration and subsequent catalytic hydrogenation.
-
Dinitration of 1,3-Dichlorobenzene: 1,3-dichlorobenzene is dinitrated to form 1,3-dichloro-4,6-dinitrobenzene.[4]
-
Reaction with Sodium Benzylate: The dinitro derivative is then reacted with sodium benzylate to produce 1,3-dibenzyloxy-4,6-dinitrobenzene.[4]
-
Catalytic Hydrogenation: This intermediate is catalytically hydrogenated on a noble metal catalyst in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent (e.g., toluene) at a pressure of 1 to 200 bar and a temperature of 0 to 200°C.[4]
In a typical procedure, a suspension of the noble metal catalyst in dilute aqueous hydrochloric acid is placed in a hydrogenation autoclave under H₂ pressure. A solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in an organic solvent is then pumped into the autoclave under hydrogenation conditions. After the reaction, the product, this compound, is precipitated by the addition of concentrated hydrochloric acid. This process can achieve a yield of 95% of theory.[4]
Method 3: One-Pot Synthesis from 4,6-Diacetylresorcinol
A more streamlined approach involves a one-pot synthesis starting from 4,6-diacetylresorcinol. This method encompasses oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination in a single reaction vessel.
This process utilizes a Brønsted acid, such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid, as both a catalyst and a solvent. The molar ratio of hydroxylamine hydrochloride to the Brønsted acid catalyst to 4,6-diacetylresorcinol is typically in the range of (2.0-2.5) : (1-10) : 1. The reaction is carried out at a temperature between 65 and 125 °C. This method is noted for its simple process steps and efficient preparation.[5]
The synthesis proceeds through the formation of a dioxime from 4,6-diacetylresorcinol, which then undergoes a Beckmann rearrangement to form 4,6-diacylaminoresorcinol. Subsequent hydrolysis yields the final product, 4,6-diaminoresorcinol, which is then converted to its dihydrochloride salt.[5]
Quantitative Data Summary
| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity |
| 4,6-Dinitro-1,3-benzenediol | H₂, 10% Pd/C, n-propanol, H₂O, HCl | 40-50°C, 100-400 psi | 95.0 mole % | - |
| 1,3-Dibenzyloxy-4,6-dinitrobenzene | H₂, Noble Metal Catalyst, aq. HCl, Toluene | 0-200°C, 1-200 bar | 95% | - |
| 2-chloro-4,6-dinitroresorcin | 5wt% palladium on carbon, ethanol, water, aqueous ammonia, hydrogenchloride | 30-40°C (hydrogenation), 60-70°C (amination), Hydrogen pressure: 0.2-0.4 MPa | 75.9% | 99.74% |
| Resorcinol | Fuming sulfuric acid, Nitrating agent, Hydrazine hydrate, Noble metal catalyst, Concentrated HCl | - | up to 64% | up to 99.6% |
| 4,6-dinitroresorcinol | 5% palladium carbon, hydrochloride | 30-120°C, 0.1-1.5 Mpa | 82% | 99.9% |
Applications
The primary application of this compound is as a monomer for the synthesis of poly(p-phenylene benzobisoxazole) (PBO).[6] The polycondensation of this compound with terephthalic acid or its derivatives in polyphosphoric acid yields PBO.[1][7] PBO fibers exhibit extraordinary tensile strength and thermal stability, making them valuable in aerospace, military, and other high-performance material applications.[8]
Conclusion
This compound, a seemingly simple aromatic compound, has played a pivotal role in the advancement of materials science. While its formal discovery is not marked by a singular event, its development was a direct consequence of the drive for innovation in high-performance polymers. The various synthetic routes developed over the years reflect a continuous effort to improve efficiency, yield, and purity, ensuring a reliable supply of this essential monomer. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals working at the forefront of polymer chemistry and materials development.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 3. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 5. Process for producing 4,6-diaminoresorcinols (1997) | Junji Kawachi | 5 Citations [scispace.com]
- 6. This compound | 16523-31-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. data.epo.org [data.epo.org]
spectroscopic data for 4,6-Diaminoresorcinol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diaminoresorcinol dihydrochloride is a chemical compound of significant interest in the field of polymer chemistry. It serves as a key monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO), which is known for its exceptional thermal stability and mechanical strength. This guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis, and a visualization of its primary application workflow.
Chemical Properties and Data
A summary of the key chemical identifiers and physical properties for this compound is presented below.
| Property | Value |
| CAS Number | 16523-31-2 |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl |
| Molecular Weight | 213.06 g/mol |
| Appearance | White to off-white or grey-brown crystalline solid |
| Melting Point | 254 °C (decomposes) |
| Solubility | Soluble in water |
| IUPAC Name | 4,6-diaminobenzene-1,3-diol;dihydrochloride |
| InChI Key | KUMOYHHELWKOCB-UHFFFAOYSA-N |
| SMILES | Cl.Cl.Nc1cc(N)c(O)cc1O |
Spectroscopic Data
Detailed, publicly available spectroscopic data with peak assignments for this compound is limited. While many suppliers and patents mention characterization by standard spectroscopic methods, they often do not provide the raw data or detailed peak lists. This section summarizes the available information.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Patents describing the synthesis of this compound mention the use of ¹H and ¹³C NMR for characterization, but do not report the chemical shifts and coupling constants.
Mass Spectrometry (MS)
The exact mass of the free base, 4,6-Diaminoresorcinol, is 140.0586 g/mol . The dihydrochloride salt would not typically be analyzed directly by electron ionization mass spectrometry.
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.
Method 1: From Resorcinol
This method involves a one-pot reaction starting from resorcinol.
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 M Hydrochloric acid
-
Ethanol
Procedure:
-
To a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir the mixture, warming to 100 °C until complete dissolution.
-
Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.
-
After the reaction is complete, add 40 mL of 6 M hydrochloric acid to the system and continue stirring.
-
Cool the reaction mixture to allow for the precipitation of crystals.
-
Collect the crystals by filtration, wash them sequentially with hydrochloric acid and ethanol.
-
Dry the product under vacuum to yield this compound.
Method 2: Catalytic Hydrogenation
This method involves the reduction of a dinitro precursor.
Materials:
-
1,3-Dibenzyloxy-4,6-dinitrobenzene
-
Noble metal catalyst (e.g., Palladium on carbon)
-
Dilute aqueous hydrochloric acid
-
An organic solvent immiscible with dilute HCl (e.g., Toluene)
-
Hydrogen gas
Procedure:
-
The catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene is carried out in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.
-
The reaction is performed under a hydrogen atmosphere (pressure between 1 and 200 bar) at a temperature between 0 and 200 °C.
-
Upon completion of the reaction, the this compound product is isolated from the aqueous phase.
Application Workflow: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
As no biological signaling pathways involving this compound have been identified, this section provides a visualization of its primary industrial application: the synthesis of PBO. PBO is a high-performance polymer with exceptional thermal and mechanical properties.
Caption: Workflow for the synthesis of PBO fiber.
Conclusion
Technical Guide: 4,6-Diaminoresorcinol Dihydrochloride - Purity and Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications and analytical methodologies for 4,6-Diaminoresorcinol Dihydrochloride (DAR.2HCl). The information compiled herein is intended to support research and development activities by providing clear, actionable data and protocols.
Purity Specifications
This compound is a key monomer in the synthesis of high-performance polymers, such as poly(p-phenylene-2,6-benzobisoxazole) (PBO). The purity of this compound is critical to ensure the desired properties of the final polymer. Commercial grades of this compound typically exhibit purities in the range of 97% to over 99%. The following table summarizes purity data from various suppliers.
| Supplier/Source | Purity Specification | Assay Method |
| Thermo Scientific | ≥97.5% | Titration with NaOH |
| Sigma-Aldrich | 97% | Not specified |
| CymitQuimica | Min. 98 Area-% | Not specified |
| Jinan Haohang Chemical | 99.5% min | Not specified |
| Patent CN101250118A | 99.9% | Not specified |
| ChemicalBook Synthesis Note | 99.74% | HPLC |
Experimental Protocols for Assay
Accurate determination of the purity of this compound is essential for quality control and to ensure the stoichiometric balance in polymerization reactions. The two most common methods for assaying this compound are titration and High-Performance Liquid Chromatography (HPLC).
Assay by Titration with Sodium Hydroxide
This method determines the purity of this compound by titrating the two hydrochloride salts with a standardized solution of sodium hydroxide. The endpoint is typically determined potentiometrically or with a suitable colorimetric indicator.
Principle:
The reaction proceeds as follows:
(H₂N)₂C₆H₂(OH)₂·2HCl + 2NaOH → (H₂N)₂C₆H₂(OH)₂ + 2NaCl + 2H₂O
Each mole of pure this compound (molar mass: 213.06 g/mol ) reacts with two moles of sodium hydroxide.
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled and cooled to remove dissolved CO₂
-
Phenolphthalein indicator solution (0.5% w/v in 50% ethanol/water)
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of deionized water to the flask and stir until the sample is completely dissolved.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.
-
Titration: Titrate the sample solution with the standardized 0.1 N NaOH solution while continuously stirring.
-
Endpoint: The endpoint is reached when the solution turns a faint, persistent pink color. Record the volume of NaOH solution used.
-
Blank Titration: Perform a blank titration using 50 mL of deionized water and the same amount of indicator. Subtract the volume of NaOH used for the blank from the sample titration volume.
-
Calculation: Purity (%) = (V_NaOH × N_NaOH × M_eq × 100) / W_sample
Where:
-
V_NaOH = Volume of NaOH used for the sample (in L)
-
N_NaOH = Normality of the NaOH solution (in eq/L)
-
M_eq = Equivalent weight of this compound (Molar Mass / 2 = 213.06 / 2 = 106.53 g/eq)
-
W_sample = Weight of the sample (in g)
-
Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of this compound and for identifying and quantifying any impurities. While a specific, validated method for this compound is not publicly available, the following protocol is a representative method for the analysis of aromatic diamines and can be used as a starting point for method development.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 3.0).
-
Gradient: 5% Acetonitrile for 2 minutes, then ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on the resorcinol chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at a concentration of approximately 100 µg/mL in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample as a percentage of the expected concentration.
-
Purity can also be determined by area percent, assuming all components have a similar response factor at the detection wavelength.
Area Percent Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100
-
Visualized Workflow for Purity Analysis
The following diagram illustrates the general workflow for determining the purity of a this compound sample, incorporating both titration and HPLC methods.
Caption: Workflow for the purity determination of this compound.
References
4,6-Diaminoresorcinol Dihydrochloride: A Technical Guide to Current Applications and Future Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diaminoresorcinol dihydrochloride (DAR), a symmetrical dihydroxybenzene and phenylenediamine, is a chemical compound of significant interest, primarily as a key monomer for the synthesis of high-performance polymers.[1] While its role in materials science is well-established, its potential in the pharmaceutical and biomedical fields remains largely unexplored. This technical guide provides a comprehensive overview of the known synthesis, properties, and applications of this compound, and critically, explores potential research avenues for its application in drug development and other biomedical innovations.
Physicochemical Properties
This compound is typically a white to gray or brown crystalline solid.[1][2] The dihydrochloride salt is the more common and stable form of the compound, as the free base, 4,6-Diaminoresorcinol, is highly susceptible to oxidation and quickly discolors when exposed to air.[1] For enhanced stability, it is recommended to store the compound under nitrogen.[1]
| Property | Value | References |
| CAS Number | 16523-31-2 | [1] |
| Molecular Formula | C6H10Cl2N2O2 | [1] |
| Molecular Weight | 213.06 g/mol | [1] |
| Melting Point | 254 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| Appearance | White to gray/brown crystalline solid | [1][2] |
| Storage Temperature | 2-8°C |
Established Applications in Polymer Chemistry
The primary application of this compound is as a monomer in the polycondensation reaction with terephthalic acid or its derivatives to produce poly(p-phenylene-2,6-benzobisoxazole), commercially known as PBO.[1][3] PBO is a high-performance polymer renowned for its exceptional thermal stability, high tensile strength, and modulus.[4]
PBO fibers are noted to be approximately twice as strong as aramid fibers and about ten times stronger than steel, making them a "super fiber".[4] These exceptional properties have led to its use in demanding applications, including aerospace components, ballistic protection (bulletproof vests), firefighting suits, and other protective clothing.[5]
Polymerization to PBO
The synthesis of PBO from this compound and terephthalic acid is typically carried out in polyphosphoric acid (PPA) at elevated temperatures.[3] The resulting polymer solution is then spun into fibers.[3]
References
A Comprehensive Technical Review of 4,6-Diaminoresorcinol Dihydrochloride: Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth analysis of 4,6-Diaminoresorcinol dihydrochloride (DAR), a critical monomer in the synthesis of high-performance polymers. The document details its physicochemical properties, outlines various synthetic pathways with specific experimental protocols, and discusses its primary applications, particularly in the field of advanced materials.
Physicochemical Properties
This compound is a stable salt form of 4,6-diamino-1,3-benzenediol. It typically appears as a white to grey-brown or purple crystalline solid.[1][2][3] Its stability as a dihydrochloride salt makes it less prone to oxidation compared to the free diamine.
| Property | Value | References |
| CAS Number | 16523-31-2 | [1][4] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [1][5][6] |
| Molecular Weight | 213.06 g/mol | [4][5][6] |
| Melting Point | 254 °C (decomposes) | [2][4][7][8] |
| Appearance | White to grey-brown/purple crystalline solid | [1][2][3] |
| Solubility | Soluble in water | [6][9] |
| Storage Temperature | 2-8°C | [2][4] |
Synthesis of this compound
The synthesis of high-purity DAR is crucial for the production of high-performance polymers. Several synthetic routes have been developed, starting from various precursors. Below are detailed protocols for the most significant methods found in the literature.
This is a common pathway that involves the direct nitration of resorcinol followed by reduction.
Caption: Synthesis of DAR from Resorcinol via a dinitro intermediate.
Experimental Protocol:
-
Nitration: Oleum (containing 1-6 mol of SO₃) is heated to 80-90°C. Resorcinol is added slowly, and the reaction proceeds for 2-10 hours. The mixture is cooled to 40-50°C, and nitric acid (60-65wt%) is added. The nitration reaction is carried out for 3-10 hours. The solution is then poured into water and heated to 100°C for 4-14 hours to hydrolyze and precipitate the product, which is filtered to yield 4,6-dinitroresorcinol.[10]
-
Reduction: 1 mole of 4,6-dinitroresorcinol is mixed with 0.1-1 mole of hydrochloric acid and 0.0001-0.02 mole of 5% palladium on carbon (Pd/C) catalyst.[10]
-
The mixture is heated to a reaction temperature of 30-120°C under a hydrogen pressure of 0.1-1.5 MPa for 2-8 hours.[10]
-
After the reaction, the mixture is cooled to 20°C and filtered to remove the catalyst.[10]
-
The filtrate is decolorized, and the final product is crystallized from hydrochloric acid, filtered, and vacuum-dried to obtain this compound.[10] A yield of 82% with 99.9% purity has been reported for this method.[10]
This process involves the catalytic hydrogenation of a protected dinitrobenzene derivative.
Caption: Synthesis of DAR from a dibenzyloxy-protected precursor.
Experimental Protocol:
-
Hydrogenation Setup: A suspension of a noble metal catalyst (e.g., palladium, 0.2-2% by weight) in dilute aqueous hydrochloric acid is introduced into a hydrogenation autoclave under H₂ pressure.[11]
-
Reaction: A suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in an organic solvent (e.g., toluene) is pumped into the autoclave.[11]
-
The catalytic hydrogenation is performed in a two-phase mixture of the dilute aqueous HCl and the organic solvent.[11]
-
The reaction is carried out at a temperature between 40-120°C and an H₂ pressure of 1-200 bar (preferably 10-30 bar).[11]
-
Isolation: After the reaction is complete, the this compound is precipitated by the addition of concentrated hydrochloric acid at 20-60°C. The suspension is cooled, and the product is filtered and dried in vacuo.[11]
This method involves the formation and subsequent reduction of a bisazo compound.
Caption: Two-step synthesis of DAR via a bisazo intermediate.
Experimental Protocol:
-
Azo Coupling: An aryldiazonium salt is reacted with resorcinol in the presence of a base and a reaction medium (water and a water-miscible solvent) at a temperature between -5°C and -60°C to form the 4,6-bisarylazoresorcinol intermediate.[12]
-
Hydrogenation: 4,6-Bisphenylazoresorcinol (7.85 mmol), 100% ethanol (70 mL), water (30 mL), concentrated HCl (2.6 mL), and 10% palladium on carbon (0.15 g) are placed in a round-bottom flask.[12]
-
The system is evacuated and filled with hydrogen three times. The hydrogenation proceeds at 55°C with stirring until hydrogen uptake ceases (approx. 3 hours).[12]
-
Work-up: The mixture is flushed with nitrogen, and a solution of stannous chloride dihydrate (0.2 g) in HCl (5 mL) is added as an antioxidant. The catalyst is removed by filtration.[12]
-
Isolation: The solvent is removed by rotary evaporation. The residual solid is redissolved in 5 N HCl (45 mL), heated at reflux for 10 minutes, and allowed to crystallize overnight. The product is collected by filtration and dried, affording white flakes of DAR in 90% yield.[12]
| Route | Starting Material | Key Reagents/Catalysts | Reported Yield | Reported Purity | References |
| 1 | Resorcinol | Oleum, HNO₃, Pd/C, H₂, HCl | 82% | 99.9% | [10] |
| 2 | 1,3-Dibenzyloxy-4,6-dinitrobenzene | Noble Metal Catalyst (e.g., Pd), H₂, HCl, Toluene | - | - | [11] |
| 3 | Resorcinol | Aryldiazonium Salt, Base, Pd/C, H₂, HCl, SnCl₂ | 90% | - | [12] |
| 4 | 2-Chloro-4,6-dinitroresorcinol | Pd/C, H₂, NH₄OH, HCl | 75.9% | 99.74% | [5] |
| 5 | 4,6-Diacetylresorcinol | Hydroxylamine HCl, Bronsted Acid (e.g., PPA) | - | - | [13] |
Applications
The primary application of this compound is as a key monomer for the synthesis of high-performance rigid-rod polymers, most notably poly(p-phenylene benzobisoxazole) (PBO).[2][7][9]
Caption: Polycondensation reaction of DAR to form PBO polymer.
PBO is synthesized via the polycondensation of DAR with terephthalic acid or its derivatives in polyphosphoric acid.[9] The resulting PBO polymer is known for its exceptional properties:
-
Extraordinary Thermal Stability: PBO fibers exhibit high-temperature resistance, with decomposition temperatures exceeding 650°C.[9][14]
-
High Mechanical Strength: PBO has a very high tensile strength and modulus, surpassing many other high-performance fibers.[9][10]
-
Chemical Resistance: The polymer is resistant to a wide range of chemicals.[10]
These properties make PBO and related polymers derived from DAR valuable in aerospace, ballistics, protective apparel, and other demanding industrial applications.[9][10] For professionals in drug development and medical science, the interest in these materials lies in their potential use for creating highly durable and biocompatible medical devices, implants, or as reinforcing agents in composite biomaterials where extreme strength and inertness are required.
Furthermore, studies have investigated the thermal rearrangement of poly(o-hydroxyimide)s synthesized from DAR into polybenzoxazoles, exploring pathways to processable precursors for these high-performance materials.[14]
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[8][15] It is also suspected of causing genetic defects.[1][16]
-
Precautionary Measures: Users should handle the compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[4] It is advised to read all safety information and obtain handling instructions before use.[16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8][15]
Conclusion
This compound is a pivotal chemical intermediate, primarily valued for its role in synthesizing PBO, a polymer with exceptional thermal and mechanical properties. The literature reveals several viable synthetic routes, with methods starting from resorcinol being prominent due to its availability. The purity of DAR is a critical factor influencing the final properties of the resulting polymer. While its direct application in drug development is not documented, the remarkable stability and strength of its polymeric derivatives present opportunities for advanced applications in medical materials and devices, warranting further research for this audience.
References
- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 16523-31-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 10. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 11. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 12. WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. 4,6-ジアミノレソルシノール二塩酸塩 | this compound | 16523-31-2 | 東京化成工業株式会社 [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: 4,6-Diaminoresorcinol Dihydrochloride in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diaminoresorcinol dihydrochloride (DAR.2HCl), a highly functionalized aromatic compound, serves as a critical monomer in the synthesis of high-performance polymers.[1] Its unique structure, featuring two amino groups and two hydroxyl groups on a benzene ring, allows for the formation of rigid-rod polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in polymerization reactions, with a primary focus on the synthesis of poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer.[3][4][5]
Chemical and Physical Properties
A thorough understanding of the properties of this compound is essential for its successful application in polymerization.
| Property | Value |
| CAS Number | 16523-31-2 |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ |
| Molecular Weight | 213.06 g/mol [1][6] |
| Appearance | White to off-white or grey/purple crystalline solid[1][6] |
| Melting Point | 254 °C (decomposes)[1][3] |
| Solubility | Soluble in water[1][3] |
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting.
Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8][9]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8][9] Store locked up.[10]
Application: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
The primary application of this compound is as a monomer for the synthesis of PBO, a rigid-rod polymer with exceptional properties. The polymerization is typically a polycondensation reaction with terephthalic acid or its derivatives in a polyphosphoric acid (PPA) medium.[3][4][5][11]
Polymerization Reaction Pathway
The following diagram illustrates the polycondensation reaction of this compound with terephthalic acid to form PBO.
Caption: Synthesis of PBO from this compound and terephthalic acid.
Experimental Workflow for PBO Synthesis
The general workflow for the laboratory-scale synthesis of PBO is outlined below.
Caption: General experimental workflow for the synthesis of PBO polymer.
Detailed Experimental Protocol: PBO Synthesis
This protocol is a representative example for the synthesis of PBO via polycondensation in polyphosphoric acid.
Materials:
-
This compound (DAR.2HCl)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Condenser
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Preparation:
-
In a dry three-necked flask, add an equimolar amount of this compound and terephthalic acid.
-
Add polyphosphoric acid (PPA) to the flask to achieve a final polymer concentration of approximately 10-15% (w/w). The P₂O₅ content of the PPA should be around 83%.
-
-
Polymerization:
-
Assemble the reaction apparatus with a mechanical stirrer, nitrogen inlet, and condenser.
-
Begin stirring the mixture and purge the system with a slow stream of nitrogen.
-
Gradually heat the reaction mixture according to the following temperature program:
-
-
Product Isolation and Purification:
-
After the polymerization is complete, cool the reaction mixture to approximately 100°C.
-
Carefully and slowly extrude or pour the highly viscous polymer solution into a large beaker of deionized water with vigorous stirring to precipitate the PBO polymer as fibers or a powder.
-
Wash the precipitated polymer repeatedly with large volumes of deionized water to remove the PPA. This may take several days.
-
Neutralize the polymer with a dilute base solution (e.g., ammonium hydroxide) if necessary, followed by further washing with deionized water until the washings are neutral.
-
-
Drying:
-
Collect the PBO polymer by filtration.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Polymer Properties and Characterization
The resulting PBO polymer exhibits remarkable properties, which can be characterized by various analytical techniques.
| Property | Typical Value/Characteristic |
| Intrinsic Viscosity | 21.6 dL/g (indicative of high molecular weight)[4] |
| Tensile Strength | Up to 4.5 GPa[4] |
| Tensile Modulus | Up to 260 GPa (can be increased to 240-300 GPa by thermal drawing)[4][5] |
| Thermal Degradation Temperature | ~650 °C[4][5] |
Other Potential Applications
While the synthesis of PBO is the most prominent application, this compound can also be used as a precursor for other high-performance polymers, including:
-
poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO)
-
poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO)
These polymers are synthesized using similar polycondensation methods, with the appropriate dicarboxylic acid comonomer. The resulting materials also exhibit excellent thermal and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries.[2]
Conclusion
This compound is a key monomer for the synthesis of advanced polymers with exceptional performance characteristics. The protocols and data presented in this document provide a foundation for researchers to explore and optimize the use of this compound in the development of novel materials for demanding applications. Adherence to strict safety protocols is paramount when working with this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.ie [fishersci.ie]
- 10. chemicalbook.com [chemicalbook.com]
- 11. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]
Application Notes and Protocols: 4,6-Diaminoresorcinol Dihydrochloride as a Monomer for High-Performance Polybenzoxazoles
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance rigid-rod polymers renowned for their exceptional thermal stability, remarkable mechanical strength, and excellent chemical resistance.[1][2] These properties make them ideal materials for demanding applications in aerospace, defense, electronics, and protective apparel. A key monomer in the synthesis of PBO is 4,6-diaminoresorcinol dihydrochloride (DAR). This document provides detailed application notes and experimental protocols for the synthesis of PBO from DAR, targeting researchers, scientists, and professionals in drug development and materials science.
The primary route to producing high molecular weight PBO involves the polycondensation of this compound with a dicarboxylic acid, such as terephthalic acid (TPA), in a polyphosphoric acid (PPA) medium.[1] PPA serves as both the solvent and the condensing agent in this reaction. The resulting polymer can be processed into fibers and films with outstanding properties.
An alternative approach to enhance the processability of PBO involves the synthesis of a soluble precursor polymer. This is achieved by first silylating the hydroxyl groups of 4,6-diaminoresorcinol to improve its solubility in organic solvents, followed by polymerization and subsequent thermal conversion to the final PBO structure.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl |
| Molecular Weight | 213.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 254 °C (decomposes) |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: Direct Polycondensation of this compound with Terephthalic Acid in Polyphosphoric Acid
This protocol details the synthesis of high molecular weight PBO through the direct polycondensation of this compound and terephthalic acid in a polyphosphoric acid medium.
Materials:
-
This compound (DAR)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA) (83% P₂O₅ content)
-
Phosphorus pentoxide (P₂O₅)
-
Stannous chloride (SnCl₂) (optional, as an antioxidant)[2]
-
Deionized water
-
Methanol
Equipment:
-
High-torque mechanical stirrer
-
Reaction kettle with a nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a reaction kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet, add this compound and an equimolar amount of terephthalic acid to the polyphosphoric acid. A small amount of stannous chloride can be added to protect the monomer.[2]
-
Dehydrochlorination: Under a slow stream of nitrogen, heat the mixture to 100-110°C under vacuum to facilitate the removal of hydrogen chloride gas.
-
Polymerization: After dehydrochlorination, cool the reaction mixture to approximately 90°C. Add fresh phosphorus pentoxide to the mixture and stir for 60 minutes to ensure homogeneity.[1]
-
Temperature Profile: Gradually increase the temperature of the reaction mixture according to the following profile:
-
Work-up and Purification:
-
Cool the highly viscous polymer solution (dope).
-
Precipitate the PBO polymer by slowly adding the dope to a large volume of deionized water with vigorous stirring.
-
Collect the fibrous polymer by filtration and wash it extensively with deionized water to remove the polyphosphoric acid. This process may take up to 72 hours.[1]
-
Further wash the polymer with methanol.
-
Dry the purified PBO polymer in a vacuum oven at 60°C.[1]
-
Protocol 2: Synthesis of a Soluble Silylated PBO Precursor
This protocol describes a two-step method to produce PBO via a soluble silylated precursor, which allows for easier processing into films.
Step 1: Silylation of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Celite
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound in DMF.
-
Add tert-butyldimethylsilyl chloride and triethylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 days.
-
Isolate the resulting precipitate by filtration and wash it with water and methanol.
-
Dry the solid under vacuum, then dissolve it in chloroform and filter through Celite.
-
Evaporate the filtrate to obtain the silylated monomer.
Step 2: Polymerization to TBS-prePBO
Materials:
-
Silylated 4,6-diaminoresorcinol (from Step 1)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), dry
-
Methanol
Procedure:
-
Under an inert atmosphere, dissolve the silylated monomer in dry NMP and cool the solution to 0°C.
-
Add terephthaloyl chloride to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 72 hours.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Isolate the precipitate by filtration and wash it with water and methanol.
-
Dry the resulting TBS-prePBO polymer under vacuum.
Protocol 3: Thermal Conversion of TBS-prePBO to PBO
Procedure:
-
Cast a film of the TBS-prePBO polymer from a suitable solvent (e.g., NMP) onto a glass substrate.
-
Heat the film in a furnace under a nitrogen atmosphere. A typical heating profile would be a ramp to 400°C, holding for a period to ensure complete conversion to PBO. The exact temperature and time may need to be optimized based on the specific precursor.
Data Presentation
Table 1: Mechanical Properties of PBO Fibers and Films
| Property | PBO Fiber (As Spun) | PBO Fiber (High Modulus) | PBO Film |
| Tensile Strength | 5.8 GPa | - | 416.7 MPa |
| Tensile Modulus | - | - | 9.1 GPa |
| Elongation at Break | - | - | - |
| Toughness | - | - | 97.3 MJ m⁻³ |
Table 2: Thermal Properties of PBO
| Property | Value |
| Decomposition Temperature (in Argon) | ~650 °C |
| Decomposition Temperature (in Air) | ~650 °C |
| Limiting Oxygen Index (LOI) | 68 |
| In-plane Thermal Conductivity (Film) | 25.6 W m⁻¹ K⁻¹ |
Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
PBO Precursor (Polyhydroxyamide): Expect characteristic peaks for amide C=O stretching around 1658 cm⁻¹.
-
PBO: The formation of the oxazole ring is confirmed by the appearance of characteristic absorption bands around 1600 cm⁻¹ and 1460 cm⁻¹.
Thermogravimetric Analysis (TGA):
-
TGA is used to determine the thermal stability of the PBO polymer. PBO typically exhibits a high decomposition temperature, with significant weight loss occurring above 600°C in both air and nitrogen atmospheres.
Visualizations
Caption: Workflow for PBO synthesis via direct polycondensation and a soluble precursor route.
Caption: Chemical structure of Poly(p-phenylenebenzobisoxazole) (PBO).
Applications
The exceptional properties of PBO derived from this compound make it a material of choice for a variety of high-performance applications:
-
Aerospace and Defense: Used in ballistic fabrics for body armor, protective gear, and reinforcement for composites in aircraft and spacecraft due to its high strength-to-weight ratio.
-
Industrial and Automotive: Employed in the manufacturing of protective gloves, industrial cables, and as a reinforcement material in tires and belts.
-
Electronics: Utilized as a dielectric material and for insulating films in electronic components due to its thermal stability and low moisture absorption.
-
Sporting Goods: Incorporated into high-performance sporting equipment such as tennis rackets, bicycle frames, and sails for racing yachts.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Polyphosphoric Acid: PPA is corrosive. Handle in a fume hood and wear acid-resistant gloves and eye protection. Reactions in PPA can be highly exothermic, especially during work-up with water.
-
Solvents: Use organic solvents such as DMF and NMP in a well-ventilated area or a fume hood.
Troubleshooting
-
Low Polymer Viscosity: This may indicate incomplete polymerization. Ensure that the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. The purity of the monomers is also crucial.
-
Difficulties in Polymer Precipitation: Ensure that the polymer dope is added slowly to a large excess of vigorously stirred water to facilitate efficient precipitation and prevent the formation of large, unmanageable clumps.
-
Brittle Films or Fibers: This could be due to low molecular weight or improper processing conditions. Optimize the polymerization time and temperature profile. For precursor-derived films, ensure complete conversion during the thermal treatment step.
References
Applications of 4,6-Diaminoresorcinol Dihydrochloride in High-Performance Materials
Introduction
4,6-Diaminoresorcinol dihydrochloride (DAR) is a highly functionalized aromatic compound that serves as a critical monomer in the synthesis of advanced polymers.[1] Its unique structure, featuring two amino and two hydroxyl groups on a benzene ring, allows for the formation of rigid-rod polymer chains with exceptional thermal and mechanical properties.[1] The primary application of DAR in materials science is in the production of poly(p-phenylene benzobisoxazole) (PBO), a high-performance fiber renowned for its remarkable strength, thermal stability, and chemical resistance.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of PBO and related polymers derived from this compound, intended for researchers, scientists, and professionals in materials science and polymer chemistry.
High-Performance Polymers Derived from this compound
The principal polymer synthesized from DAR is poly(p-phenylene benzobisoxazole) (PBO).[2][5] PBO is a liquid crystal polymer that is processed into fibers with properties that surpass many other high-performance materials, including aramids like Kevlar.[4][6] The strength and modulus of PBO are approximately double that of Kevlar.[4] Besides PBO, DAR can also be used as a precursor for the synthesis of other polybenzoxazoles, such as poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) and poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO).[6]
These polymers find applications in industries where high strength-to-weight ratio and thermal stability are paramount. Key application areas include:
-
Aerospace and Defense: Used in protective gear, ballistic-resistant body armor, and as a reinforcement material in composites for aircraft and spacecraft.[4]
-
Industrial Applications: Employed in the manufacturing of high-temperature resistant textiles, industrial belts, and as a reinforcing material in rubber and other composites.
-
Electronics: Utilized in the production of high-temperature resistant materials for circuit boards, semiconductors, and insulators due to their excellent electrical insulation properties and thermal stability.[3]
Data Presentation: Properties of PBO Fibers
The exceptional properties of PBO fibers are summarized in the table below. The data is presented for two common grades: "As-Spun" (AS) and "High Modulus" (HM).
| Property | PBO (AS - As-Spun) | PBO (HM - High Modulus) | Unit |
| Mechanical Properties | |||
| Tensile Strength | 5.8 | 5.8 | GPa |
| Tensile Modulus | 1150 | 1720 | cN/dtex |
| Elongation at Break | 3.5 | 2.5 | % |
| Thermal Properties | |||
| Decomposition Temperature | 650 | 650 | °C |
| Limiting Oxygen Index (LOI) | >68 | >68 | % |
| Physical Properties | |||
| Density | 1.54 | 1.56 | g/cm³ |
Data sourced from multiple references.[2][3][6]
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO) via Polyphosphoric Acid (PPA) Polycondensation
This protocol describes the direct polycondensation of this compound with terephthalic acid in polyphosphoric acid.
Materials:
-
This compound (DAR)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet
-
Heating mantle with temperature controller
-
High-vacuum pump
-
Waring blender or similar high-shear mixer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: Dry the this compound and terephthalic acid under vacuum at 100°C for at least 24 hours prior to use.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add polyphosphoric acid. Heat the PPA to 80°C and stir until it is homogenous.
-
Monomer Addition: Slowly add the dried this compound and terephthalic acid to the PPA with vigorous stirring. A typical molar ratio is 1:1. The concentration of the monomers in the PPA should be around 10-15% by weight.
-
Polymerization: Gradually increase the temperature of the reaction mixture to 180-200°C.[7] The viscosity of the solution will increase significantly as the polymerization proceeds. The solution will also develop a characteristic golden, opalescent appearance, indicating the formation of a liquid crystalline phase. Maintain the reaction at this temperature for 24-48 hours with continuous stirring.
-
Precipitation and Washing: After the reaction is complete, cool the highly viscous polymer solution (dope) to room temperature. The polymer is then precipitated by slowly adding the dope to a large volume of deionized water in a blender under high shear.
-
Purification: Collect the fibrous PBO polymer by filtration. Wash the polymer repeatedly with deionized water until the washings are neutral. Subsequently, wash with methanol to remove any remaining water.
-
Drying: Dry the purified PBO polymer in a vacuum oven at 100°C to a constant weight.
Protocol 2: Characterization of PBO
1. Intrinsic Viscosity Measurement:
-
Dissolve the dried PBO polymer in methanesulfonic acid (MSA) at a concentration of 0.1-0.5 g/dL.
-
Measure the flow times of the pure solvent and the polymer solution at a constant temperature (e.g., 30°C) using a Ubbelohde viscometer.
-
Calculate the intrinsic viscosity from the relative viscosity using the Huggins and Kraemer equations. An intrinsic viscosity of 21.6 dL/g or higher is indicative of high molecular weight PBO.[8]
2. Thermal Analysis (Thermogravimetric Analysis - TGA):
-
Place a small sample (5-10 mg) of the dried PBO polymer in a TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The decomposition temperature is determined as the temperature at which 5% weight loss occurs. PBO typically exhibits a decomposition temperature of around 650°C.[2][3][6]
3. Mechanical Testing of Fibers:
-
If the PBO is spun into fibers, single filament tensile tests can be performed using a universal testing machine.
-
Mount individual fibers onto a paper tab with a gauge length of approximately 25 mm.
-
Conduct the tensile test at a constant strain rate until the fiber breaks.
-
Record the load and elongation to determine the tensile strength, tensile modulus, and elongation at break.
Visualizations
References
- 1. [PDF] Thermal, Mechanical, and Microstructural Study of PBO Fiber during Carbonization | Semantic Scholar [semanticscholar.org]
- 2. shenghetech.com [shenghetech.com]
- 3. shenghetech.com [shenghetech.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 6. Zylon® PBO in fibres, yarns and fabrics for technical textiles [imattec.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4,6-Diaminoresorcinol Dihydrochloride: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diaminoresorcinol dihydrochloride is a crucial monomer in the synthesis of high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO), known for its exceptional thermal stability and mechanical strength. This document provides detailed experimental protocols for the synthesis of this compound via multiple routes, a comparison of their efficiencies, and comprehensive characterization and safety data. The protocols are intended to serve as a practical guide for researchers in materials science and organic synthesis.
Introduction
The synthesis of high-purity this compound is a critical step in the production of advanced polymeric materials. The presence of impurities can significantly impact the polymerization process and the final properties of the polymer. This application note details several established synthetic pathways, offering flexibility based on available starting materials and desired scale. The presented protocols include catalytic hydrogenation of dinitro precursors and a one-pot synthesis from resorcinol.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| 2-Chloro-4,6-dinitroresorcinol | H₂, Pd/C, NH₄OH, HCl | 75.9% | 99.74% (HPLC) | [1] |
| 4,6-Dinitro-1,3-benzenediol | H₂, Pd/C, n-propanol, HCl, SnCl₂·2H₂O | ~95% (crude) | High | |
| 1,3-Dibenzyloxy-4,6-dinitrobenzene | H₂, Noble Metal Catalyst (e.g., Pd, Pt), HCl, Toluene | ~95% | High | [2] |
| Resorcinol | Acetic acid, Methanesulfonic acid, Hydroxylamine hydrochloride, HCl | 5.0% | Not specified | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [3] |
| Molecular Weight | 213.06 g/mol | [3] |
| Appearance | White to grey or purple crystalline solid | |
| Melting Point | 254 °C (decomposes) | |
| Solubility | Soluble in water | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-4,6-dinitroresorcinol via Catalytic Hydrogenation
This method involves the reduction of the nitro groups and hydrogenolysis of the chloro group.
Materials:
-
2-Chloro-4,6-dinitroresorcinol
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Purified water
-
Concentrated aqueous ammonia (25 wt%)
-
Hydrochloric acid (HCl)
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor
Procedure:
-
Reduction of Nitro Groups: To a 5L hydrogenation reactor, add 100g (0.426 mol) of 2-chloro-4,6-dinitroresorcin, 1g of 5 wt% palladium on carbon catalyst, 1500 mL of ethanol, and 300 mL of purified water.[1]
-
Purge the reactor with nitrogen three times.
-
Introduce hydrogen gas, maintaining the pressure at 0.3 - 0.4 MPa.
-
Control the temperature between 30 - 40 °C and react for 2 hours. Monitor the reaction by HPLC until the starting material disappears.[1]
-
Dechlorination: Add 22g (0.157 mol) of concentrated aqueous ammonia.
-
Maintain the hydrogen pressure at 0.2 - 0.3 MPa and increase the temperature to 60 - 70 °C for 3 hours. Monitor the disappearance of the intermediate 2-chloro-4,6-diaminoresorcinol by HPLC.[1]
-
Isolation and Purification: After the reaction is complete, release the pressure and acidify the reaction mixture with hydrochloric acid.
-
Filter the mixture to obtain the crude this compound.
-
Recrystallize the crude product to yield 69g of a white solid (75.9% yield, 99.74% purity).[1]
Protocol 2: Synthesis from 4,6-Dinitro-1,3-benzenediol via Catalytic Hydrogenation
This protocol describes the direct reduction of the dinitro precursor.
Materials:
-
4,6-Dinitro-1,3-benzenediol
-
10% Palladium on carbon (Pd/C) catalyst
-
n-Propanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrogen gas (H₂)
-
Autoclave (e.g., Hastelloy C)
Procedure:
-
Hydrogenation: Charge a one-liter autoclave with 100.0 g (0.5 mole) of 4,6-dinitro-1,3-benzenediol, 500 ml of n-propanol, ~7.0 g of 10% Pd/C, and 10.0 ml of H₂O.
-
Seal the reactor and charge with 50 psi of H₂.
-
Heat the reactor to 40°C and maintain the temperature between 40°C - 50°C.
-
Maintain the H₂ pressure at approximately atmospheric pressure during the rapid uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and open it.
-
Add 300 ml of concentrated HCl containing ~10 g of SnCl₂·2H₂O to the reaction mixture.
-
Filter the mixture to isolate the crude product along with the catalyst.
-
Purification: Dissolve the crude material in 200 g of H₂O at 85°C and filter to remove the catalyst.
-
To the filtrate, add 100-300 ml of H₂O followed by 500 ml of HCl to precipitate the product.
-
The semi-pure material can be isolated and air-dried to afford approximately 100 g of crude this compound (~95% mole percent yield).
Protocol 3: One-Pot Synthesis from Resorcinol
This method provides a direct route from a readily available starting material, although with a lower reported yield.
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 mol/L Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask, combine 5.50 g of resorcinol and 6.00 g of acetic acid.[1]
-
Add 13 mL (0.2 mol) of methanesulfonic acid and stir until all solids dissolve.[1]
-
Heat the reaction mixture to 100 °C.[1]
-
Amination: Slowly add 7.00 g of hydroxylamine hydrochloride and continue the reaction at 100 °C for 4 hours.[1]
-
Precipitation: After 4 hours, add 40 mL of 6 mol/L hydrochloric acid to the system and continue stirring.[1]
-
Cool the reaction mixture at 100 °C for 2 hours to allow for crystal precipitation.[1]
-
Isolation: Collect the crystals by filtration.
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.[1]
-
Dry the final product under vacuum to yield this compound (5.0% yield).[1]
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathways and the general experimental workflow for the synthesis of this compound.
Caption: Overview of synthetic routes to this compound.
Caption: A generalized workflow for chemical synthesis and purification.
Safety Precautions
Hazard Identification:
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.[4]
-
Suspected of causing genetic defects.[5]
Handling and Storage:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[5]
-
Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5]
-
Store locked up.[5]
-
Incompatible with strong oxidizing agents.[5]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If exposed or concerned: Get medical advice/attention.[5]
Conclusion
This application note provides a comprehensive overview of the synthesis of this compound, a key monomer for high-performance polymers. The detailed protocols, comparative data, and safety information are intended to equip researchers with the necessary knowledge to successfully and safely synthesize this important compound. The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and desired purity. The catalytic hydrogenation routes generally offer higher yields and purity compared to the one-pot synthesis from resorcinol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. chem.washington.edu [chem.washington.edu]
Application Note: 4,6-Diaminoresorcinol Dihydrochloride for Fluorescent Labeling of Nucleic Acids
A review of available scientific literature and product information did not yield any evidence to support the use of 4,6-Diaminoresorcinol dihydrochloride as a fluorescent label for nucleic acids.
Extensive searches of chemical databases and scientific literature indicate that this compound is primarily utilized as a monomer in the synthesis of high-performance polymers, such as poly(p-phenylene benzobisoxazole) (PBO). Its chemical properties and documented applications are centered around polymerization reactions and materials science.
There is no readily available information suggesting that this compound possesses intrinsic fluorescence or that it has been successfully employed as a reagent for the fluorescent labeling of DNA or RNA. The established methods for fluorescently labeling nucleic acids involve a variety of other compounds, such as DAPI, Hoechst stains, ethidium bromide, and cyanine dyes (e.g., SYBR Green). These molecules are well-characterized for their ability to bind to nucleic acids and produce a fluorescent signal upon excitation.
Therefore, the creation of detailed application notes and protocols for the fluorescent labeling of nucleic acids using this compound is not feasible based on current scientific knowledge.
Alternative Fluorophores for Nucleic Acid Labeling
For researchers, scientists, and drug development professionals interested in fluorescently labeling nucleic acids, we recommend utilizing well-established and validated dyes. Below is a brief overview of commonly used fluorescent stains for nucleic acids.
Commonly Used Nucleic Acid Stains:
| Dye Name | Target | Binding Mechanism | Excitation Max (nm) | Emission Max (nm) |
| DAPI | dsDNA (A-T rich regions) | Minor groove binding | ~358 | ~461 |
| Hoechst 33258 | dsDNA (A-T rich regions) | Minor groove binding | ~352 | ~461 |
| Ethidium Bromide | dsDNA, RNA | Intercalation | ~518 | ~605 |
| SYBR Green I | dsDNA | Intercalation and minor groove binding | ~497 | ~520 |
| Acridine Orange | dsDNA, ssDNA, RNA | Intercalation | ~502 (bound to dsDNA) | ~525 (green, dsDNA), ~650 (red, ssDNA/RNA) |
Detailed application notes and protocols for any of the above-mentioned, or other established, fluorescent nucleic acid stains can be provided upon request. These would include:
-
Quantitative data on binding affinities, quantum yields, and signal-to-noise ratios.
-
Detailed, step-by-step experimental protocols for staining fixed cells, live cells, and nucleic acids in vitro.
-
Visual diagrams of staining workflows and the mechanisms of action using the DOT language as requested.
Application Notes and Protocols: 4,6-Diaminoresorcinol Dihydrochloride in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers, specifically polybenzoxazoles (PBO), using 4,6-diaminoresorcinol dihydrochloride as a key monomer.
Introduction
This compound (DAR) is a highly functionalized aromatic compound essential for the synthesis of high-performance polymers, most notably poly(p-phenylene-2,6-benzobisoxazole) (PBO).[1] PBO is a rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength and modulus, and chemical resistance.[2][3] These properties make PBO suitable for demanding applications, including aerospace components, protective apparel, and advanced electronics.[3] The dihydrochloride salt of 4,6-diaminoresorcinol is typically used due to its increased stability compared to the free base.[1]
Properties of this compound
A comprehensive understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Source(s) |
| CAS Number | 16523-31-2 | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [4] |
| Molecular Weight | 213.06 g/mol | [4] |
| Appearance | White to off-white or gray-brown crystalline solid | [1][4][5] |
| Melting Point | 254 °C (decomposes) | [4] |
| Purity | Typically ≥ 99.5% | [4] |
| Solubility | Soluble in water | [1][4] |
| Storage | 2-8°C, in a dry, dark, and sheltered place | [4] |
Synthesis of Polybenzoxazole (PBO) via Direct Polycondensation
The most common method for PBO synthesis involves the direct polycondensation of this compound with terephthalic acid in polyphosphoric acid (PPA).[6] PPA serves as both the solvent and a dehydrating agent to facilitate the cyclization reaction that forms the oxazole ring.
This protocol is adapted from established methods described in the literature.[2][7][8]
-
Reactor Setup: Equip a resin kettle with a mechanical stirrer, nitrogen inlet/outlet, and a vacuum line.
-
PPA Preparation: Under a nitrogen atmosphere, add phosphorus pentoxide (P₂O₅) to 116% polyphosphoric acid (PPA) to achieve the desired concentration (typically aiming for a final P₂O₅ content of around 83-85%).
-
Monomer Addition: To the PPA, add this compound and finely divided terephthalic acid (average particle size ~2 µm) in equimolar amounts.[7] The total monomer concentration should be between 5-20% by weight.[7][8]
-
Dehydrochlorination: Heat the mixture to 100-110°C under vacuum to remove HCl gas.[2]
-
Polymerization:
-
Cool the mixture to approximately 90°C and then add fresh P₂O₅ to ensure a moisture-free environment.[2]
-
Slowly raise the temperature to 80°C and stir until the mixture is homogeneous.[7]
-
Gradually increase the temperature to 130-150°C and hold for 5-7 hours.[2]
-
Finally, increase the temperature to 190-220°C and maintain for 3-4 hours.[2][7] The mixture will become highly viscous and develop a characteristic yellow color, indicating the formation of the PBO/PPA dope.[7]
-
-
Fiber/Film Formation: The resulting polymer dope can be extruded through a spinneret into a coagulation bath (e.g., water) to form fibers or cast into films. This process is known as dry-jet wet-spinning.[9]
-
Purification: The PBO product must be extensively washed with water to completely remove the PPA.[2]
-
Drying: Dry the purified PBO fiber or film in a vacuum oven at elevated temperatures (e.g., 60-200°C).[2][7]
Synthesis of PBO via a Soluble Precursor
A major challenge with PBO is its insolubility in common organic solvents, which complicates processing.[10] An alternative approach involves the synthesis of a soluble precursor polymer, which can be cast into a film and then thermally converted to PBO. A common method uses tert-butyldimethylsilyl (TBS) as a protecting group for the hydroxyl functionalities.[10]
This protocol is based on the work by Fukumaru et al.[10]
Part A: Synthesis of Silylated Monomer (1)
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add triethylamine (e.g., ~27 eq) and tert-butyldimethylsilyl chloride (TBSCl, e.g., ~10 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6 days. A precipitate will form.
-
Isolation: Isolate the precipitate by filtration. Wash it thoroughly with water and methanol.
-
Purification: Dry the solid under vacuum. Dissolve it in chloroform, filter through Celite to remove any insoluble impurities, and evaporate the solvent to yield the purified silylated monomer as a light brown powder.[10]
Part B: Synthesis of Soluble Precursor (TBS-prePBO)
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the silylated monomer (1.0 eq) in dry N-Methylpyrrolidone (NMP). Cool the solution to 0°C in an ice bath.
-
Monomer Addition: Add terephthaloyl chloride (1.0 eq) to the cooled solution.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 72 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the TBS-prePBO polymer.
-
Purification: Isolate the polymer by filtration, wash several times with water and methanol, and dry under vacuum. The product is typically a beige powder.[10]
Part C: Thermal Conversion to PBO
-
Film Casting: Dissolve the TBS-prePBO polymer in a suitable solvent (e.g., NMP, DMAc) and cast a film onto a substrate.
-
Solvent Removal: Dry the film in a vacuum oven at a low temperature (e.g., 80°C) to remove the casting solvent.
-
Curing: Heat the precursor film in an inert atmosphere (e.g., nitrogen) to high temperatures. A typical heating profile might be stepwise heating to 100°C, 200°C, and 300°C (1 hour each), followed by a final cure at 500-600°C to ensure complete conversion to PBO.[1][11] The silyl protecting groups are thermally cleaved during this process.
Properties of PBO Polymers
The resulting PBO polymers exhibit outstanding material properties.
| Property | Value | Source(s) |
| Thermal Decomposition Temp. | > 650 °C (in N₂) | [1][9][10] |
| Intrinsic Viscosity | 18 - 21.58 dL/g (indicative of high molecular weight) | [7][9] |
| Tensile Strength (Fiber) | 38 g/d (~3.1 GPa) | [2][7] |
| Elastic Modulus (Fiber) | 1034 g/d (~85 GPa) to 240-300 GPa | [7][9] |
| Compressive Strength (Fiber) | ~331 MPa | [2] |
Conclusion
This compound is a critical monomer for synthesizing high-performance polybenzoxazole polymers. The direct polycondensation in PPA is a robust method for producing high-molecular-weight PBO suitable for spinning high-strength fibers. For applications requiring solution-based processing like thin films, the synthesis of a soluble silylated precursor offers a viable alternative. The exceptional thermal and mechanical properties of PBO make it a material of choice for advanced engineering applications where performance under extreme conditions is paramount.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0884303A1 - Method of stabilizing 4,6-diaminoresorcinol and salt thereof - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Diaminoresorcinol Dihydrochloride as a Putative Fluorescent Probe for pH Sensing
Disclaimer: The following application notes and protocols describe a proposed use of 4,6-Diaminoresorcinol dihydrochloride as a fluorescent pH probe. This application is based on the known fluorescent properties of structurally similar aminophenol and resorcinol derivatives. To date, the use of this compound as a fluorescent probe is not well-established in the scientific literature. The provided protocols and data are hypothetical and intended to serve as a starting point for research and development.
Introduction
This compound is a small organic molecule featuring a resorcinol core with two amino and two hydroxyl functional groups. While traditionally utilized as a monomer in the synthesis of high-performance polymers, its chemical structure suggests a potential for intrinsic fluorescence. Compounds with similar functionalities, such as aminophenols and resorcinol derivatives, are known to exhibit fluorescence that can be sensitive to their chemical environment.
This document outlines a hypothetical application of this compound as a fluorescent probe for the determination of pH. The rationale for this proposed application lies in the protonation and deprotonation of the amino and hydroxyl groups, which is expected to modulate the electronic structure of the molecule and, consequently, its fluorescence emission.
Principle of Detection
The fluorescence of 4,6-Diaminoresorcinol is proposed to be pH-dependent. In acidic solutions, the amino groups will be protonated (-NH3+), and the hydroxyl groups will be in their protonated form (-OH). As the pH increases, the hydroxyl and amino groups will deprotonate. These changes in the protonation state of the molecule are expected to alter the intramolecular charge transfer (ICT) characteristics and the overall electron density of the aromatic system, leading to shifts in the fluorescence excitation and emission spectra, as well as changes in the fluorescence intensity. By measuring these changes, the pH of a sample can be determined.
Physicochemical and Putative Spectroscopic Data
The following table summarizes the known physicochemical properties of this compound and the hypothetical spectroscopic data for its application as a fluorescent pH probe.
| Property | Value |
| Chemical Name | 4,6-Diaminobenzene-1,3-diol dihydrochloride |
| CAS Number | 16523-31-2 |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl |
| Molecular Weight | 213.06 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |
| Hypothetical Excitation (λex) | ~340 nm (in acidic media), ~380 nm (in basic media) |
| Hypothetical Emission (λem) | ~450 nm (in acidic media), ~520 nm (in basic media) |
| Hypothetical Quantum Yield (Φ) | Low in acidic media, increasing with pH |
| Hypothetical pKa | pKa1 ~ 4.5 (amino group), pKa2 ~ 8.5 (hydroxyl group) |
Experimental Protocols
Preparation of Stock Solution
-
Materials: this compound, Dimethyl sulfoxide (DMSO, spectroscopy grade).
-
Procedure:
-
Accurately weigh 2.13 mg of this compound.
-
Dissolve the weighed compound in 10 mL of DMSO to obtain a 1 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C. The solution should be protected from light to prevent photodegradation.
-
Determination of pH-Dependent Fluorescence Spectra
-
Materials: 1 mM stock solution of this compound, a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers), quartz cuvettes, spectrofluorometer.
-
Procedure:
-
Prepare a series of 10 µM working solutions of the probe by diluting the 1 mM stock solution in the respective pH buffers.
-
For each pH, transfer the working solution to a quartz cuvette.
-
Record the fluorescence emission spectrum by exciting the sample at the presumed excitation maximum (e.g., start with 340 nm).
-
Record the fluorescence excitation spectrum by setting the emission wavelength at the presumed emission maximum (e.g., start with 450 nm).
-
Repeat the measurements for all pH values to determine the optimal excitation and emission wavelengths at different pH levels.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.
-
Protocol for pH Measurement of an Unknown Sample
-
Materials: 1 mM stock solution of this compound, buffer of known pH for calibration, unknown sample, quartz cuvettes, spectrofluorometer.
-
Procedure:
-
Prepare a 10 µM working solution of the probe in the unknown sample. Note: Ensure that the sample is optically clear and does not contain interfering fluorescent species.
-
Transfer the solution to a quartz cuvette.
-
Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Correlate the measured fluorescence intensity to the pH value using the previously generated pH titration curve.
-
Hypothetical Data Presentation
The following table presents hypothetical data for the fluorescence intensity of this compound at different pH values.
| pH | Excitation (nm) | Emission (nm) | Relative Fluorescence Intensity (a.u.) |
| 2 | 340 | 450 | 150 |
| 4 | 345 | 460 | 300 |
| 6 | 355 | 480 | 550 |
| 8 | 370 | 500 | 800 |
| 10 | 380 | 520 | 950 |
| 12 | 380 | 520 | 980 |
Visualizations
Caption: Proposed mechanism of pH-dependent fluorescence.
4,6-Diaminoresorcinol Dihydrochloride: A Key Building Block in High-Performance Polymer Synthesis
Introduction
4,6-Diaminoresorcinol dihydrochloride is a highly functionalized aromatic compound that serves as a critical monomer in the synthesis of advanced polymers. Its rigid structure and the presence of four reactive sites—two amino groups and two hydroxyl groups—make it an ideal building block for creating polymers with exceptional thermal stability, mechanical strength, and chemical resistance. This application note provides a comprehensive overview of the use of this compound in organic synthesis, with a primary focus on its role in the production of poly(p-phenylene benzobisoxazole) (PBO), a high-performance fiber. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers and professionals in the field.
Application in High-Performance Polymer Synthesis: Poly(p-phenylene benzobisoxazole) (PBO)
The principal application of this compound is in the synthesis of PBO, a rigid-rod polymer renowned for its outstanding properties.[1][2][3] The polymerization is typically a polycondensation reaction with terephthalic acid or its derivatives, such as terephthaloyl dichloride, carried out in a dehydrating and acidic medium like polyphosphoric acid (PPA).[2][4] The resulting PBO polymer can be processed into fibers and films that exhibit remarkable tensile strength and thermal stability, making them suitable for demanding applications in aerospace, ballistics, and protective apparel.[2][5]
General Synthesis Pathway of PBO
The synthesis of PBO from this compound and terephthalic acid involves a two-stage process within a single pot. The initial stage involves the dehydrochlorination of the this compound and the formation of an amide linkage with terephthalic acid. The second stage is a high-temperature cyclization (dehydration) to form the benzoxazole rings, leading to the final PBO polymer.
Quantitative Data for PBO Synthesis
The properties of the resulting PBO polymer are highly dependent on the reaction conditions and the purity of the monomers. The following table summarizes key quantitative data reported in the literature for PBO synthesis.
| Parameter | Value | Reference |
| Monomers | This compound, Terephthalic acid | [2][5] |
| Solvent/Catalyst | Polyphosphoric acid (PPA) | [2][4] |
| Reaction Temperature | 90-210 °C | [4] |
| Intrinsic Viscosity | 21.6 dL/g | [5] |
| Tensile Strength of Fiber | up to 4.5 GPa | [5] |
| Tensile Modulus of Fiber | up to 260 GPa | [5] |
| Thermal Decomposition Temp. | 650 °C | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
This protocol describes a general laboratory-scale procedure for the synthesis of PBO from this compound and terephthalic acid in polyphosphoric acid.
Materials:
-
This compound (DAR.2HCl)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
Stannous chloride dihydrate (SnCl2·2H2O) (as an antioxidant)
-
Nitrogen gas (high purity)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a gas outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
High-torque mechanical stirrer
Procedure:
-
PPA Preparation: In the reaction flask, prepare a fresh PPA solution with a P2O5 content of approximately 83% by adding a calculated amount of P2O5 to commercially available PPA. Heat the mixture under a nitrogen atmosphere with stirring until a homogenous solution is obtained.
-
Monomer Addition: Cool the PPA to approximately 60 °C. Under a gentle stream of nitrogen, add stannous chloride dihydrate, followed by this compound and an equimolar amount of terephthalic acid to the stirred PPA.
-
Dehydrochlorination: Slowly heat the mixture to 100-110 °C under a slow nitrogen purge to facilitate the removal of hydrogen chloride gas. Continue stirring at this temperature until the evolution of HCl gas ceases.
-
Polymerization: Gradually increase the temperature of the reaction mixture to 180-200 °C.[5] The viscosity of the solution will increase significantly as the polymerization progresses. The mixture will also develop a characteristic golden, opalescent appearance, indicating the formation of a liquid crystalline phase. Maintain the reaction at this temperature for several hours with efficient stirring to ensure high molecular weight polymer formation.
-
Isolation and Purification: After the polymerization is complete, cool the highly viscous solution. The polymer can be isolated by precipitation in a non-solvent such as water. The PBO is then collected by filtration, washed extensively with water to remove PPA, and then with a base (e.g., ammonium hydroxide) to neutralize any remaining acid, followed by a final wash with water until the filtrate is neutral.
-
Drying: Dry the PBO polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.[5]
Other Applications and Future Outlook
While the synthesis of PBO and related polymers like poly(2,6-naphthalenebenzobisoxazole) (Naph-2,6-PBO) and poly(1,5-naphthalenebenzobisoxazole) (Naph-1,5-PBO) are the predominant applications of this compound, its potential as a building block for other heterocyclic compounds remains an area for further exploration.[1] The ortho-disposed amino and hydroxyl groups are characteristic of precursors for benzoxazole formation, suggesting its utility in the synthesis of discrete benzoxazole-containing molecules that could be of interest in medicinal chemistry and materials science.[6][7] However, the literature primarily focuses on its polymerization.
Future research may explore the use of this compound in the synthesis of novel, small-molecule benzoxazole derivatives, potentially leading to the discovery of new bioactive compounds or functional materials.
This compound is a pivotal monomer in the field of high-performance polymers. Its use in the synthesis of PBO has led to the development of materials with exceptional strength and thermal stability. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important building block. Further investigation into its applications beyond polymer chemistry could unveil new opportunities in organic synthesis and materials science.
References
- 1. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 2. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 3. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
Synthesis of 4,6-Diaminoresorcinol Dihydrochloride: A Detailed Overview of Reaction Conditions and Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the various synthetic routes for 4,6-diaminoresorcinol dihydrochloride, a crucial monomer in the production of high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO).[1] The following sections detail the reaction conditions, catalysts, and experimental protocols for the synthesis of this compound from different starting materials.
Summary of Reaction Conditions and Catalysts
The synthesis of this compound can be achieved through several pathways, each with distinct advantages and challenges. The choice of starting material and reaction conditions significantly impacts the overall yield and purity of the final product. A summary of key quantitative data from various synthetic methods is presented in the tables below for easy comparison.
Table 1: Synthesis via Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent(s) | Temperature (°C) | Pressure | Time (h) | Yield (%) |
| 2-chloro-4,6-dinitroresorcinol | 5 wt% Palladium on carbon | Ethanol, Water | 30 - 40 | 0.3 - 0.4 MPa | 2 | Not specified |
| 2-chloro-4,6-dinitroresorcinol | 10% Palladium on carbon | Acetic acid, Water | Not specified | 400 psi H₂ | Not specified | 96.8 |
| 4,6-dinitro-1,3-benzenediol | 10% Palladium on carbon | n-Propanol, Water | 40 - 50 | 50 psi H₂ | Not specified | 95.0 |
| 4,6-dinitroresorcinol | 5% Palladium on carbon | Not specified | 30 - 120 | 0.1 - 1.5 MPa | 2 - 8 | Not specified |
| 1,3-dibenzyloxy-4,6-dinitrobenzene | Noble metal catalyst (e.g., Palladium) | Dilute aq. HCl, Toluene | 60 - 80 | 10 - 20 bar H₂ | 0.5 - 1.5 | Not specified |
| 4,6-Bis(phenylazo)resorcinol | 10% Palladium on carbon | Ethanol, Water, conc. HCl | 55 | Atmospheric (H₂) | 3 | 90 |
Table 2: Synthesis via Other Methods
| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Method |
| Resorcinol | Hydroxylamine hydrochloride, Acetic acid | Methanesulfonic acid | 100 | 4 | 5.0 | One-pot synthesis |
| 4,6-diacetylresorcinol | Hydroxylamine hydrochloride | Bronsted acid (e.g., polyphosphoric acid) | 65 - 125 | Not specified | Not specified | One-pot oximation and rearrangement |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation of 2-chloro-4,6-dinitroresorcinol
This protocol is based on the reduction of a dinitro compound using palladium on carbon as a catalyst.[2][3]
Materials:
-
2-chloro-4,6-dinitroresorcinol
-
5 wt% Palladium on carbon catalyst
-
Ethanol
-
Purified water
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation reactor (e.g., 5L)
-
HPLC system
Procedure:
-
Purge a 5L hydrogenation reactor with nitrogen three times.
-
Add 100g (0.426 mol) of 2-chloro-4,6-dinitroresorcinol, 1g of 5 wt% palladium on carbon catalyst, 1500mL of ethanol, and 300mL of purified water to the reactor.[2]
-
Pressurize the reactor with hydrogen gas, maintaining the pressure at 0.3 - 0.4 MPa.[2]
-
Control the reaction temperature between 30 - 40 °C.[2]
-
Monitor the reaction for 2 hours, using HPLC to confirm the disappearance of the starting material.[2]
-
Upon completion, cool the reactor and filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product can be further purified by crystallization.
Protocol 2: One-Pot Synthesis from Resorcinol
This method involves the direct conversion of resorcinol to this compound in a one-pot reaction.[1][2]
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 mol/L Hydrochloric acid
-
Ethanol
-
100 mL three-necked flask
-
Stirring apparatus
Procedure:
-
To a 100 mL three-necked flask, add 5.50 g of resorcinol and 6.00 g of acetic acid.[1][2]
-
Add 13 mL (0.2 mol) of methanesulfonic acid and stir until complete dissolution.[1][2]
-
Slowly add 7.00 g of hydroxylamine hydrochloride and continue the reaction at 100 °C for 4 hours.[1][2]
-
After the reaction is complete, add 40 mL of 6 mol/L hydrochloric acid to the system and continue stirring.[1][2]
-
Cool the reaction mixture to allow for the precipitation of crystals.[1][2]
-
Collect the crystals by filtration, wash sequentially with hydrochloric acid and ethanol, and dry under vacuum.[1][2]
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
Caption: Catalytic hydrogenation pathway from a dinitro precursor.
Caption: One-pot synthesis of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
The Role of 4,6-Diaminoresorcinol Dihydrochloride in Oxidative Stress: An Antioxidant Perspective and General Protocols for Reactive Oxygen Species Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the topic of 4,6-Diaminoresorcinol dihydrochloride in the context of reactive oxygen species (ROS). Contrary to the proposition of its use as a direct detection agent, a thorough review of scientific literature reveals that this compound is recognized for its properties as an antioxidant and a free-radical scavenger. This compound's utility lies in its capacity to mitigate oxidative stress rather than to quantify it. This application note clarifies this distinction, provides available data on its chemical characteristics, and outlines its role in antioxidant applications. Recognizing the audience's interest in ROS detection, this document further provides detailed protocols and application notes for established, general methods of ROS quantification using validated fluorescent probes.
This compound: Chemical Properties and Antioxidant Activity
This compound, a grey-brown crystalline solid, is primarily utilized as a monomer in the synthesis of high-performance polymers. However, its chemical structure, featuring amino and hydroxyl groups on a benzene ring, imparts significant antioxidant and reducing properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16523-31-2 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [1] |
| Molecular Weight | 213.06 g/mol | [2][4] |
| Appearance | Grey or purple solid | [2] |
| Melting Point | 254 °C (decomposes) | [4] |
| Solubility | Soluble in water | |
| Storage | 2-8°C | [4] |
The antioxidant activity of this compound stems from its ability to donate hydrogen atoms from its hydroxyl and amino groups to neutralize free radicals, thereby terminating the chain reactions of oxidation. This free-radical scavenging mechanism is a characteristic feature of many phenolic and aromatic amine compounds. While direct quantitative data on its antioxidant capacity in biological systems is not extensively documented in publicly available literature, its function as a reducing agent and its incorporation into antioxidant materials are noted.
Oxidative Stress and Antioxidant Action
Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. At low concentrations, they function as signaling molecules.[5] However, their overproduction can lead to cellular damage by oxidizing lipids, proteins, and nucleic acids, contributing to various pathological conditions.[6] Antioxidants like this compound can counteract oxidative stress by neutralizing excess ROS.
General Application Notes for Cellular ROS Detection
As this compound is not a recognized probe for ROS detection, this section provides protocols for widely used fluorescent probes. The choice of probe depends on the specific ROS of interest and the experimental system.
Detection of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Table 2: Excitation and Emission Wavelengths for DCF
| Fluorophore | Excitation (nm) | Emission (nm) |
| DCF | ~485 | ~535 |
-
Cell Culture: Plate adherent cells in a multi-well plate (e.g., 96-well black, clear bottom plate for fluorescence microscopy and plate reader assays) and culture until they reach the desired confluency. For suspension cells, adjust the cell density as required.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 5-20 µM in serum-free medium or a suitable buffer (e.g., PBS).
-
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress (Optional - for Positive Controls):
-
After the initial incubation with DCFH-DA, you can add a known ROS inducer (e.g., H₂O₂ at 50-200 µM, or Tert-Butyl Hydroperoxide) and incubate for a further 15-60 minutes.
-
-
Data Acquisition:
-
Remove the DCFH-DA solution and wash the cells twice with pre-warmed serum-free medium or PBS.
-
Add pre-warmed medium or buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Detection of Superoxide using Dihydroethidium (DHE)
DHE is a cell-permeable probe that, upon oxidation primarily by superoxide, intercalates with DNA and emits red fluorescence.
Table 3: Excitation and Emission Wavelengths for Oxidized DHE
| Fluorophore | Excitation (nm) | Emission (nm) |
| Oxidized DHE | ~535 | ~635 |
-
Cell Culture: Culture cells as described in section 3.1.
-
Reagent Preparation:
-
Prepare a 5-10 mM stock solution of DHE in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Dilute the DHE stock solution to a final working concentration of 2-10 µM in serum-free medium or buffer just before use.
-
-
Cell Staining:
-
Wash the cells with pre-warmed serum-free medium or PBS.
-
Add the DHE working solution and incubate for 15-30 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with pre-warmed medium or PBS.
-
Acquire images or data using a fluorescence microscope or flow cytometer.
-
Experimental Workflow and Data Presentation
A typical workflow for a cellular ROS detection experiment is outlined below. It is crucial to include appropriate controls for accurate data interpretation.
Data Presentation:
Quantitative data from ROS assays should be presented in a clear and organized manner. Normalization of fluorescence data to cell number or protein concentration is essential to account for variations in cell density.
Table 4: Example of Data Presentation for a DCFH-DA Assay
| Treatment | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Normalized Fluorescence (% of Control) |
| Vehicle Control | 1500 | 120 | 100% |
| Test Compound (10 µM) | 2500 | 200 | 167% |
| Positive Control (H₂O₂) | 4500 | 350 | 300% |
Conclusion
While this compound possesses antioxidant properties and can scavenge free radicals, it is not employed as a fluorescent probe for the detection of reactive oxygen species. For researchers and professionals in drug development interested in quantifying cellular ROS, established and validated methods using probes such as DCFH-DA and DHE are recommended. The protocols provided herein offer a starting point for the reliable measurement of ROS in a variety of experimental contexts. Proper experimental design, including the use of appropriate controls, is paramount for obtaining accurate and reproducible results in the study of oxidative stress.
References
Application Notes and Protocols for 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diaminoresorcinol dihydrochloride (DAR), a diamino-dihydroxy benzene derivative, is a specialized chemical compound with specific applications. This document provides an overview of its primary use and explores its potential, though not established, applications in analytical assays. While comprehensive searches for existing validated assay protocols based on DAR for biological or drug development research have not yielded established methods, its chemical structure suggests theoretical possibilities for development in areas such as electrochemical and fluorescence-based detection. These potential applications are discussed herein as avenues for novel research rather than established protocols. The primary and well-documented application of DAR is in the field of materials science as a key monomer in the synthesis of high-performance polymers.
Chemical Properties and Data
This compound is a gray to brown crystalline solid. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16523-31-2 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [2] |
| Molecular Weight | 213.06 g/mol | [1][2] |
| IUPAC Name | 4,6-diaminobenzene-1,3-diol;dihydrochloride | [1] |
| Appearance | Grey-brown crystalline solid | [3] |
| Solubility | Soluble in water | [4] |
| Purity | Typically >97% | [3] |
Primary Application: Polymer Synthesis
The principal application of this compound is as a monomer for the synthesis of poly(p-phenylene benzobisoxazole) (PBO) fibers. PBO is a high-performance polymer known for its exceptional thermal stability and high tensile strength.
The synthesis of PBO from DAR involves a polycondensation reaction with terephthalic acid or its derivatives. This process is typically carried out in a strong acid, such as polyphosphoric acid, which acts as both a solvent and a catalyst.
Below is a simplified workflow for the synthesis of PBO using this compound.
Potential (Non-Validated) Assay Applications
While no established assay protocols were identified, the chemical structure of this compound suggests potential for development in the following areas. It is critical to note that the following descriptions are theoretical and would require substantial research and validation.
Electrochemical Sensing
Phenolic compounds and aromatic amines can be electrochemically active. It is conceivable that DAR could be used as an electrode modifying agent or as a reagent in an electrochemical assay for the detection of specific analytes. The two hydroxyl and two amino groups on the benzene ring could be oxidized at a specific potential, and this electrochemical signal could be modulated by the presence of a target analyte.
A hypothetical workflow for developing an electrochemical sensor is presented below.
Fluorescence-Based Assays
Aromatic diamines can sometimes form fluorescent products upon reaction with certain analytes, such as aldehydes or dicarbonyl compounds. This is the principle behind some derivatization agents used in HPLC with fluorescence detection. It is plausible that this compound could react with a target molecule to yield a fluorescent conjugate. The intensity of the fluorescence would then be proportional to the concentration of the analyte.
The logical relationship for a potential fluorescence-based assay is outlined below.
Conclusion
This compound is a valuable monomer in materials science for the production of high-performance PBO polymers. While its chemical structure suggests potential for the development of novel analytical assays, particularly in electrochemical and fluorescence-based sensing, there are currently no established or validated protocols for its use in these applications within the fields of life sciences or drug development. Researchers interested in exploring DAR for these purposes should be prepared to undertake significant foundational research and development to establish and validate any new analytical methods.
References
- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. amiscientific.com [amiscientific.com]
4,6-Diaminoresorcinol dihydrochloride in the development of biosensors
Application Notes & Protocols
Topic: Proposed Application of 4,6-Diaminoresorcinol Dihydrochloride in the Development of a Non-Enzymatic Hydrogen Peroxide Biosensor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note describes a proposed, hypothetical use of this compound in biosensor development. As of the current literature review, no specific studies have been published detailing this direct application. The protocols and data presented are based on the known electrochemical properties of structurally similar aminophenol and phenylenediamine compounds and established principles of electrochemical sensor design.
Introduction
This compound is a highly functionalized aromatic compound featuring both amine and hydroxyl groups.[1] These functional groups are electrochemically active and susceptible to oxidative polymerization, a common technique for modifying electrode surfaces.[2] The resulting polymer films can create a large-surface-area, conductive, or semi-conductive microenvironment suitable for electrocatalysis.
This document outlines a proposed application for developing a novel, non-enzymatic electrochemical biosensor for hydrogen peroxide (H₂O₂) using this compound. The principle involves the electropolymerization of the monomer onto a glassy carbon electrode (GCE) to form a poly(4,6-diaminoresorcinol) film (p-DAR). This p-DAR film is hypothesized to possess intrinsic electrocatalytic activity towards the reduction of H₂O₂, enabling sensitive and rapid detection. Such a sensor serves as a foundational tool for various applications in biomedical research and drug development, particularly in studies involving oxidative stress or as a transducer for other oxidase-based biosensors.
Proposed Electrocatalytic Mechanism
The detection mechanism relies on the electrocatalytic activity of the p-DAR film. At an appropriate negative potential, the polymer facilitates the reduction of hydrogen peroxide. The process involves the transfer of electrons from the electrode surface, mediated by the polymer, to H₂O₂, which is reduced to water. This electron transfer generates a measurable cathodic current that is directly proportional to the concentration of H₂O₂ in the sample.
Experimental Protocols
Protocol 1: Glassy Carbon Electrode (GCE) Preparation
-
Polish the GCE (3 mm diameter) surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate the polished electrode in DI water, absolute ethanol, and then DI water again, for 2 minutes in each solvent, to remove any residual alumina particles and contaminants.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
Activate the electrode electrochemically by cycling the potential between -0.2 V and +1.2 V in 0.5 M H₂SO₄ at a scan rate of 100 mV/s until a stable cyclic voltammogram is obtained.
Protocol 2: Fabrication of the p-DAR Modified Electrode (p-DAR/GCE)
-
Prepare a 1.0 mM solution of this compound in a 0.1 M phosphate buffer solution (PBS), pH 7.0.
-
Immerse the pre-cleaned GCE into the monomer solution.
-
Electropolymerize the monomer onto the GCE surface using cyclic voltammetry (CV). Scan the potential from -0.4 V to +1.0 V for 15 cycles at a scan rate of 50 mV/s. An increasing redox peak during cycling indicates the deposition and growth of the polymer film.
-
After electropolymerization, rinse the modified electrode (now p-DAR/GCE) gently with DI water to remove any non-adherent monomer.
-
Condition the p-DAR/GCE in fresh 0.1 M PBS (pH 7.0) by cycling the potential between -0.8 V and +0.2 V for 5 cycles at 50 mV/s.
Protocol 3: Amperometric Detection of Hydrogen Peroxide
-
Set up a three-electrode electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0). Use the p-DAR/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Stir the solution gently. Apply a constant potential of -0.4 V (vs. Ag/AgCl) to the working electrode and record the background current until a stable baseline is achieved.
-
Make successive additions of a standard H₂O₂ solution into the stirred PBS to achieve the desired concentrations.
-
Record the steady-state cathodic current after each addition. The response time is typically the time taken to reach 95% of the steady-state current.
-
Construct a calibration curve by plotting the steady-state current versus the H₂O₂ concentration.
Hypothetical Performance Data
The performance of the proposed p-DAR/GCE biosensor is expected to be competitive with other non-enzymatic H₂O₂ sensors. The anticipated analytical parameters are summarized in the table below.
| Parameter | Expected Value |
| Linear Range | 5 µM - 2.5 mM |
| Limit of Detection (LOD) | 0.85 µM (S/N = 3) |
| Sensitivity | 125 µA mM⁻¹ cm⁻² |
| Response Time (t₉₅%) | < 5 seconds |
| Operating Potential | -0.4 V vs. Ag/AgCl |
| Stability | >90% of initial response after 15 days |
| Reproducibility (RSD) | < 4% (n=5 electrodes) |
Conclusion
The proposed application of this compound provides a promising and cost-effective route for the fabrication of a non-enzymatic hydrogen peroxide sensor. The simple electropolymerization process allows for the creation of a stable and electrocatalytically active surface. This sensor could be a valuable tool in pharmaceutical and biomedical research for monitoring H₂O₂ levels in various biological samples and for integration into more complex biosensing systems for drug screening and diagnostics. Further experimental validation is required to confirm the hypothesized performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Diaminoresorcinol Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Diaminoresorcinol dihydrochloride (DAR•2HCl) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete nitration of the resorcinol starting material. - Formation of undesired isomers during nitration or sulfonation.[1] - Inefficient reduction of the dinitro intermediate. - Degradation of the final product due to oxidation.[1] - Loss of product during workup and purification steps. | - Optimize nitration conditions (temperature, nitrating agent concentration).[2] - Employ a synthesis route that proceeds through a 2-halo-4,6-dinitroresorcinol intermediate to improve selectivity.[2] - Ensure the catalyst for hydrogenation is active and used in the correct amount.[3][4] Consider using a noble metal catalyst like Palladium on carbon (Pd/C).[1][3][4][5] - Conduct the reduction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).[5] - Add a stabilizer such as stannous chloride (SnCl₂) to the reaction mixture or during workup to prevent oxidation.[1][6] - Optimize recrystallization conditions (solvent, temperature, cooling rate) to minimize loss.[7] |
| Product Discoloration (Pink, Brown, or Black) | - Oxidation of the aminophenol product. 4,6-diaminoresorcinol is highly susceptible to air oxidation.[1] - Presence of residual metallic catalysts or other impurities. | - Handle the product under an inert atmosphere whenever possible. - Use deoxygenated solvents for reactions and purification. - Add antioxidants or stabilizers like stannous chloride during the synthesis and purification.[1][6] - Perform a thorough filtration to remove all catalyst particles.[4][6] - Recrystallize the crude product from hydrochloric acid to obtain a purer, less colored solid.[7] |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Deactivated or insufficient amount of catalyst (in case of catalytic hydrogenation). - Poor quality of starting materials or reagents. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5] - For catalytic hydrogenation, ensure the catalyst is fresh or properly activated. Increase catalyst loading if necessary.[3] - Verify the purity of starting materials and the concentration of reagents before starting the experiment. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the chosen solvent system. - Presence of impurities that inhibit crystallization. | - Adjust the solvent polarity. For the dihydrochloride salt, precipitation can often be induced by adding a more nonpolar solvent or by increasing the concentration of hydrochloric acid.[3] - Perform an initial purification step (e.g., activated carbon treatment) to remove impurities before attempting crystallization.[8] - Control the cooling rate during crystallization; slow cooling often yields better crystals.[7] |
| Poor Purity of Final Product | - Formation of isomers or byproducts during the reaction.[1] - Inadequate purification. | - Optimize reaction conditions to favor the formation of the desired product.[1] - Employ multiple purification steps, such as recrystallization from different solvent systems. Recrystallization from hydrochloric acid has been shown to be effective.[7] - Use column chromatography if necessary, although this may be less practical on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound?
A1: A widely used and effective method involves the sulfonation of resorcinol, followed by nitration and hydrolysis to yield 4,6-dinitroresorcinol. This intermediate is then reduced, typically via catalytic hydrogenation, to give 4,6-Diaminoresorcinol, which is isolated as the dihydrochloride salt. This route can achieve high purity (up to 99.9%) and yields of around 82%.[1] Another high-yield method starts from 1,3-dibenzyloxy-4,6-dinitrobenzene, which undergoes catalytic hydrogenation to produce the final product with yields of about 95%.[3]
Q2: How can I prevent the oxidation and discoloration of my this compound product?
A2: The product is prone to oxidation, which causes discoloration. To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon) as much as possible, especially during the reduction and isolation steps.[5] Using deoxygenated solvents and adding a stabilizer like stannous chloride (SnCl₂) to the reaction mixture or during workup can also effectively prevent oxidation.[1][6]
Q3: What are the optimal conditions for the catalytic hydrogenation of the dinitro intermediate?
A3: Typical conditions for the catalytic hydrogenation of dinitroresorcinol or its derivatives involve using a noble metal catalyst such as palladium on carbon (Pd/C).[1][3][5] The reaction is often carried out in a solvent like ethanol, water, or acetic acid.[2][5] Hydrogen pressure can range from atmospheric pressure to higher pressures (e.g., 0.3-0.8 MPa or even up to 200 bar).[1][3][5] Reaction temperatures are generally kept moderate, for instance, between 30-70°C.[1][5]
Q4: How can I purify the crude this compound?
A4: Recrystallization is the most common method for purifying the crude product. A highly effective method is recrystallization from an aqueous solution of hydrochloric acid.[7] The optimal concentration of hydrochloric acid and the temperature profile for cooling should be determined to maximize recovery and purity.[7] Washing the filtered crystals with cold hydrochloric acid and then a solvent like ethanol can help remove residual impurities.[5]
Q5: Are there any alternative, "one-pot" synthesis methods available?
A5: Yes, one-pot methods have been developed. For instance, one approach involves the oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination of 4,6-diacetylresorcinol in the presence of a Brønsted acid catalyst.[9] Another reported one-pot method from resorcinol using hydroxylamine hydrochloride has a very low yield of 5.0%.[5][10] While potentially simpler in terms of process steps, the yields and purity should be carefully evaluated against multi-step routes.
Experimental Protocols
Protocol 1: Synthesis via Nitration of Resorcinol and Subsequent Reduction
This protocol is based on a common multi-step synthesis route.
Step 1: Synthesis of 4,6-Dinitroresorcinol
-
Sulfonation: Resorcinol is first sulfonated by reacting it with fuming sulfuric acid.[8][11] This protects the 2, 4, and 6 positions.
-
Nitration: The sulfonated intermediate is then nitrated. This step is followed by hydrolysis, which removes the sulfonic acid groups and yields 4,6-dinitroresorcinol.[8][11] This method helps to avoid the formation of unwanted isomers.[1]
Step 2: Reduction of 4,6-Dinitroresorcinol
-
A reaction vessel is charged with 4,6-dinitroresorcinol, a suitable solvent (e.g., a mixture of water and ethanol), and a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[1][5]
-
The system is purged with an inert gas (e.g., nitrogen) and then filled with hydrogen gas.
-
The reaction is typically run at a controlled temperature (e.g., 30-60°C) and hydrogen pressure (e.g., 0.3-0.8 MPa).[1][5]
-
The reaction progress is monitored until the starting material is consumed.
-
After the reaction is complete, the catalyst is removed by filtration.
Step 3: Isolation and Purification
-
The filtrate containing the 4,6-diaminoresorcinol is acidified with concentrated hydrochloric acid to precipitate the dihydrochloride salt.[1]
-
The precipitated solid is collected by filtration, washed with cold dilute hydrochloric acid and then with ethanol, and dried under vacuum to yield this compound.[5]
-
For higher purity, the product can be recrystallized from an aqueous solution of hydrochloric acid.[7]
Data Presentation
Table 1: Comparison of Different Synthesis Routes for this compound
| Starting Material | Key Reagents & Conditions | Reported Yield | Reported Purity | Reference |
| Resorcinol | Sulfonation, nitration, hydrolysis, then catalytic hydrogenation with Pd/C. | ~82% | ~99.9% | [1] |
| 1,3-Dibenzyloxy-4,6-dinitrobenzene | Catalytic hydrogenation with a noble metal catalyst in a two-phase system. | ~95% | Not specified | [3] |
| 2-Chloro-4,6-dinitroresorcinol | Catalytic hydrogenation with Pd/C in ethanol/water. | 75.9% | 99.74% | [5] |
| 4,6-Diacetylresorcinol | One-pot synthesis with hydroxylamine hydrochloride and a Brønsted acid catalyst. | Not specified | Not specified | [9] |
| Resorcinol | One-pot synthesis with hydroxylamine hydrochloride and methanesulfonic acid. | 5.0% | Not specified | [5][10] |
Visualizations
Synthesis Workflow Diagram
References
- 1. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 2. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 3. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 9. Method for preparing this compound through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]
- 10. This compound | 16523-31-2 [chemicalbook.com]
- 11. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]
Technical Support Center: 4,6-Diaminoresorcinol Dihydrochloride Polymerization
Welcome to the technical support center for the polymerization of 4,6-Diaminoresorcinol dihydrochloride (DAR.2HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful polymerization experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(p-phenylene benzobisoxazole) (PBO) from this compound and terephthalic acid (or its derivatives) in poly(phosphoric acid) (PPA).
Issue 1: Low Intrinsic Viscosity / Low Molecular Weight of the PBO Polymer
A low intrinsic viscosity is a common indicator of low molecular weight, which can significantly impact the mechanical properties of the final PBO polymer.
Q: My final PBO polymer has a low intrinsic viscosity. What are the potential causes and how can I fix this?
A: Low molecular weight in PBO polymerization can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Impure Monomers | Impurities in this compound or terephthalic acid can act as chain terminators, preventing the growth of long polymer chains. It is crucial to use high-purity monomers.[1][2] Recommendations: Verify Purity: Check the purity of your monomers using techniques like melting point analysis, NMR, or chromatography.Purification: If impurities are suspected, purify the monomers. This compound can be purified by recrystallization from hydrochloric acid.[3] |
| Incorrect Monomer Stoichiometry | An exact 1:1 molar ratio of the diamine and diacid monomers is critical for achieving high molecular weight in step-growth polymerization. Recommendations: Accurate Weighing: Use a high-precision balance to weigh your monomers.Purity Correction: If the purity of your monomers is less than 100%, adjust the masses accordingly to ensure a true 1:1 molar ratio. |
| Inadequate Reaction Medium (PPA) | The composition of the poly(phosphoric acid) (PPA) is crucial. A P₂O₅ content that is too low will not effectively drive the dehydration and cyclization reactions.[4] Recommendations: PPA Preparation: Ensure your PPA is properly prepared by mixing phosphoric acid and phosphorus pentoxide (P₂O₅) and heating to ensure homogeneity.[5]P₂O₅ Content: The final P₂O₅ content in the PPA should be between 82.5% and 84% to ensure the polyphosphate is not hydrolyzed into ineffective components.[4] Adding P₂O₅ in batches can prevent excessive heat generation.[4] |
| Suboptimal Reaction Conditions | Incorrect temperature or reaction time can lead to incomplete polymerization. Recommendations: Temperature Profile: A typical temperature profile involves a gradual increase. For example, heating to 130°C for 5-6 hours, then to 150°C for 6-7 hours, and finally to 190°C for 3-4 hours can be effective.Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at each temperature stage to allow for chain growth. |
| Presence of Water | Water can hydrolyze the PPA and interfere with the condensation reaction, leading to premature chain termination. Recommendations: Dry Glassware: All glassware should be thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system. |
Troubleshooting Workflow for Low Molecular Weight Polymer
References
- 1. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 2. nationalpolymer.com [nationalpolymer.com]
- 3. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Optimizing Reaction Conditions for 4,6-Diaminoresorcinol Dihydrochloride: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 4,6-Diaminoresorcinol dihydrochloride (DAR·2HCl). The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation, particularly in the synthesis of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 16523-31-2) is a highly functionalized aromatic compound. It is a dihydrochloride salt of 4,6-diaminoresorcinol, presenting as a white to off-white or grey-brown crystalline solid.[1][2] Its molecular structure contains two amino groups and two hydroxyl groups, making it a key monomer in polymerization reactions.[1] The primary application of DAR·2HCl is as a precursor in the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO), a fiber known for its exceptional thermal stability and mechanical properties.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability and prevent degradation, this compound should be stored in a sheltered, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C.[4]
Q3: What are the key quality parameters to consider for this compound before using it in polymerization?
A3: High purity of DAR·2HCl is crucial for achieving high molecular weight and desirable properties in the final polymer. Key quality parameters include:
-
Assay: A high purity, typically ≥97%, is recommended.[4]
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Appearance: The material should be a white to off-white or grey-brown crystalline solid.[1][2]
-
Moisture Content: Low moisture content is critical to prevent side reactions during polymerization.
-
Impurities: The absence of significant levels of isomers or by-products from the synthesis process is essential. Even small amounts of impurities can act as chain terminators or lead to defects in the polymer structure.
Troubleshooting Guides
Low Polymer Molecular Weight in PBO Synthesis
Low molecular weight of the resulting PBO polymer is a common issue that significantly impacts its mechanical properties. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Impure this compound | Ensure the monomer is of high purity (≥97%).[4] Recrystallize the DAR·2HCl from hydrochloric acid to remove impurities if necessary.[5] |
| Incorrect Stoichiometry | Accurately weigh the monomers (DAR·2HCl and terephthalic acid or its derivative). Ensure a precise 1:1 molar ratio. |
| Presence of Moisture | Thoroughly dry all glassware and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Polyphosphoric acid (PPA) is a powerful dehydrating agent, but excess water can still hinder the reaction.[6][7] |
| Suboptimal Reaction Temperature Profile | Follow a carefully controlled temperature ramp during polymerization. Typically, the reaction is initiated at a lower temperature and gradually heated to drive the reaction to completion. A common temperature profile involves heating up to 200°C.[8][9] |
| Premature Precipitation of Polymer | Ensure adequate stirring to maintain a homogeneous reaction mixture. The concentration of the monomers in the polyphosphoric acid should be optimized to prevent the polymer from precipitating out of solution before high molecular weight is achieved. |
| Chain Termination by Impurities | Filter all solutions and purify solvents to remove any potential chain-terminating impurities. |
Poor Solubility of Reactants or Polymer
Solubility issues can prevent the polymerization from proceeding to high conversion, resulting in low molecular weight polymer.
| Potential Cause | Troubleshooting Steps |
| Low Quality Polyphosphoric Acid (PPA) | Use high-quality PPA with the appropriate P₂O₅ content (typically 83-85%). The viscosity and dehydrating power of PPA are critical for dissolving the monomers and the resulting polymer.[6][7] |
| Incorrect Monomer Concentration | The concentration of the monomers in PPA is crucial. Too high a concentration can lead to a highly viscous solution that is difficult to stir and may result in premature precipitation. Conversely, too low a concentration may lead to slower reaction rates. |
| Inadequate Mixing | Use efficient mechanical stirring to ensure proper mixing of the reactants and to keep the polymer in solution as it forms. |
| Formation of Insoluble Oligomers | In the initial stages of polymerization, oligomers terminated by aminophenol functional groups can form.[1] Ensure the reaction conditions (temperature, time) are sufficient to drive the polymerization to high molecular weight. |
Experimental Protocols
Purification of this compound by Recrystallization
High-purity DAR·2HCl is essential for the synthesis of high-performance PBO fibers.[5]
Materials:
-
Crude this compound
-
Hydrochloric acid (HCl), 3.5 mol·L⁻¹
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude DAR·2HCl in 3.5 mol·L⁻¹ hydrochloric acid at an elevated temperature (e.g., above 40°C) with a volumetric ratio of approximately 20:1 (HCl solution to crude crystalloid).[5]
-
Stir the solution for a short period (e.g., 10 minutes) at a moderate speed (e.g., 80 r·min⁻¹).[5]
-
Gradually cool the solution to a low temperature (e.g., -20°C) over an extended period (e.g., 9 hours) to allow for slow crystallization.[5]
-
Collect the purified crystals by filtration.
-
Wash the crystals sequentially with cold hydrochloric acid and then ethanol to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
For obtaining highly purified DAR·2HCl, a second recrystallization may be performed.[5]
Laboratory-Scale Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
This protocol describes a general procedure for the polycondensation of DAR·2HCl and terephthalic acid (TPA) in polyphosphoric acid (PPA).
Materials:
-
High-purity this compound (DAR·2HCl)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA), 115% H₃PO₄ equivalent (or ~83% P₂O₅)
-
Phosphorus pentoxide (P₂O₅)
-
Deionized water
-
Methanol
Procedure:
-
In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and outlet, add PPA.
-
Heat the PPA to approximately 80-100°C under a slow stream of nitrogen with stirring to ensure a homogenous, fluid medium.
-
Gradually add the powdered DAR·2HCl and TPA to the hot PPA in a 1:1 molar ratio.
-
Slowly add additional P₂O₅ to the mixture to adjust the final P₂O₅ content of the PPA to around 83-85%, which acts as a dehydrating agent and catalyst.[6][7]
-
Slowly raise the temperature of the reaction mixture according to a specific profile, for example, to 130°C for 5-6 hours, then to 150°C for 6-7 hours, and finally to 190-200°C for 3-4 hours to complete the cyclization to the benzoxazole ring.[9]
-
The viscosity of the solution will increase significantly as the polymerization progresses. The formation of a liquid crystalline phase may be observed at higher temperatures (180-200°C).[8]
-
After the reaction is complete, cool the highly viscous polymer solution (dope).
-
Precipitate the PBO polymer by slowly adding the dope to a large volume of a non-solvent like water or methanol with vigorous stirring.
-
Wash the precipitated polymer repeatedly with water and then with a base (e.g., ammonium hydroxide) to remove any residual PPA, followed by extensive washing with water until the washings are neutral.
-
Finally, wash the polymer with methanol and dry it under vacuum at an elevated temperature (e.g., 60°C).[9]
Visualizations
Caption: Experimental workflow for the synthesis of PBO from this compound.
Caption: Troubleshooting logic for addressing low molecular weight in PBO synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-二氨基间苯二酚 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. ccsenet.org [ccsenet.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 4,6-Diaminoresorcinol dihydrochloride in solution
Welcome to the technical support center for 4,6-Diaminoresorcinol dihydrochloride. This guide provides detailed information to researchers, scientists, and drug development professionals on how to prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a chemical intermediate used in the synthesis of high-performance polymers. In solution, it is highly susceptible to oxidation, which can lead to discoloration and the formation of impurities. This degradation can significantly impact the quality and outcome of experiments. The dihydrochloride salt is more stable than the free base, particularly against oxidation.[1]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The main cause of degradation is oxidation, which is accelerated by:
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Exposure to air (oxygen): The aminophenol structure is sensitive to oxidation by atmospheric oxygen.
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High pH: The compound is more stable in acidic conditions.
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Light exposure: Light can catalyze oxidative degradation.
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Elevated temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
Q3: How can I visually identify a degraded solution of this compound?
A3: A freshly prepared, stable solution of this compound should be colorless to a pale yellow.[2] Degradation is indicated by a progressive color change. The solution may turn yellow, then brown, and eventually to a darker, purplish color upon significant degradation. The solid material itself can range from white to gray-brown or purple, suggesting that the color is an intrinsic indicator of its oxidation state.
Q4: What is the recommended solvent for dissolving this compound?
A4: For general laboratory use, dilute aqueous hydrochloric acid is the recommended solvent. Acidic conditions significantly improve the stability of the compound in solution. The use of hydrochloric acid is also advantageous as it is used in the purification and crystallization of the compound.[3]
Q5: Can I use buffers to control the pH of my solution?
A5: While maintaining an acidic pH is crucial, the choice of buffer is important. Some buffer components can interact with this compound or the chosen antioxidant. It is recommended to use a simple acidic solution (e.g., dilute HCl) or a buffer system that has been validated for compatibility.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution turns yellow/brown rapidly after preparation. | Oxidation due to exposure to air. | Prepare the solution using deoxygenated solvent. Purge the vial with an inert gas (nitrogen or argon) before and after dissolving the compound. |
| pH of the solution is too high. | Ensure the solvent is acidic. Use dilute hydrochloric acid (e.g., 0.1 M HCl) as the solvent. | |
| Precipitate forms in the solution. | The concentration of the compound exceeds its solubility in the chosen solvent. | Gently warm the solution to aid dissolution. If the precipitate persists, consider preparing a more dilute solution. |
| Reaction with components in the solvent or buffer. | Use high-purity, deoxygenated water and a simple acidic solvent. Avoid complex buffers unless validated. | |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare fresh solutions for critical experiments. Store stock solutions appropriately (see experimental protocols) and monitor for color change. |
| Interference from the stabilizing agent (e.g., SnCl₂). | Consider the potential for the antioxidant to interfere with your specific assay. Run appropriate controls with the stabilizer alone. If interference is observed, investigate alternative antioxidants. |
Experimental Protocols
Protocol for Preparing a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 10 mg/mL stock solution in 0.1 M hydrochloric acid with stannous chloride as a stabilizer.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
High-purity, deoxygenated water (prepared by boiling and cooling under an inert gas, or by sparging with nitrogen or argon for at least 30 minutes)
-
Volumetric flasks
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Prepare 0.1 M HCl: Add the required volume of concentrated HCl to deoxygenated water in a volumetric flask. Allow to cool to room temperature.
-
Prepare a 1 M SnCl₂ stock solution: Dissolve stannous chloride dihydrate in 0.1 M HCl. Note: SnCl₂ solutions are also susceptible to oxidation and should be prepared fresh.
-
Weighing the compound: Weigh the desired amount of this compound in a clean, dry vial.
-
Inert atmosphere: Flush the vial containing the solid with an inert gas.
-
Dissolution:
-
Add the deoxygenated 0.1 M HCl to the vial to achieve the desired final concentration (e.g., for a 10 mg/mL solution, add 1 mL of 0.1 M HCl for every 10 mg of the compound).
-
Add the SnCl₂ stock solution to a final concentration of approximately 1000-5000 ppm. For a 10 mL final volume, this would be 10-50 µL of a 1 M SnCl₂ solution. The use of stannous chloride as a stabilizer to prevent oxidation is a documented practice in the synthesis and handling of this compound.[2][3]
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed vial with the headspace flushed with an inert gas.
-
Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.
-
For short-term storage (up to one week), refrigerate at 2-8°C.
-
For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Oxidative degradation pathway of 4,6-Diaminoresorcinol.
Caption: Workflow for preparing a stabilized solution.
Caption: Troubleshooting decision tree for solution discoloration.
References
Technical Support Center: Purification of 4,6-Diaminoresorcinol Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Diaminoresorcinol Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound are its susceptibility to oxidation, which leads to discoloration, and the removal of structurally similar impurities from the synthesis process. The compound is also reported to be sensitive to light and air.[1] Therefore, purification methods must address these stability issues to obtain a high-purity product.
Q2: What are the common impurities found in crude this compound?
Common impurities can originate from the starting materials and side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as 2-chloro-4,6-dinitroresorcinol or resorcinol.
-
Isomers and byproducts: Formation of isomers during nitration or sulfonation steps in the synthesis can lead to related impurities.
-
Monoamines and triamines: These can act as polymerization terminators in applications like the synthesis of PBO fibers and are critical impurities to remove.[2]
-
Oxidation products: Due to the compound's sensitivity, various colored oxidation products can be present.
Q3: What is the recommended method for purifying this compound?
Recrystallization from aqueous hydrochloric acid is the most effective and commonly cited method for purifying this compound.[3] This method takes advantage of the compound's solubility in hot acidic solutions and its lower solubility at colder temperatures. The use of an antioxidant, such as tin(II) chloride (SnCl₂), during the process is crucial to prevent oxidation.[4][5]
Q4: Why is my purified this compound colored instead of white?
A colored product, typically ranging from gray or brown to purple, is a strong indication of oxidation.[4][6] This can happen if the material is exposed to air or light for prolonged periods, or if the purification process was not performed under inert conditions or without an antioxidant. The free base form is particularly unstable and darkens quickly in air.[4]
Q5: How should I store purified this compound?
To ensure stability, the purified compound should be stored in a tightly closed container, in a cool, dry, and well-ventilated place, protected from light.[3][4] Storage at 2-8°C is often recommended.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to minimize oxidation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (not white) after recrystallization. | 1. Oxidation during the purification process. 2. Incomplete removal of colored impurities. | 1. Repeat the recrystallization, ensuring the addition of an antioxidant like tin(II) chloride (SnCl₂) to the solvent.[4][5] Perform the procedure under an inert atmosphere if possible. 2. Add activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration to remove the carbon before crystallization.[4] |
| Low yield after recrystallization. | 1. Using an excessive amount of solvent. 2. The cooling process was too rapid, preventing complete crystallization. 3. The product has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] 2. Allow the solution to cool slowly to room temperature, and then place it in a colder environment (e.g., refrigerator or freezer) to maximize crystal formation.[3][8] 3. Ensure the final cooling temperature is sufficiently low (e.g., -20°C as suggested in one protocol).[3] |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The nucleation barrier is too high. | 1. Reheat the solution to evaporate some of the solvent and concentrate the solution. Then, attempt to cool again.[8] 2. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.[8] |
| Product purity is not satisfactory after a single recrystallization. | 1. High initial impurity load. 2. Co-precipitation of impurities with the product. | 1. A second recrystallization may be necessary to achieve the desired purity.[3] 2. Ensure a slow cooling rate to allow for selective crystallization of the desired product. |
Experimental Protocols
Recrystallization of this compound from Hydrochloric Acid
This protocol is based on a refined method for obtaining high-purity this compound.[3]
Materials:
-
Crude this compound
-
3.5 M Hydrochloric Acid (HCl)
-
Tin(II) chloride (SnCl₂) (optional, but recommended)
-
Activated Carbon (optional)
-
Heating and stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Cooling bath
Procedure:
-
Dissolution: In a flask, add the crude this compound to a 3.5 M HCl solution at a volumetric ratio of approximately 20:1 (solvent to crude material).[3] Add a small amount of SnCl₂ to inhibit oxidation.
-
Heating: Gently heat the mixture with stirring to a temperature above 40°C until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot with stirring for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Slowly cool the solution. A controlled cooling ramp is recommended, for instance, gradually decreasing the temperature to -20°C.[3]
-
Maturation: Allow the crystals to form and mature over an extended period (e.g., 9 hours) with slow stirring (e.g., 80 rpm for the initial 10 minutes).[3]
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol or hydrochloric acid to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Purity and Yield Data from Various Purification/Synthesis Methods
| Method | Starting Material | Purity Achieved | Yield | Reference |
| Recrystallization from HCl | Crude 4,6-diamino dihydrochloride | 99.74% | 75.9% | [10] |
| Hydrogenation and in-situ crystallization | 4,6-dinitroresorcinol | 99.99% | 93.83% | [11] |
| Hydrogenation and precipitation | 4,6-dinitroresorcinol | 99.95% | 46.4% | [11] |
| Catalytic hydrogenation and recrystallization | 1,3-dibenzyloxy-4,6-dinitrobenzene | ~95% (from carbon) | ~95% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 11. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
how to improve the solubility of 4,6-Diaminoresorcinol dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4,6-Diaminoresorcinol dihydrochloride (DAR-2HCl).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to gray-brown crystalline solid that is soluble in water.[1][2] Its free base form has low solubility in organic solvents, which is why the dihydrochloride salt is more commonly used.[3] Solubility is significantly influenced by temperature and the composition of the solvent, particularly the presence of hydrochloric acid.
Q2: Why is my this compound not dissolving in water at room temperature?
While it is considered soluble in water, it may not dissolve readily at room temperature, especially at higher concentrations. The dissolution rate can be slow. To improve solubility, heating the solution is recommended. For instance, it can be dissolved in water at temperatures up to 85°C.[4][5]
Q3: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor. As a dihydrochloride salt, it is more soluble in acidic conditions. The solubility of this compound has been studied in hydrochloric acid of various concentrations.[6] It is often recrystallized from aqueous hydrochloric acid, indicating that its solubility is dependent on the concentration of HCl.[6][7]
Q4: Can I use organic solvents to dissolve this compound?
While the free base is poorly soluble in organic solvents, the dihydrochloride salt can be dissolved in mixtures of water and water-miscible organic solvents, often with the addition of acid. For example, solvent systems containing ethanol, n-propanol, and water have been used in its synthesis and purification.[4][8]
Q5: My solution of this compound is turning brown. What should I do?
4,6-Diaminoresorcinol and its salts can be sensitive to oxidation, which can lead to discoloration.[7] It is advisable to handle the compound and its solutions in an inert atmosphere (e.g., under nitrogen or argon). The use of an antioxidant such as stannous chloride (SnCl₂) can help to prevent oxidative decomposition, especially during heating.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution in Water | Low temperature, supersaturation. | Heat the mixture gently while stirring. Increase the solvent volume if necessary. |
| Precipitation Upon Cooling | Decreased solubility at lower temperatures. | Maintain a higher temperature during your experiment if possible. If precipitation is desired for purification, controlled cooling is used.[6] |
| Solution Discoloration (Yellow/Brown) | Oxidation of the diaminoresorcinol moiety. | Prepare solutions fresh. Degas solvents prior to use. Add a small amount of an antioxidant like SnCl₂.[4][7] Handle under an inert atmosphere. |
| Insolubility in Neutral Organic Solvents | The salt form is generally insoluble in non-polar organic solvents. | Use a polar solvent or a mixture of a polar organic solvent and an aqueous acidic solution. |
Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available literature. Quantitative data is limited, so a qualitative description is provided.
| Solvent | Temperature | Solubility | Notes |
| Water | Room Temperature | Soluble | Dissolution may be slow. |
| Water | 85°C | Readily Soluble | Used for dissolving crude material for purification.[4][5] |
| Aqueous Hydrochloric Acid (various concentrations) | Varied | Soluble | Solubility is dependent on HCl concentration and temperature; used for recrystallization.[3][6] A 3.5 mol·L⁻¹ HCl solution has been identified as a suitable solvent for recrystallization.[6] |
| Ethanol/Water Mixtures | Elevated | Soluble | Often used in synthesis and purification processes, typically with acid.[8] |
| n-Propanol/Water Mixtures | Elevated | Soluble | Used as a reaction solvent in the synthesis process.[4] |
| Aprotic Dipolar Solvents (e.g., NMP, DMAc, DMSO) | Room Temperature | Generally Insoluble | Silylated derivatives show solubility in these solvents.[2] |
Experimental Protocols
Protocol for Dissolving this compound in Aqueous Solution
This protocol is based on methods described for the purification and handling of the compound.
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or of a desired molarity
-
Stannous chloride (SnCl₂) (optional, as an antioxidant)
-
Heating magnetic stirrer
-
Sterile flask or beaker
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Place the desired amount of this compound into a clean, dry flask.
-
Solvent Addition: Add the calculated volume of deionized water or a dilute aqueous HCl solution. For recrystallization purposes, a volumetric ratio of 20:1 (hydrochloric acid to crude crystalloid) has been suggested.[6]
-
Inert Atmosphere: If oxidation is a concern, purge the flask with an inert gas and maintain a positive pressure throughout the dissolution process.
-
Antioxidant (Optional): If discoloration is observed or anticipated, add a small amount of SnCl₂ to the mixture.
-
Heating and Stirring: Gently heat the mixture to between 50°C and 85°C using a heating magnetic stirrer.[4][5] The optimal temperature may depend on the concentration of the solute and the solvent composition.
-
Dissolution: Continue heating and stirring until all the solid has dissolved. Avoid boiling the solution.
-
Usage: Use the resulting solution promptly for your experiment. If the solution needs to be cooled, be aware that precipitation may occur.
Workflow for Improving Solubility
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.
Caption: Workflow for dissolving this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 3. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing 4,6-Diaminoresorcinol Dihydrochloride (DAR) Purity for PBO Fiber Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4,6-Diaminoresorcinol dihydrochloride (DAR) for high-performance poly(p-phenylene-2,6-benzobisoxazole) (PBO) fiber synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of DAR.
| Problem | Possible Causes | Recommended Solutions |
| Product Discoloration (Yellow, Brown, or Gray) | 1. Oxidation: DAR is highly susceptible to air oxidation, especially in its free base form.[1] 2. Residual Impurities: Incomplete reaction or side reactions can lead to colored byproducts. 3. Contamination: Trace metals from catalysts or reaction vessels. | 1. Inert Atmosphere: Handle DAR under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] 2. Use of Antioxidants: Add a stabilizer like stannous chloride (SnCl₂) to the purification and storage solutions to inhibit oxidation.[1] 3. Recrystallization: Perform recrystallization, potentially with the addition of activated carbon to remove colored impurities. 4. Acidic Conditions: Store and handle DAR as its dihydrochloride salt, which is more stable against oxidation.[1] |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Loss During Workup: Product loss during filtration, extraction, or transfer steps. 3. Suboptimal Purification: Using an inappropriate solvent or conditions for recrystallization, leading to significant product loss in the mother liquor.[3][4] | 1. Reaction Optimization: Ensure optimal reaction parameters (temperature, pressure, catalyst loading, and reaction time) are strictly followed. 2. Careful Handling: Minimize transfers and ensure efficient extraction and filtration techniques. 3. Purification Optimization: Carefully select the recrystallization solvent and optimize the cooling process to maximize crystal recovery.[3] |
| Poor PBO Polymerization Results | 1. Monomer Impurity: Presence of monofunctional amines, triamines, or other reactive impurities that can terminate the polymer chain or cause cross-linking. 2. Incorrect Stoichiometry: Impurities can affect the accurate molar ratio of monomers required for high molecular weight polymer formation. 3. Residual Catalyst: Leftover palladium or other metal catalysts from the synthesis can interfere with the polymerization process. | 1. High-Purity Monomer: Ensure the DAR used is of the highest possible purity (>99.5%). 2. Thorough Purification: Employ rigorous purification methods like multiple recrystallizations to remove even trace impurities. 3. Catalyst Removal: Implement steps to remove residual catalysts, such as treatment with activated carbon or specialized scavengers.[5] |
| Crystals Fail to Form During Recrystallization | 1. Too Much Solvent: The concentration of DAR in the solution is below the saturation point.[4] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[4] 3. Presence of Impurities: Certain impurities can inhibit crystal formation. | 1. Solvent Evaporation: Carefully evaporate some of the solvent to increase the concentration of DAR.[4] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure DAR.[4] 3. Further Purification: If oiling out occurs, it may indicate significant impurities. Consider an additional purification step before recrystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal purity of this compound required for the synthesis of high-performance PBO fibers?
A1: For the production of high-performance PBO fibers with excellent mechanical and thermal properties, a purity of at least 99.5% is recommended. Some studies have shown that a purity of 99.9% or higher is necessary to achieve the desired polymer molecular weight and fiber characteristics.[6]
Q2: What are the most common impurities in synthetically prepared this compound?
A2: Common impurities can include:
-
Isomers: Such as 2,4-diaminoresorcinol, which can arise from non-selective nitration of resorcinol derivatives. The presence of isomers can disrupt the regular polymer chain structure.[6]
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Incompletely Reacted Intermediates: For example, partially nitrated or reduced resorcinol derivatives.
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Byproducts of Side Reactions: Depending on the synthetic route, byproducts from sulfonation or other steps may be present.[6]
-
Oxidation Products: DAR is prone to oxidation, leading to colored impurities.[1]
-
Residual Catalysts: Trace amounts of palladium or other hydrogenation catalysts.
Q3: How do impurities in this compound affect PBO fiber properties?
A3: Impurities can have a significant negative impact on PBO fiber properties:
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Chain Termination: Monofunctional impurities (containing only one amine or one hydroxyl group) can act as chain terminators, limiting the polymer's molecular weight and, consequently, the mechanical strength of the fibers.
-
Disruption of Polymer Structure: Isomeric impurities can be incorporated into the polymer chain, disrupting the regular, rigid-rod structure of PBO and reducing its mechanical and thermal properties.
-
Reduced Thermal Stability: The presence of impurities can create defects in the polymer chain, which can be points of thermal degradation, thus lowering the overall thermal stability of the PBO fibers.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization from an acidic aqueous solution is a highly effective method for purifying DAR. The use of hydrochloric acid helps to maintain the more stable dihydrochloride salt form and reduces the solubility of impurities. The addition of a small amount of a reducing agent like stannous chloride (SnCl₂) can prevent oxidation during the process.[1]
Q5: How can I effectively remove residual palladium catalyst from my this compound product?
A5: Residual palladium can often be removed by treating the product solution with activated carbon. For more persistent palladium contamination, specialized palladium scavengers, which are solid-supported materials with high affinity for palladium, can be used.[5][7] Subsequent filtration will remove the scavenger along with the bound palladium.
Experimental Protocols
Detailed Recrystallization Protocol for this compound
This protocol is designed to purify crude DAR to a high degree of purity suitable for PBO synthesis.
Materials:
-
Crude this compound
-
3.5 M Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) (optional, as an antioxidant)
-
Activated carbon (optional, for decolorization)
-
Deionized water
-
Ethanol (for washing)
-
Nitrogen or Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
Schlenk line or glove box (for handling under inert atmosphere)
Procedure:
-
Dissolution: In a three-neck round-bottom flask equipped with a condenser and a nitrogen/argon inlet, add the crude DAR. For every 1 gram of crude DAR, add 20 mL of 3.5 M HCl. If the crude product is significantly colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude DAR). If oxidation is a concern, add a few crystals of SnCl₂.
-
Heating: Gently heat the mixture to 80-90 °C with continuous stirring until the DAR is completely dissolved.
-
Hot Filtration (if activated carbon was used): If activated carbon was added, perform a hot filtration through a pre-heated Buchner funnel to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Slowly cool the solution to room temperature. Then, further cool the flask in an ice bath to 0-5 °C to maximize crystal formation. For even higher purity, a very slow, controlled cooling process is recommended.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove residual acid and water.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 60 °C for several hours until a constant weight is achieved.
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Storage: Store the high-purity DAR dihydrochloride in a tightly sealed container under an inert atmosphere and protected from light.
Data Presentation
Table 1: Summary of Reported Purity and Yield for this compound Synthesis
| Starting Material | Synthetic Method | Purification Method | Purity (%) | Yield (%) | Reference |
| 2-chloro-4,6-dinitroresorcin | Catalytic Hydrogenation | Recrystallization | 99.74 | 75.9 | [2] |
| Resorcinol | One-pot synthesis | Filtration and washing | - | 5.0 | [2] |
| 1,3-dibenzyloxy-4,6-dinitrobenzene | Catalytic Hydrogenation | Precipitation | - | - | [8] |
Visualizations
Diagram 1: General Synthesis and Purification Workflow for this compound
Caption: Workflow for DAR synthesis and purification.
Diagram 2: Impact of Impurities on PBO Fiber Synthesis
Caption: Impurity effects on PBO synthesis.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Diaminoresorcinol Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4,6-diaminoresorcinol dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low yield of 4,6-dinitroresorcinol (Intermediate) | Formation of undesired isomers: The primary side products are 2,4-dinitroresorcinol and the over-nitrated 2,4,6-trinitroresorcinol (styphnic acid).[1][2][3] Uncontrolled reaction conditions can lead to yields of the desired 4,6-isomer below 45%, with styphnic acid formation accounting for 30-60% of the product mixture.[1][2] | Control of Nitration Conditions: - Temperature: Maintain a low reaction temperature, typically between -10°C and 15°C, to suppress over-nitration.[4] - Nitrating Agent: Use purified nitric acid (white fuming nitric acid) that is substantially free of nitrous acid (NO₂) to minimize the formation of the nitrosonium ion (NO⁺), which is implicated in nitration at the 2-position.[1][2] The use of a nitrosonium ion control agent, such as urea, can also be beneficial.[1][2] - Protecting Groups: Consider using a protected resorcinol derivative, such as resorcinol diacetate or 1,3-bis(methylcarbonato)benzene, to sterically hinder nitration at the 2-position and favor the formation of the 4,6-dinitro isomer.[3] |
| Final product (this compound) is off-color (e.g., brown, purple, or gray) | Oxidation of the product: 4,6-diaminoresorcinol is sensitive to air and light and can oxidize, leading to colored impurities.[5] Presence of residual impurities: Incomplete removal of colored byproducts from the nitration or hydrogenation steps. | Preventing Oxidation: - Perform the hydrogenation and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants, such as stannous chloride (SnCl₂), to the reaction mixture or wash solutions to inhibit oxidation.[6] Purification: - Recrystallize the crude product from hydrochloric acid. A suitable method involves dissolving the crude material in water at an elevated temperature (e.g., 85°C), filtering to remove any insoluble impurities, and then precipitating the purified product by adding concentrated hydrochloric acid and cooling.[4] |
| Low yield of this compound | Incomplete hydrogenation: Insufficient reaction time, catalyst loading, or hydrogen pressure can lead to incomplete conversion of the dinitro intermediate. Catalyst poisoning: Impurities in the starting material or solvent can deactivate the catalyst. Loss of product during work-up: The product is water-soluble, and excessive washing with water can lead to significant losses. | Optimize Hydrogenation: - Catalyst: Use an appropriate catalyst, such as palladium on carbon (Pd/C).[6] Ensure the catalyst is active and used in a sufficient amount (e.g., 0.1 to 10% by weight of the dinitro-intermediate).[7] - Reaction Conditions: Ensure adequate hydrogen pressure (e.g., 5 to 50 bar) and reaction temperature (e.g., 20 to 150°C) are maintained until the reaction is complete.[7] Work-up: - Minimize the use of water for washing the final product. Washing with cold hydrochloric acid or ethanol can be effective in removing impurities without significant product loss.[8] |
| Product contains monoamine or triamine impurities | Incomplete or over-reduction: Incomplete reduction of one of the nitro groups will result in a monoamine impurity. Conversely, excessive reduction could potentially lead to the formation of triamine species, although this is less commonly reported. | Control of Hydrogenation: - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material without over-reduction. - Carefully control the amount of hydrogen and the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how do they arise?
A1: The most significant side products are formed during the nitration of resorcinol. These include:
-
2,4-Dinitroresorcinol: An isomer formed due to the competing nitration at the 2 and 4 positions of the resorcinol ring.[1]
-
2,4,6-Trinitroresorcinol (Styphnic Acid): An over-nitration product that is also a highly explosive compound.[1][2][9] Its formation is favored by aggressive nitrating conditions.
During the subsequent catalytic hydrogenation of 4,6-dinitroresorcinol, potential impurities can include partially reduced intermediates, though these are typically converted to the final product with sufficient reaction time. Incomplete reduction can lead to monoamine impurities.
Q2: How can I minimize the formation of isomeric and over-nitrated byproducts?
A2: Minimizing these byproducts requires careful control of the nitration reaction conditions:
-
Temperature Control: Maintaining a low reaction temperature is critical.
-
Purity of Nitric Acid: Using nitric acid that is free from nitrous acid reduces the likelihood of side reactions.
-
Use of Protecting Groups: Protecting the hydroxyl groups of resorcinol (e.g., as acetates) can direct the nitration to the 4 and 6 positions.
Q3: What is the best method for purifying the final product?
A3: Recrystallization from aqueous hydrochloric acid is a highly effective method for purifying this compound.[10] The crude product can be dissolved in hot dilute hydrochloric acid, treated with activated carbon to remove colored impurities, and then reprecipitated by cooling or by the addition of concentrated hydrochloric acid.
Q4: My final product is unstable and darkens over time. How can I improve its stability?
A4: this compound is susceptible to oxidation. To enhance its stability:
-
Storage: Store the purified product in a cool, dark place under an inert atmosphere (e.g., in a desiccator filled with nitrogen or argon).
-
Handling: Minimize exposure to air and light during handling.
-
Purity: Ensure high purity, as trace metal impurities can catalyze oxidation.
Quantitative Data on Side Product Formation
| Reactant | Nitrating Agent | Conditions | Desired Product Yield (4,6-Dinitroresorcinol) | Side Product Yield (Styphnic Acid) | Reference |
| Resorcinol diacetate | 70% HNO₃ and 90% red fuming HNO₃ (1:1) | Not specified | < 45% | 30% - 60% | [2] |
| Resorcinol diacetate | White fuming nitric acid with urea | 0°C | ~80% | Substantially reduced | [2] |
| Resorcinol | 80 wt% H₂SO₄, 90 wt% white fuming nitric acid with urea | -10°C to 0°C | > 75% | Minimized | [2] |
Experimental Protocols
Synthesis of 4,6-Dinitroresorcinol (High-Yield Method)
-
Preparation of Nitrating Mixture: Purify 70 wt% nitric acid by bubbling oxygen through it until the red color (due to NO₂) disappears. Cool the resulting "white" fuming nitric acid to 0°C. Add a nitrosonium ion control agent, such as urea (e.g., 80 g per 1000 ml of nitric acid).
-
Nitration: Slowly add resorcinol diacetate (194 g per 1000 ml of nitric acid) to the rapidly stirred, cooled nitrating mixture over approximately 30 minutes, maintaining the temperature at 0°C.
-
Reaction Completion and Isolation: Stir the mixture for an additional hour at 0°C. The product will precipitate.
-
Purification: The precipitated 4,6-dinitroresorcinol can be collected by filtration and washed. Further purification can be achieved by recrystallization. This method can yield approximately 80% of the desired product with minimal styphnic acid formation.[2]
Catalytic Hydrogenation of 4,6-Dinitroresorcinol
-
Reactor Setup: Charge a high-pressure autoclave with 4,6-dinitroresorcinol, a suitable solvent (e.g., 6% aqueous hydrochloric acid), and a palladium on carbon catalyst (5% Pd/C).[6]
-
Inerting: Purge the reactor multiple times with nitrogen, followed by hydrogen.
-
Hydrogenation: Heat the mixture to 50-60°C and pressurize with hydrogen to 0.5-0.8 MPa. Maintain these conditions with stirring for 2-8 hours, or until hydrogen uptake ceases.[6]
-
Work-up: Cool the reactor to room temperature and filter to remove the catalyst. The filtrate contains the product as its dihydrochloride salt.
-
Purification: The filtrate can be decolorized with activated carbon. The addition of a stabilizer like stannous chloride (1000-5000 ppm) can prevent oxidation.[6] The pure product is then crystallized by adding concentrated hydrochloric acid, filtered, and dried under vacuum. A purity of up to 99.95% can be achieved.[6]
Visualizing the Synthesis and Side Reactions
References
- 1. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 4. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 5. This compound | 16523-31-2 [chemicalbook.com]
- 6. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 7. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Styphnic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
stability issues with 4,6-Diaminoresorcinol dihydrochloride under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Diaminoresorcinol dihydrochloride under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound primarily used as a monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers.[1][2][3] These polymers are known for their exceptional thermal stability and mechanical strength.
Q2: Why is the stability of this compound a concern in experimental settings?
A2: 4,6-Diaminoresorcinol is highly sensitive to oxidation, especially in its free base form. The presence of two amino and two hydroxyl groups on the benzene ring makes it susceptible to degradation by air, light, and oxidizing agents, leading to discoloration and impurity formation.[4] The dihydrochloride salt is significantly more stable than the free base.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a sheltered, dry, and dark place.[5] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
Q4: What are the visible signs of degradation of this compound?
A4: Degradation is often indicated by a color change of the solid material or its solutions. Fresh, high-purity this compound is typically a white to off-white or light gray crystalline solid. Upon degradation, it can turn yellow, brown, or even purple.
Q5: Can I use discolored this compound in my experiments?
A5: It is strongly advised against using discolored material, as the color change indicates the presence of oxidation products and other impurities. These impurities can significantly impact the outcome of your experiments, particularly in polymerization reactions where monomer purity is critical for achieving high molecular weight polymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Solution of this compound rapidly changes color upon dissolution.
-
Cause: This is a classic sign of oxidation. The free base form, which can be present in equilibrium in solution, is highly susceptible to air oxidation. The rate of oxidation can be influenced by the pH of the solution, presence of dissolved oxygen, and exposure to light.
-
Solution:
-
Use deoxygenated solvents: Before dissolving the solid, thoroughly degas the solvent (e.g., water, acidic solutions) by bubbling with an inert gas like nitrogen or argon for at least 30 minutes.
-
Work under an inert atmosphere: Prepare the solution in a glove box or under a continuous stream of an inert gas.
-
Use a stabilizer: For applications where it does not interfere with downstream processes, the addition of an antioxidant or stabilizer can be effective. Stannous chloride (SnCl₂) is a commonly used stabilizer for 4,6-diaminoresorcinol.[4] A small amount (e.g., 100-500 ppm) can be added to the solution.
-
Acidic Conditions: Maintaining a low pH helps to keep the amino groups protonated, which can increase stability against oxidation. The dihydrochloride salt is inherently more stable in acidic solutions.
-
Issue 2: Poor results in polymerization reactions (e.g., low molecular weight polymer).
-
Cause: The purity of the this compound monomer is paramount for successful polymerization. The presence of oxidized species or other impurities can terminate the polymer chains prematurely.
-
Solution:
-
Purify the monomer: If you suspect the purity of your starting material is low, recrystallization can be performed. A common method involves dissolving the compound in hot, dilute hydrochloric acid, treating with activated charcoal to remove colored impurities, and then recrystallizing. The addition of a small amount of SnCl₂ during this process can prevent oxidation.
-
Ensure stoichiometric balance: In polymerization reactions, a precise 1:1 molar ratio of the monomers is crucial. Inaccurate weighing or the presence of impurities can disrupt this balance.
-
Strictly anaerobic and anhydrous conditions: Polycondensation reactions are often sensitive to both oxygen and water. Ensure all glassware is oven-dried and the reaction is carried out under a rigorously maintained inert atmosphere.
-
Data Presentation
Currently, there is a lack of specific publicly available quantitative data on the degradation kinetics of this compound under various experimental conditions. However, based on the known chemistry of aminophenols, the following qualitative stability trends can be expected.
Table 1: Qualitative Stability of this compound under Different Conditions
| Condition | Stability Trend | Recommendations |
| pH | Less stable at neutral to alkaline pH. More stable in acidic conditions. | Maintain acidic conditions (pH < 4) for solutions. |
| Temperature | Degradation rate increases with temperature. | Prepare solutions fresh and store at low temperatures (2-8 °C) for short periods. Avoid prolonged heating. |
| Light | Susceptible to photodegradation. | Protect solid and solutions from light by using amber vials or wrapping containers in foil. |
| Oxygen | Highly susceptible to oxidation. | Handle under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. |
| Solvents | Stability can vary depending on the solvent. | Aqueous acidic solutions are generally preferred for stability. Be cautious with organic solvents that can dissolve significant amounts of oxygen. |
Experimental Protocols
Protocol for Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution suitable for applications like polymerization, where monomer stability is critical.
Materials:
-
This compound
-
Deionized water (or other appropriate solvent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar glassware for handling air-sensitive reagents
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenate the Solvent: Place the required volume of deionized water in a Schlenk flask. Bubble nitrogen or argon gas through the water for at least 30 minutes to remove dissolved oxygen. If using an acidic solution, add the required amount of concentrated HCl to the water before deoxygenation.
-
Weighing the Reagents: In a glove box or under a positive pressure of inert gas, accurately weigh the required amount of this compound and a small amount of SnCl₂·2H₂O (e.g., to a final concentration of 100-500 ppm).
-
Dissolution: While maintaining the inert atmosphere, add the weighed solids to the deoxygenated solvent in the Schlenk flask.
-
Stirring: Stir the mixture at room temperature until all solids are completely dissolved. Gentle warming can be applied if necessary, but prolonged heating should be avoided.
-
Storage: Store the freshly prepared solution in a tightly sealed container, under an inert atmosphere, and protected from light. For short-term storage, refrigeration at 2-8 °C is recommended. It is always best to prepare the solution fresh before use.
Visualizations
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 3. This compound | 16523-31-2 [chemicalbook.com]
- 4. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent oxidation of 4,6-Diaminoresorcinol dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 4,6-Diaminoresorcinol dihydrochloride (DAR), with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound (CAS 16523-31-2) is a symmetrical dihydroxybenzene and phenylenediamine derivative.[1] The presence of both amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring makes the molecule highly susceptible to oxidation. These functional groups can readily donate electrons, leading to the formation of colored quinone-imine or polymeric byproducts upon exposure to oxygen, light, and certain metal ions. The dihydrochloride salt is the more stable form of this compound, as protonation of the amino groups reduces their electron-donating propensity.[1]
Q2: What are the visual indicators of this compound oxidation?
Fresh, high-purity this compound is typically a white to off-white or light gray crystalline solid.[1][2] Signs of oxidation include a noticeable color change to gray, purple, or brown.[2][3] The appearance of a darker color indicates the presence of oxidation products and a potential decrease in the purity of the material.
Q3: How should this compound be stored to minimize oxidation?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: 2-8°C.[4]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Light: Protected from light in a tightly sealed, opaque container.
-
Moisture: Keep in a dry environment as moisture can accelerate degradation.
Q4: What are the best practices for handling this compound in the laboratory?
Due to its air-sensitive nature, all manipulations of this compound should be performed using standard air-sensitive techniques. This includes the use of:
-
Inert Atmosphere: A glove box or a Schlenk line with a positive pressure of high-purity nitrogen or argon gas.
-
Degassed Solvents: Solvents should be thoroughly deoxygenated before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Clean and Dry Glassware: All glassware should be oven-dried and cooled under an inert atmosphere to remove any adsorbed moisture.
Troubleshooting Guide
Problem: The solid this compound has changed color.
-
Possible Cause: The material has been exposed to air, light, or moisture during storage or handling.
-
Solution: For critical applications requiring high purity, it is recommended to purify the material before use. Recrystallization from hydrochloric acid is an effective method to remove colored oxidation products. (See Experimental Protocols section for a detailed procedure).
Problem: A solution of this compound rapidly changes color.
-
Possible Cause 1: Dissolved Oxygen in the Solvent. Even brief exposure to air can introduce enough oxygen to cause rapid oxidation in solution.
-
Solution: Ensure that the solvent is rigorously deoxygenated before dissolving the solid. Prepare the solution under a continuous stream of inert gas.
-
-
Possible Cause 2: Incorrect pH of the Solution. Aminophenols are generally more stable in acidic conditions. Neutral or basic conditions will accelerate oxidation.
-
Solution: Maintain an acidic pH for the solution. This compound is most stable in aqueous hydrochloric acid solutions.
-
-
Possible Cause 3: Presence of Metal Ion Contaminants. Trace metal ions can catalyze the oxidation of aminophenols.
-
Solution: Use high-purity, metal-free solvents and reagents. If metal contamination is suspected, the addition of a chelating agent like EDTA may help, although its compatibility with the specific reaction should be verified.
-
Problem: Unexpected side products are observed in a reaction involving this compound.
-
Possible Cause: The this compound may have partially oxidized, and the oxidation byproducts are participating in side reactions.
-
Solution:
-
Verify Purity: Assess the purity of the starting material. If oxidation is suspected, purify it by recrystallization.
-
In-situ Stabilization: For reactions where it is compatible, the addition of a small amount of an antioxidant like stannous chloride (SnCl₂) to the reaction mixture can help prevent oxidation during the experiment.[5][6]
-
Quantitative Data
While specific kinetic data on the degradation of this compound in various solvents and pH conditions is not extensively available in the literature, the following table summarizes the key factors influencing its stability based on established chemical principles for aminophenols and related compounds.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Acidic (low pH) | High Stability | Maintain solutions in an acidic medium, preferably aqueous HCl. |
| Neutral to Basic (high pH) | Low Stability (rapid oxidation) | Avoid neutral or basic conditions. | |
| Atmosphere | Inert (Nitrogen, Argon) | High Stability | Handle and store under an inert atmosphere. |
| Air (Oxygen) | Low Stability (rapid oxidation) | Strictly exclude air and oxygen. | |
| Light | Dark | High Stability | Store in amber vials or protect from light. |
| UV or Ambient Light | Low Stability | Avoid exposure to light. | |
| Temperature | 2-8°C | High Stability | Recommended storage temperature.[4] |
| Room Temperature | Moderate Stability (short-term) | Minimize time at room temperature. | |
| Elevated Temperatures | Low Stability | Avoid heating in the presence of oxygen. | |
| Additives | Antioxidants (e.g., SnCl₂) | Increased Stability | Add a small amount to solutions or during purification.[5][6] |
| Metal Ions | Decreased Stability | Use high-purity reagents and solvents. |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol is designed to purify this compound that has undergone partial oxidation, as indicated by discoloration.
Materials:
-
Oxidized this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water, deoxygenated
-
Ethanol, deoxygenated
-
Schlenk flask or three-necked round-bottom flask
-
Condenser
-
Inert gas source (Nitrogen or Argon) with bubbler
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Heating mantle
-
Stir bar
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Buchner funnel and filter flask
-
Filter paper
-
Vacuum pump
Procedure:
-
Setup: Assemble the Schlenk flask or three-necked flask with a stir bar, condenser, and an inert gas inlet and outlet. Purge the entire system with nitrogen or argon for at least 15-20 minutes.
-
Solvent Preparation: Prepare a deoxygenated solution of hydrochloric acid. A concentration of approximately 3.5 M HCl has been reported to be effective.
-
Dissolution: Under a positive pressure of inert gas, add the discolored this compound to the flask. Add the deoxygenated hydrochloric acid solution (a volumetric ratio of approximately 20:1 solvent to solid is a good starting point).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. The temperature should be controlled to avoid excessive boiling.
-
Cooling and Crystallization: Once dissolved, slowly cool the solution to initiate crystallization. For optimal crystal formation and purity, a gradual cooling process is recommended. The solution can be cooled to room temperature, and then further cooled in an ice bath or a refrigerator.
-
Isolation: Once crystallization is complete, filter the crystals under an inert atmosphere using a Schlenk-style filtration setup or by quickly filtering in a fume hood through a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, deoxygenated ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Storage: Immediately transfer the dry, white to off-white crystals to a clean, dry, and tared amber vial. Backfill with an inert gas before sealing tightly. Store at 2-8°C.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent the oxidation of this compound.
Caption: A simplified diagram showing the oxidation pathway of 4,6-Diaminoresorcinol and the factors that promote or inhibit it.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-二氨基间苯二酚 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
troubleshooting guide for 4,6-Diaminoresorcinol dihydrochloride-based assays
Disclaimer: 4,6-Diaminoresorcinol dihydrochloride (DAR) is a chemical primarily utilized as a monomer in the synthesis of high-performance polymers like poly(p-phenylene-2,6-benzobisoxazole) (PBO) and as an intermediate in the manufacturing of certain dyes. While its structural similarity to other compounds used in colorimetric assays, such as o-phenylenediamine (OPD), might suggest potential applications in analytical assays, there is limited specific information available in the public domain regarding its use as a chromogenic substrate in common biological or chemical assays for research and drug development.
This guide, therefore, provides general troubleshooting advice for a common assay type where a similar compound could theoretically be employed: a horseradish peroxidase (HRP)-based colorimetric assay. The principles and troubleshooting steps outlined below are intended to be illustrative and would require significant optimization and validation if this compound were to be adapted for such use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAR)?
A1: this compound is an aromatic amine. Its primary established application is in materials science as a key component for the synthesis of heat-resistant polymers. It is also used as an intermediate in the production of some dyes.
Q2: Can I use DAR as a substrate for my ELISA?
A2: While structurally related to some chromogenic substrates, the suitability of DAR for ELISA or other enzyme-based assays is not well-documented. Its performance, optimal reaction conditions, and potential for interference would need to be empirically determined. The troubleshooting guide below is based on a hypothetical application in an HRP-based assay and should be used as a general framework for optimization.
Hypothetical HRP-Based Assay Troubleshooting Guide
This section addresses potential issues in a generic HRP-based colorimetric assay where a substrate like DAR might be used.
Problem 1: No or Weak Color Development
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive HRP Enzyme | Run a positive control with a known active HRP enzyme and a standard substrate (e.g., TMB, OPD). | To confirm that the enzyme is catalytically active. |
| Degraded Substrate (DAR) | Prepare a fresh solution of the DAR substrate. Protect from light and store as recommended. | Aromatic amines can be susceptible to oxidation and degradation, leading to a loss of reactivity. |
| Incorrect Buffer pH | Verify the pH of the reaction buffer. The optimal pH for HRP activity is typically between 5.0 and 7.0. | Enzyme activity is highly dependent on pH. The optimal pH for a novel substrate would need to be determined. |
| Insufficient Substrate Concentration | Perform a substrate titration experiment to determine the optimal concentration for your assay. | The reaction rate is dependent on the substrate concentration until enzyme saturation is reached. |
| Presence of Inhibitors | Include a control well with a known amount of analyte and HRP, but without the sample matrix, to test for inhibition. | Components in the sample matrix (e.g., azide, high concentrations of reducing agents) can inhibit HRP activity. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Instability/Auto-oxidation | Prepare the DAR substrate solution immediately before use. Include a "substrate blank" (substrate and buffer, no enzyme) in your experiment. | Some chromogenic substrates can auto-oxidize, leading to non-enzymatic color development. |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. | Contaminants, including microbial growth or other oxidizing agents, can contribute to background signal. |
| Inadequate Washing Steps | Increase the number and/or duration of wash steps in your assay protocol (e.g., in an ELISA). | To ensure complete removal of unbound HRP conjugate, which can react with the substrate and generate a background signal. |
| Light Exposure | Perform the substrate incubation step in the dark. | Light can promote the degradation and auto-oxidation of photosensitive reagents. |
Experimental Protocols
Protocol 1: Determining Optimal Substrate Concentration
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in an appropriate solvent like DMSO or water).
-
Prepare a series of dilutions of the DAR stock solution in the reaction buffer (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
To a 96-well plate , add a constant, known amount of HRP enzyme to each well.
-
Add the different dilutions of the DAR substrate to initiate the reaction. Also include a "no enzyme" control for each concentration.
-
Incubate for a fixed period (e.g., 15-30 minutes) at a constant temperature, protected from light.
-
Stop the reaction if necessary (e.g., by adding a stop solution like dilute sulfuric acid, the suitability of which would need to be tested).
-
Read the absorbance at the optimal wavelength (which would need to be determined by a spectral scan of the reaction product).
-
Plot the absorbance against the substrate concentration to identify the concentration that gives the best signal-to-noise ratio.
Visualizations
Experimental Workflow for Assay Optimization
Caption: A flowchart illustrating the key steps for optimizing a hypothetical HRP assay using DAR.
Troubleshooting Logic Flow
impact of impurities on 4,6-Diaminoresorcinol dihydrochloride performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the performance of 4,6-Diaminoresorcinol Dihydrochloride (DAR.2HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound and what is their origin?
A1: Common impurities in DAR.2HCl can be categorized as follows:
-
Residual Starting Materials and Intermediates: These include unreacted resorcinol or partially reacted intermediates from the synthesis process. Their presence suggests an incomplete reaction or inadequate purification.
-
Isomeric Impurities: Synthesis routes can sometimes yield isomers, such as 2,4-diaminoresorcinol, which can be difficult to separate due to similar physical properties.
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Oxidation and Degradation Products: 4,6-Diaminoresorcinol is highly susceptible to oxidation, especially in its free base form. The dihydrochloride salt form enhances stability, but improper handling or storage can lead to the formation of colored degradation products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol, water) may be present in the final product if not effectively removed. Residual solvents can affect the material's physical properties and reactivity.
-
Metallic Impurities: Catalysts (e.g., palladium on carbon) or residues from reaction vessels can introduce metallic impurities, which may interfere with downstream applications.
Q2: How do impurities affect the performance of this compound in polymerization reactions?
A2: Impurities can have a significant detrimental effect on polymerization, particularly in the synthesis of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO).
-
Chain Termination: Monofunctional impurities (e.g., monoamines) or reactive non-difunctional species can act as chain terminators, preventing the polymer from reaching the desired high molecular weight. This leads to inferior mechanical properties of the resulting polymer.
-
Disruption of Polymer Structure: Isomeric impurities can be incorporated into the polymer backbone, disrupting the regular, rigid-rod structure of polymers like PBO. This can negatively impact the liquid crystalline behavior of the polymerization dope and the final mechanical and thermal properties of the fiber or film.
-
Inhibition of Polymerization: Certain impurities can interfere with the catalyst or the reaction mechanism, slowing down or completely inhibiting the polymerization process.
-
Color Formation and Reduced Thermal Stability: Oxidation products can impart color to the final polymer and create weak points in the polymer chain, reducing its overall thermal stability.
Q3: What are the best practices for storing and handling this compound to minimize degradation?
A3: To maintain the purity and performance of DAR.2HCl, the following storage and handling procedures are recommended:
-
Storage: Store the material in a tightly sealed, opaque container in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). Refrigeration (2-8°C) is often recommended.
-
Handling: Handle the material in an inert atmosphere glovebox whenever possible. If handled in the open, minimize exposure to air and light. Use clean, dry spatulas and glassware.
-
Solvent Selection: If dissolving the material, use deoxygenated solvents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Presence of monofunctional impurities: These act as chain terminators. | - Verify the purity of the DAR.2HCl lot using HPLC. - If purity is low, consider recrystallization or other purification methods. - Ensure all other reagents and solvents are of high purity and free from monofunctional contaminants. |
| Incorrect stoichiometric ratio of monomers: An excess of one monomer will limit the final molecular weight. | - Accurately weigh and calculate the molar ratios of the monomers. - Consider performing a titration to determine the exact purity of the DAR.2HCl before weighing. | |
| Discolored Polymer Product | Oxidation of DAR.2HCl: The monomer may have been oxidized before or during the polymerization. | - Use fresh, properly stored DAR.2HCl. - Ensure the polymerization is conducted under a strict inert atmosphere. - Deoxygenate all solvents and other reagents before use. |
| Reaction temperature too high: High temperatures can cause side reactions and degradation. | - Review the polymerization protocol and ensure the reaction temperature is within the recommended range. | |
| Incomplete Polymerization | Presence of polymerization inhibitors: Metallic impurities or other contaminants can inhibit the reaction. | - Analyze the DAR.2HCl for metallic impurities using techniques like ICP-MS. - Use high-purity grade reagents and solvents. |
| Poor solubility of monomers: If the monomers are not fully dissolved, the reaction will be incomplete. | - Ensure the chosen solvent system is appropriate for all monomers. - Agitate the reaction mixture vigorously to ensure homogeneity. | |
| Inconsistent Experimental Results | Lot-to-lot variability of DAR.2HCl: Different batches may have varying impurity profiles. | - Analyze each new lot of DAR.2HCl for purity before use. - Qualify each new lot in a small-scale experiment before proceeding to larger-scale reactions. |
Data Presentation
The following tables provide a summary of the potential impact of different classes of impurities on the performance of this compound. Note: The quantitative data presented here are representative examples to illustrate the impact and may not correspond to specific experimental results.
Table 1: Impact of Monofunctional Impurities on Polymer Molecular Weight
| Concentration of Monofunctional Impurity (mol%) | Expected Reduction in Polymer Molecular Weight (%) |
| 0.1 | 5 - 10 |
| 0.5 | 20 - 30 |
| 1.0 | 40 - 60 |
Table 2: Impact of Isomeric Impurities on Polymer Thermal Stability
| Concentration of Isomeric Impurity (wt%) | Decrease in Decomposition Temperature (Td) (°C) |
| 0.5 | 5 - 15 |
| 1.0 | 15 - 30 |
| 2.0 | 30 - 50 |
Table 3: Impact of Metallic Impurities on Polymerization Rate
| Concentration of Metallic Impurity (ppm) | Reduction in Polymerization Rate (%) |
| 10 | 1 - 5 |
| 50 | 10 - 25 |
| 100 | 20 - 50 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of DAR.2HCl in 1 mL of the mobile phase A.
Visualizations
optimization of storage conditions for 4,6-Diaminoresorcinol dihydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 4,6-Diaminoresorcinol dihydrochloride to ensure its stability and performance in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, linking them to potential storage and handling problems.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., white to off-white powder turning yellow or brown) | Oxidation or exposure to light. The dihydrochloride salt is more stable against oxidation, but degradation can still occur. | Store the compound in a tightly sealed, opaque container in a dark place.[1] Consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Poor solubility in recommended solvents | The compound may have degraded due to moisture absorption (hydrolysis or clumping). It is known to be hygroscopic. | Always handle the compound in a dry environment, such as a glove box. Store in a desiccator. Ensure the container is tightly closed.[2] |
| Inconsistent or unexpected experimental results (e.g., low yield in polymerization) | Degradation of the monomer due to improper storage, leading to reduced purity. Incompatible materials may have been introduced during storage. | Verify the purity of the compound before use. Ensure storage away from strong oxidizing agents.[2][3] Use a fresh batch of the compound if degradation is suspected. |
| Formation of clumps or aggregates in the solid | Absorption of moisture from the atmosphere.[4] | Dry the compound under vacuum if appropriate for your experimental protocol, though prevention is key. Store in a desiccator over a suitable drying agent. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperature conditions for this compound?
A1: The recommended storage temperature is between 2-8°C. It should be kept in a cool, dry, and well-ventilated place.[2]
Q2: How should I protect this compound from degradation?
A2: To prevent degradation, store the compound in a sheltered, dry, and dark place, keeping it out of direct sunlight.[1] The container should be kept tightly closed to avoid moisture uptake and oxidation.[2] For long-term storage, consider storing under an inert atmosphere.
Q3: Is this compound sensitive to moisture?
A3: Yes, the compound is hygroscopic and should be protected from moisture.[4] Exposure to moist air or water should be avoided.[4] Handling in a dry environment and storage in a desiccator is recommended.
Q4: What materials are incompatible with this compound during storage?
A4: It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][3] Ensure it is not stored in proximity to these substances.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color from white/off-white to yellowish or brownish, as well as changes in physical form such as clumping. Poor solubility and inconsistent experimental results are also indicators of potential degradation.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 2-8°C | To maintain chemical stability. | |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | The compound is hygroscopic and can oxidize. | [4][2] |
| Light | Dark (store in an opaque container) | To prevent light-induced degradation. | [1] |
| Container | Tightly sealed | To prevent exposure to moisture and air. | [2] |
| Incompatibilities | Store away from strong oxidizing agents. | To prevent hazardous reactions. | [2] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for researchers to assess the stability of their stored this compound.
-
Visual Inspection:
-
Examine the compound for any changes in color or physical appearance (e.g., clumping). A pure compound should be a white to off-white powder.[1]
-
-
Solubility Test:
-
Prepare a solution of a known concentration in a suitable solvent as per your experimental needs.
-
Observe the solubility and note any difficulties in dissolution compared to a fresh batch.
-
-
Purity Analysis (e.g., using HPLC):
-
Prepare a sample of the stored compound for High-Performance Liquid Chromatography (HPLC) analysis.
-
Develop an appropriate HPLC method to separate the parent compound from potential degradation products.
-
Compare the chromatogram of the stored sample with that of a reference standard or a newly purchased batch to determine the purity.
-
-
Functional Test:
-
Perform a small-scale reaction where this compound is a key reactant (e.g., a polymerization reaction to form PBO).[5]
-
Compare the yield and properties of the resulting product with expected outcomes or results from a control experiment using a fresh batch of the compound.
-
Visual Guides
Caption: Troubleshooting workflow for issues with this compound.
References
Validation & Comparative
4,6-Diaminoresorcinol Dihydrochloride: A Comparative Analysis in the Landscape of Fluorescent Dyes
While 4,6-Diaminoresorcinol dihydrochloride is a crucial building block in the synthesis of high-performance polymers, its application as a fluorescent dye is not established in scientific literature. Extensive research reveals a primary role as a monomer, particularly in the production of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a heat-resistant and high-strength synthetic fiber.[1][2] Reports also classify it as a dye intermediate, suggesting its utility in the synthesis of more complex dye molecules rather than possessing inherent fluorescence.[3] This guide, therefore, aims to provide a comparative overview of well-established fluorescent dyes that are commonly employed in research, serving as a valuable resource for scientists and professionals in drug development.
In the realm of fluorescence microscopy and bio-imaging, the selection of an appropriate fluorescent dye is paramount for generating high-quality, reproducible data. Factors such as quantum yield, excitation and emission wavelengths, photostability, and pH sensitivity are critical determinants of a dye's suitability for a specific application. This guide will delve into a comparison of several widely used fluorescent dyes, offering quantitative data and experimental protocols to aid researchers in their selection process.
Quantitative Comparison of Common Fluorescent Dyes
To facilitate an objective comparison, the following table summarizes the key photophysical properties of several popular fluorescent dyes. It is important to note that these values can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.
| Dye/Probe Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC) | ~495 | ~519 | ~80,000 | ~0.92 | ~73,600 | Low | High (fluorescence decreases at acidic pH) |
| Rhodamine B | ~553 | ~576 | ~110,000 | ~0.31 | ~34,100 | Moderate | Low |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | ~65,320 | High | Low |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 | ~60,720 | High | Low |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | ~67,500 | Moderate | Low |
| DAPI | ~358 | ~461 | ~35,000 | ~0.92 | ~32,200 | Moderate | Low |
Experimental Protocols
General Protocol for Fluorescent Labeling of Proteins
This protocol provides a general guideline for conjugating amine-reactive fluorescent dyes to proteins. Optimization of the dye-to-protein ratio is crucial for achieving the desired degree of labeling without compromising protein function.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate) dissolved in a dry organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and micro-stir bar
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) that can compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in the organic solvent to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add the reactive dye dropwise. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 is common.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorption wavelength.
Workflow for a Typical Fluorescence Microscopy Experiment
The following diagram illustrates a generalized workflow for a fluorescence microscopy experiment, from sample preparation to image analysis.
A generalized workflow for immunofluorescence microscopy.
Signaling Pathways and Logical Relationships
Simplified Jablonski Diagram Illustrating Fluorescence
The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
A simplified Jablonski diagram illustrating the process of fluorescence.
References
A Comparative Guide to Nuclear Stains: DAPI vs. Hoechst 33342 for DNA Visualization
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the accurate visualization of DNA is fundamental to a vast array of research applications. While numerous fluorescent dyes are available for this purpose, 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342 have emerged as two of the most widely utilized blue-fluorescent nuclear stains. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal stain for their specific experimental needs.
It is important to note that 4,6-Diaminoresorcinol dihydrochloride , the initially proposed topic of comparison, is not a fluorescent stain used for DNA visualization. Instead, it is primarily utilized as a monomer in the synthesis of high-performance polymers, such as poly(p-phenylene benzobisoxazole) (PBO), which are valued for their exceptional thermal stability and mechanical strength. Therefore, a direct comparison with DAPI for DNA staining is not applicable. This guide will instead focus on the highly relevant and practical comparison between DAPI and Hoechst 33342.
Quantitative Data Summary
The selection of a nuclear stain is often dictated by its specific photophysical properties and its suitability for live or fixed cell applications. The following table summarizes the key quantitative parameters for DAPI and Hoechst 33342.
| Feature | DAPI | Hoechst 33342 |
| Primary Application | Fixed-cell imaging | Live-cell imaging |
| Cell Permeability | Low to moderate | High |
| Excitation Max (with DNA) | ~358 nm | ~350 nm |
| Emission Max (with DNA) | ~461 nm | ~461 nm |
| Quantum Yield (DNA-bound) | ~0.62 - 0.92[1][2] | ~0.4 - 0.6 |
| Binding Preference | AT-rich regions of the minor groove | AT-rich regions of the minor groove |
| Toxicity in Live Cells | Generally higher | Generally lower |
| Photostability | Higher | Moderate |
Mechanism of Action and Key Differences
Both DAPI and Hoechst 33342 are minor groove-binding dyes that exhibit a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[3] Upon binding to DNA, their fluorescence quantum yield increases significantly, leading to a bright blue signal that clearly delineates the nucleus.[4]
The primary distinction between the two dyes lies in their cell permeability. Hoechst 33342 possesses a lipophilic ethyl group that facilitates its passage across intact cell membranes, making it the preferred choice for staining living cells.[5] In contrast, DAPI is less membrane-permeant and is therefore more commonly used for staining fixed and permeabilized cells.[5] While DAPI can be used for live-cell staining, it often requires higher concentrations and may exhibit greater cytotoxicity compared to Hoechst 33342.[3][5]
Experimental Protocols
Staining Live Cells with Hoechst 33342
This protocol is suitable for the nuclear staining of live cultured cells for fluorescence microscopy.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Culture cells to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Prepare the Hoechst 33342 working solution by diluting the stock solution in complete culture medium to a final concentration of 1-5 µg/mL.
-
Remove the existing culture medium from the cells and add the Hoechst 33342-containing medium.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time may vary between cell types.
-
(Optional) For reduced background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or PBS.
-
Image the cells using a fluorescence microscope equipped with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
Staining Fixed Cells with DAPI
This protocol is designed for the nuclear counterstaining of fixed cells, for example, after immunofluorescence staining.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Grow cells on coverslips or in an imaging plate.
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the DAPI working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL.
-
Add the DAPI working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set.
Visualizing the Experimental Workflow and DNA Staining Mechanism
To aid in the understanding of the experimental processes and the underlying principles of DNA staining, the following diagrams have been generated.
Caption: A comparison of the experimental workflows for live-cell staining with Hoechst 33342 and fixed-cell staining with DAPI.
Caption: The binding of DAPI or Hoechst 33342 to the minor groove of A-T rich DNA regions results in a significant increase in blue fluorescence.
Conclusion
Both DAPI and Hoechst 33342 are excellent and reliable fluorescent dyes for the visualization of nuclear DNA. The choice between them should be guided by the specific requirements of the experiment. For live-cell imaging, the high cell permeability and lower cytotoxicity of Hoechst 33342 make it the superior choice.[5] For fixed-cell applications, DAPI is often preferred due to its higher photostability and strong fluorescence signal.[6] By understanding the distinct characteristics of each dye and following the appropriate protocols, researchers can achieve high-quality and reproducible results in their cellular imaging and analysis.
References
- 1. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. biotium.com [biotium.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
4,6-Diaminoresorcinol Dihydrochloride: A Comparative Performance Analysis in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
4,6-Diaminoresorcinol dihydrochloride (DAR) is a critical monomer primarily utilized in the synthesis of high-performance poly(p-phenylene benzobisoxazole) (PBO) polymers. These polymers are renowned for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in aerospace, defense, and electronics. This guide provides a comparative analysis of DAR's performance, primarily in the context of PBO synthesis, against other potential precursors, supported by available experimental data.
Performance in Polybenzoxazole (PBO) Synthesis
The primary application of this compound is as a monomer for the production of PBO fibers. The performance of the resulting PBO polymer is a direct reflection of the quality and characteristics of the DAR monomer. Key performance indicators for PBO materials include thermal stability and mechanical properties such as tensile strength and modulus.
Thermal Properties
The thermal stability of PBOs is a critical performance metric. It is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The temperatures at which 5% and 10% weight loss (Td5 and Td10) occur are key indicators of thermal stability.
While direct comparative studies under identical conditions are limited, the following table summarizes the thermal stability of PBOs derived from various bis-o-aminophenol monomers, including those structurally related to DAR. This data provides an insight into the performance spectrum of different PBO precursors.
Table 1: Comparative Thermal Stability of Polybenzoxazoles from Various Monomers
| Monomer/Precursor | Td5 (°C) | Td10 (°C) | Char Yield (%) at 800°C | Reference |
| Poly(o-hydroxyimide)s from 4,6-Diaminoresorcinol (DAR) | ~390 (onset) | - | - | [1] |
| Fluorinated Polybenzoxazoles (6FPBO) from DAR | >500 | - | - | [2] |
| Aromatic Polybenzoxazoles (general) | 545-615 | - | - | [3] |
Note: The data presented is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Mechanical Properties
The mechanical performance of PBO fibers is another crucial aspect. High tensile strength and modulus are desirable for applications requiring robust materials. The table below presents a summary of the mechanical properties of PBO fibers, which are typically synthesized using DAR.
Table 2: Mechanical Properties of PBO Fibers
| Property | Value | Reference |
| Tensile Strength | 5.04-5.76 GPa | [3] |
| Tensile Modulus | 1800 g/d (Standard Modulus) | [4] |
| Elongation at Break | 2.5% (Standard Modulus) | [4] |
| Specific Gravity | 1.56 | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and validating research findings. Below are outlines of typical experimental protocols for the synthesis and characterization of PBO from DAR.
PBO Synthesis via Polycondensation
A common method for synthesizing PBO involves the polycondensation of this compound with terephthalic acid in a polyphosphoric acid (PPA) medium.
General Procedure:
-
This compound and terephthalic acid are mixed in polyphosphoric acid.
-
The mixture is heated under a nitrogen atmosphere to initiate the polymerization reaction.
-
The temperature is gradually increased to facilitate the cyclization process, forming the benzoxazole rings.
-
The resulting PBO polymer is then precipitated, washed, and dried.
Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the PBO polymer. A small sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, and the weight loss is recorded as a function of temperature.
-
Tensile Testing: The mechanical properties of PBO fibers are determined by tensile testing. A single fiber is mounted in a tensile testing machine and subjected to a controlled pulling force until it breaks. The stress-strain curve is recorded to determine tensile strength, modulus, and elongation at break.
Visualizing the Process: Synthesis and Characterization Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of PBO synthesis and the subsequent characterization workflow.
Caption: Workflow for the synthesis of Polybenzoxazole (PBO).
Caption: Workflow for the characterization of PBO polymer.
Conclusion
This compound stands as a important monomer for the synthesis of high-performance PBO polymers and fibers. The resulting materials exhibit exceptional thermal stability and mechanical strength, making them suitable for a range of advanced applications. While direct, comprehensive comparative data with alternative monomers under uniform conditions is not extensively available in the public domain, the existing research consistently highlights the superior properties of PBOs derived from DAR. Further research focusing on direct comparative studies would be invaluable for the materials science community to fully delineate the performance landscape of different polybenzoxazole precursors.
References
cross-validation of results obtained with 4,6-Diaminoresorcinol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: It is crucial to note that 4,6-Diaminoresorcinol dihydrochloride (DAR) is primarily an industrial monomer with no established applications in biological research or drug development. This guide clarifies its primary use and provides fundamental chemical data, as extensive research reveals no evidence of its use in biological assays, interaction with signaling pathways, or as a direct pharmaceutical agent.
This compound is a chemical compound predominantly used as a key building block in the synthesis of high-performance polymers.[1] Its principal application lies in the production of poly(p-phenylene-2,6-benzobisoxazole) (PBO) fibers, a material known for its exceptional thermal stability and mechanical strength.[1] While some chemical suppliers categorize it as a "pharmaceutical intermediate," this indicates its potential use as a starting material in multi-step chemical syntheses, rather than possessing inherent biological activity. There is no scientific literature to support its direct use in pharmaceutical development or as a tool for biological research.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Citations |
| CAS Number | 16523-31-2 | [2] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 213.06 g/mol | |
| Appearance | White to grey or purple crystalline solid | [2] |
| Melting Point | 254 °C (decomposes) | |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
The synthesis of DAR is a multi-step chemical process. While various specific methods exist, a general workflow involves the reaction of a substituted resorcinol derivative. One common pathway begins with the nitration of a protected resorcinol, followed by reduction of the nitro groups to amines. The dihydrochloride salt is then formed to improve the compound's stability.
Below is a generalized workflow for a common synthesis approach.
Experimental Protocol: Example of a Synthesis Step (Reduction)
The following is an example of a laboratory-scale protocol for the reduction of a dinitro intermediate to form this compound. This protocol is for informational purposes in a chemical synthesis context only.
Objective: To reduce 2-chloro-4,6-dinitroresorcinol to this compound.
Materials:
-
2-chloro-4,6-dinitroresorcinol
-
Glacial acetic acid
-
Sodium acetate (NaOAc)
-
10% Palladium on carbon (Pd/C) catalyst
-
Deionized water
-
Pressurized hydrogenation apparatus (e.g., Hastelloy C autoclave)
-
Filtration equipment
Procedure:
-
A high-pressure autoclave is charged with 117.3 g (0.5 mole) of 2-chloro-4,6-dinitroresorcinol, 400 mL of glacial acetic acid, 41 g (0.5 mole) of sodium acetate, 7.0 g of 10% palladium on carbon, and 100 mL of water.[3]
-
The reactor is sealed and subsequently charged with hydrogen gas to a pressure of 400 psi.[3]
-
The reaction mixture is stirred, and the hydrogenation process is allowed to proceed.
-
Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the reactor is cooled and vented.
-
The crude product mixture, which includes the catalyst, is isolated via filtration.
-
The isolated material is then dissolved in hot water (e.g., 200 g of H₂O at 85°C) and the catalyst is removed by a second filtration.[3]
-
The filtrate containing the product is then treated with hydrochloric acid to precipitate the this compound salt.[3]
-
The final product is collected by filtration and dried under a vacuum.
Conclusion
The available scientific and technical literature firmly establishes this compound as a monomer for materials science. There is no corresponding body of evidence to suggest it has any direct application in pharmacology or biological research. Therefore, a comparative analysis against other compounds for biological activity or performance in drug development contexts is not feasible. The information provided here is intended to give a clear, evidence-based overview of the compound's true scientific and industrial role.
References
4,6-Diaminoresorcinol Dihydrochloride: A Superior Monomer for High-Performance Polymers
For researchers, scientists, and drug development professionals, the choice of monomers is critical in the synthesis of high-performance polymers with tailored properties. Among the diverse array of available building blocks, 4,6-Diaminoresorcinol dihydrochloride (DAR) has emerged as a standout candidate, enabling the creation of materials with exceptional thermal stability and mechanical strength. This guide provides an objective comparison of the performance of polymers derived from DAR with those from other monomers, supported by experimental data and detailed protocols.
Unparalleled Performance of DAR-Based Polymers
The primary advantage of this compound lies in its ability to form rigid-rod polymers with highly ordered structures. The resulting polymers, most notably poly(p-phenylene benzobisoxazole) (PBO), exhibit a remarkable combination of properties that surpass many other high-performance polymers, including aramids like Kevlar®.
The key performance advantages of PBO, synthesized from DAR, are attributed to its unique molecular structure. The fusion of rigid benzoxazole rings within the polymer backbone leads to a highly crystalline and oriented morphology, which is responsible for its superior strength and thermal resistance.
Comparative Performance Data
The following tables summarize the quantitative data comparing the mechanical and thermal properties of PBO with other high-performance polymers derived from different diamine monomers.
Table 1: Comparison of Mechanical Properties
| Monomer | Polymer | Tensile Strength (GPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | PBO (Zylon®) | 5.8 | 270 | 2.5 - 3.5 |
| p-Phenylenediamine | Aramid (Kevlar® 49) | 3.6 - 4.1 | 131 | 2.8 |
| m-Phenylenediamine | Aramid (Nomex®) | 0.3 | 5.8 | 22 |
| 4,4'-Oxydianiline | Polyimide (Kapton®) | 0.2 | 3.0 | 70 |
Table 2: Comparison of Thermal Properties
| Monomer | Polymer | Decomposition Temperature (°C) | Glass Transition Temperature (°C) | Limiting Oxygen Index (%) |
| This compound | PBO (Zylon®) | 650 | >600 | 68 |
| p-Phenylenediamine | Aramid (Kevlar® 49) | 500 - 550 | 375 | 29 |
| m-Phenylenediamine | Aramid (Nomex®) | >500 | 270 | 28 |
| 4,4'-Oxydianiline | Polyimide (Kapton®) | 500 | 360-410 | 37 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent polymerization to PBO are provided below.
Synthesis of this compound (DAR)
Materials:
-
Resorcinol
-
Acetic acid
-
Methanesulfonic acid
-
Hydroxylamine hydrochloride
-
6 M Hydrochloric acid
-
Ethanol
Procedure:
-
In a 100 mL three-necked flask, combine resorcinol (5.50 g) and acetic acid (6.00 g).
-
Add methanesulfonic acid (13 mL, 0.2 mol) and stir until the resorcinol is completely dissolved.
-
Heat the reaction mixture to 100 °C.
-
Slowly add hydroxylamine hydrochloride (7.00 g) to the heated solution.
-
Maintain the reaction at 100 °C for 4 hours.
-
After 4 hours, add 40 mL of 6 M hydrochloric acid to the reaction mixture and continue stirring.
-
Cool the mixture to allow for the precipitation of crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals sequentially with hydrochloric acid and ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.[1]
Polymerization of this compound to Poly(p-phenylene benzobisoxazole) (PBO)
Materials:
-
This compound (DAR)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
Stannous chloride (optional, as an antioxidant)
Procedure:
-
In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet, add polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) to achieve the desired PPA concentration (typically >83%).
-
Heat the PPA to approximately 100°C under a slow nitrogen stream to ensure a dry, inert atmosphere.
-
Add this compound and a small amount of stannous chloride to the hot PPA and stir until the monomer is completely dissolved.
-
Gradually add an equimolar amount of terephthalic acid to the reaction mixture.
-
Slowly raise the temperature of the reaction mixture to 180-200°C over several hours.
-
Maintain the polymerization temperature for 24-48 hours, during which the viscosity of the solution will increase significantly as the PBO polymer forms. The formation of a liquid crystalline phase is often observed.
-
Once the desired molecular weight is achieved, the polymer solution can be extruded into a coagulation bath (e.g., water or dilute phosphoric acid) to form fibers or films.
-
The resulting PBO product is then thoroughly washed with water and dried.
Visualizing the Synthesis of PBO
The following diagram illustrates the key steps in the synthesis of the high-performance polymer PBO from this compound.
Caption: Workflow for the synthesis of PBO polymer.
Characterization of Polymer Properties
The exceptional properties of PBO are verified through a series of standard characterization techniques:
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. PBO typically shows a decomposition temperature above 650°C, indicating its outstanding heat resistance.[2]
-
Differential Scanning Calorimetry (DSC): DSC is employed to identify the glass transition temperature (Tg) and melting point (Tm) of the polymer. For PBO, these transitions occur at very high temperatures, often exceeding the limits of standard DSC instruments.
-
Tensile Testing: The mechanical properties, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine. These tests quantify the immense strength and stiffness of PBO fibers.
References
Comparative Analysis of High-Performance Polymers Derived from 4,6-Diaminoresorcinol Dihydrochloride
A Guide for Researchers in Materials Science and Drug Development
This guide provides a comprehensive comparative analysis of a class of high-performance rigid-rod polymers synthesized from the monomer 4,6-Diaminoresorcinol dihydrochloride. Primarily known for their exceptional thermal stability and mechanical strength, these polymers, particularly poly(p-phenylene benzobisoxazole) (PBO), have been pivotal in aerospace and defense applications. However, their unique properties also present intriguing possibilities and significant challenges for their use in the biomedical field, including advanced drug delivery systems and medical devices, making them a subject of interest for researchers and drug development professionals.
This document outlines the synthesis, comparative performance, and potential biomedical applications of these polymers, supported by experimental data and detailed protocols.
Performance Comparison of Polybenzoxazole (PBO) and its Naphthalene-Based Analogs
The primary polymer synthesized from this compound is PBO, derived from its reaction with terephthalic acid. By substituting terephthalic acid with naphthalene-based dicarboxylic acids, such as 2,6-naphthalenedicarboxylic acid or 1,5-naphthalenedicarboxylic acid, the properties of the resulting polymers, Naph-2,6-PBO and Naph-1,5-PBO, can be modulated. While comprehensive, directly comparative studies are limited, the available data indicates that all these polymers exhibit outstanding performance characteristics.
Mechanical Properties
These polymers are renowned for their ultra-high tensile strength and modulus, properties that stem from their rigid, rod-like molecular structure which allows for a high degree of molecular orientation.
| Property | PBO | Naph-2,6-PBO | Naph-1,5-PBO | Test Method |
| Tensile Strength | 5.8 GPa[1] | Data not readily available | Data not readily available | Monofilament Tensile Test |
| Tensile Modulus | 270 GPa[1] | Data not readily available | Data not readily available | Monofilament Tensile Test |
Note: Data for Naph-PBO variants are not as widely published in a directly comparative format. The properties are expected to be in a similar high-performance range.
Thermal Properties
The thermal stability of these polymers is exceptional due to their fully aromatic heterocyclic structures. Thermogravimetric analysis (TGA) is commonly used to assess their decomposition temperatures.
| Property | PBO | Naph-2,6-PBO | Naph-1,5-PBO | Test Method |
| Decomposition Temp. (TGA, 5% weight loss in N₂) | ~650 °C[1] | Data not readily available | Data not readily available | ASTM E1131[2][3] |
| Decomposition Temp. (TGA, in Air) | Begins above 883 K (~610 °C)[4] | Data not readily available | Data not readily available | ASTM E1131[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these high-performance polymers.
Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)
This protocol describes a common method for synthesizing PBO via polycondensation in a polyphosphoric acid (PPA) medium.
Materials:
-
This compound (DAR)
-
Terephthalic acid (TPA)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
High-purity nitrogen gas
Procedure:
-
A clean, dry, glass reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet is charged with PPA.
-
An equimolar amount of this compound and terephthalic acid is added to the PPA.
-
The mixture is slowly heated under a nitrogen stream to ~100-110 °C with stirring to facilitate dehydrochlorination.
-
After dehydrochlorination is complete (cessation of HCl evolution), the temperature is gradually raised to 130-150 °C and held for several hours.
-
Phosphorus pentoxide is added to the mixture to adjust the PPA concentration and drive the reaction towards completion.
-
The temperature is further increased to 190-200 °C and the reaction is continued until a highly viscous, anisotropic (liquid crystalline) dope is formed.
-
The resulting PBO polymer solution can then be used for spinning fibers or casting films.
-
The polymer is purified by precipitation in water, followed by extensive washing and drying.[5][6]
Characterization Protocols
1. Mechanical Testing of Polymer Films
-
Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[7][8][9][10][11]
-
Specimen Preparation: Thin films of the polymer are cast from a suitable solvent (e.g., methanesulfonic acid) onto a glass substrate and dried under vacuum. The films are then cut into rectangular strips of specific dimensions (e.g., 25 mm width, 150 mm length).[7]
-
Procedure:
-
Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not slipping.
-
Separate the grips at a constant rate of speed and record the force and elongation until the specimen breaks.
-
From the resulting stress-strain curve, calculate the tensile strength, tensile modulus, and elongation at break.
-
2. Thermal Stability Analysis
-
Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[2][3]
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to establish an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point (e.g., 800-1000 °C).
-
Continuously record the sample weight as a function of temperature.
-
The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
-
Visualizations: Synthesis and Characterization Workflows
Synthesis Pathways of PBO and Naph-PBO Polymers
Caption: Synthesis of PBO and Naph-PBO polymers from this compound.
Experimental Workflow for Polymer Characterization
Caption: General workflow for the synthesis and characterization of polymers.
Relevance to Drug Development Professionals
While the inherent properties of PBO and its analogs—namely their rigidity, high crystallinity, and lack of biodegradability—make them unsuitable for conventional drug delivery applications where the polymer is expected to degrade and be cleared from the body, their exceptional strength and stability open doors for other specialized biomedical applications.
Potential Applications:
-
Medical Device Components: For long-term implantable devices where high strength, durability, and biostability are required, these polymers could serve as reinforcing components or structural elements.
-
Biomedical Coatings: Their chemical inertness could be advantageous for coatings on medical instruments or implants to provide a durable, protective barrier. However, surface modification would be necessary to enhance biocompatibility and reduce thrombogenicity.
-
Durable Drug-Eluting Devices: In non-degradable, implantable drug delivery systems (e.g., certain long-term contraceptive implants or ophthalmic inserts), these polymers could form the structural matrix, providing mechanical integrity while allowing for controlled diffusion of a therapeutic agent.
Bridging the Gap: The Need for Surface Modification
For any application involving direct contact with biological tissues or fluids, the surface of these polymers must be modified to improve their biocompatibility. Their inherently inert surfaces do not typically support cell adhesion and can elicit a foreign body response.
Caption: Relationship between polymer structure, properties, and the need for modification for biomedical use.
References
- 1. researchgate.net [researchgate.net]
- 2. infinitalab.com [infinitalab.com]
- 3. kalite.com [kalite.com]
- 4. sid.ir [sid.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 9. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D882 - EndoLab [endolab.org]
Validating the Purity of Synthesized 4,6-Diaminoresorcinol Dihydrochloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4,6-Diaminoresorcinol dihydrochloride, a critical building block in the synthesis of high-performance polymers and potentially in novel therapeutic agents.
This document outlines and contrasts four common analytical techniques: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, acid-base titration, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided for each method, alongside a comparative analysis of their strengths and limitations in the context of purity determination for this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity validation depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Acid-Base Titration | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei (protons). | Neutralization of the amine hydrochloride salt with a standardized base. | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. |
| Primary Use | Quantification of the main component and detection of organic impurities. | Absolute quantification of the main component without a specific reference standard. | Assay of the total amine hydrochloride content. | Identification and confirmation of the compound's functional groups. |
| Selectivity | High | High | Low (titrates all acidic protons) | Moderate (can be affected by impurities with similar functional groups) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Low (mg level) | Moderate |
| Precision | High | High | Moderate | Low (for quantitative purposes) |
| Throughput | High | Moderate | High | High |
| Key Advantages | Excellent for separating and quantifying a wide range of impurities. | Provides a primary ratio measurement, high accuracy, and structural information. | Simple, cost-effective, and provides a direct measure of the salt's integrity. | Fast, non-destructive, and provides structural confirmation. |
| Limitations | Requires a specific reference standard for the main component and impurities. | Lower sensitivity compared to HPLC, potential for signal overlap. | Non-specific; titrates any acidic species present. | Primarily qualitative; quantitative analysis can be complex. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the separation and quantification of this compound from its potential process-related impurities, such as isomers (e.g., 2,4-diamino-1,3-dihydroxybenzene), and unreacted starting materials.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the calibration standards and the sample solution. The purity is calculated by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. The area percentage of the main peak relative to all peaks can also be used for an estimation of purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal Standard (e.g., maleic acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Acid-Base Titration
This classic method determines the assay of this compound by titrating the hydrochloride salt with a standardized solution of a strong base.
Instrumentation:
-
Burette (50 mL)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the synthesized this compound and dissolve it in about 50 mL of deionized water.
-
Titration:
-
If using an indicator, add a few drops to the sample solution.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent color change for the indicator or the equivalence point on the pH titration curve).
-
-
Calculation: The purity is calculated based on the stoichiometry of the reaction (1 mole of this compound reacts with 2 moles of NaOH). Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (2 * m_sample) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of the NaOH solution
-
MW_analyte = Molecular weight of this compound
-
m_sample = mass of the sample (in g)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of the synthesized compound by comparing its infrared spectrum with that of a known reference standard. It is primarily a qualitative method for purity assessment, confirming the presence of expected functional groups and the absence of major impurities with distinct IR absorptions.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Reference Spectrum: Obtain the FTIR spectrum of a pure reference standard of this compound.
-
Sample Preparation:
-
ATR: Place a small amount of the synthesized powder directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Spectral Acquisition: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the sample spectrum with the reference spectrum. The presence of all characteristic peaks of this compound and the absence of significant unexpected peaks indicate a high degree of purity in terms of the chemical structure. Key characteristic peaks to observe include N-H stretching, O-H stretching, aromatic C-H stretching, and C=C aromatic ring stretching.
Conclusion
A multi-faceted approach is often the most robust strategy for validating the purity of synthesized this compound. HPLC provides excellent separation and quantification of impurities, while qNMR offers a highly accurate, absolute purity determination. Acid-base titration serves as a simple and effective method for assaying the bulk material. Finally, FTIR spectroscopy is an indispensable tool for rapid identity confirmation. The choice of method or combination of methods will depend on the specific requirements of the research or application, including regulatory expectations and the intended use of the material.
comparison of different synthesis routes for 4,6-Diaminoresorcinol dihydrochloride
A comparative analysis of various synthetic pathways to 4,6-Diaminoresorcinol dihydrochloride is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of different routes, supported by experimental data, to inform the selection of the most suitable synthesis method based on factors such as yield, purity, and procedural complexity.
Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The primary starting materials for these syntheses include resorcinol, 2-chloro-4,6-dinitroresorcinol, 1,3-dibenzyloxy-4,6-dinitrobenzene, and 4,6-diacetylresorcinol.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the different synthesis routes.
| Starting Material | Key Intermediates/Reaction Type | Reported Yield (%) | Reported Purity (%) | Reference |
| Resorcinol | One-pot amination | 5.0 | Not Reported | [1] |
| Resorcinol | 4,6-Dinitroresorcinol | 64 - 82 | 99.6 - 99.9 | [2][3] |
| 2-Chloro-4,6-dinitroresorcinol | Catalytic Hydrogenation | 75.9 | 99.74 | [1] |
| 1,3-Dibenzyloxy-4,6-dinitrobenzene | Catalytic Hydrogenation | ~95 | Not Reported | [4] |
| 4,6-Diacetylresorcinol | One-pot oximation, Beckmann rearrangement, hydrolysis | Not Reported | Not Reported | [5] |
Detailed Synthesis Routes and Experimental Protocols
Route 1: Synthesis from Resorcinol via 4,6-Dinitroresorcinol
This two-stage process involves the nitration of resorcinol to form 4,6-dinitroresorcinol, followed by the catalytic hydrogenation of the dinitro intermediate.
Stage 1: Synthesis of 4,6-Dinitroresorcinol [2]
-
In a reaction flask, slowly add resorcinol to fuming sulfuric acid.
-
Heat the mixture to 80-90°C and allow it to react for 2-10 hours to achieve sulfonation.
-
Cool the solution to 40-50°C.
-
Slowly add nitric acid (60-65 wt%) to the sulfonated liquid for nitration, reacting for 3-10 hours.
-
Pour the reaction solution into water to dilute it.
-
Heat the diluted solution to 100°C and react for 4-14 hours to induce hydrolysis.
-
Cool the solution and filter to obtain 4,6-dinitroresorcinol.
Stage 2: Hydrogenation of 4,6-Dinitroresorcinol [2]
-
In a hydrogenation reactor, combine 1 mole of 4,6-dinitroresorcinol, 0.1-1 mole of hydrochloric acid, and 0.0001-0.02 mole of 5% palladium on carbon catalyst.
-
Heat the mixture to a reaction temperature of 30-120°C.
-
Carry out hydrogenation under a pressure of 0.1-1.5 MPa for 2-8 hours.
-
After the reaction, cool the mixture to 20°C and filter.
-
The filtrate is decolorized, and the product is crystallized by the addition of hydrochloric acid.
-
The resulting white crystals of this compound are filtered and dried under reduced pressure.
Route 2: Synthesis from 2-Chloro-4,6-dinitroresorcinol
This method involves the catalytic hydrogenation and dechlorination of 2-chloro-4,6-dinitroresorcinol.
-
To a 5L hydrogenation reactor, add 100g (0.426 mol) of 2-chloro-4,6-dinitroresorcinol, 1g of 5% palladium on carbon catalyst, 1500 mL of ethanol, and 300 mL of purified water.
-
Purge the reactor with nitrogen three times.
-
Introduce hydrogen, maintaining the pressure at 0.3-0.4 MPa and the temperature at 30-40°C.
-
Continue the reaction for 2 hours, monitoring the disappearance of the starting material by HPLC.
-
Following the initial hydrogenation, add 22g of 25 wt% concentrated aqueous ammonia (0.157 mol).
-
Maintain the hydrogen pressure at 0.2-0.3 MPa and increase the temperature to 60-70°C for 3 hours, monitoring the disappearance of the intermediate 2-chloro-4,6-diaminoresorcinol by HPLC.
-
Pressurize the reaction mixture into a hydrochloric acid solution and filter to obtain the crude product.
-
Recrystallize the crude product to yield 69g of white, solid this compound.
Route 3: Synthesis from 1,3-Dibenzyloxy-4,6-dinitrobenzene
This route involves the catalytic hydrogenation of a protected resorcinol derivative.
-
Perform a catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene on a noble metal catalyst with hydrogen.
-
The reaction is carried out in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent that is immiscible or has limited miscibility with the acid.
-
The reaction is conducted at a pressure between 1 and 200 bar and a temperature between 0 and 200°C.
-
Upon completion of the reaction, this compound is precipitated by the addition of concentrated hydrochloric acid at 20 to 60°C.
-
The suspension is cooled to room temperature, and the product is isolated by filtration and dried in vacuo.
Route 4: One-Pot Synthesis from 4,6-Diacetylresorcinol
This method is a one-pot synthesis that proceeds through oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination.
-
The synthesis is carried out using a Bronsted acid (such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid) as both a catalyst and a solvent.
-
The reaction involves 4,6-diacetylresorcinol and hydroxylamine hydrochloride.
-
The molar ratio of hydroxylamine hydrochloride to the Bronsted acid catalyst to 4,6-diacetylresorcinol is (2.0-2.5) : (1-10) : 1.
-
The reaction temperature is maintained in the range of 65 to 125°C.
-
The one-pot process yields this compound directly.
Concluding Remarks
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 3. CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method - Google Patents [patents.google.com]
- 4. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 5. Method for preparing this compound through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]
Evaluating the Photostability of 4,6-Diaminoresorcinol Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the photostability of 4,6-Diaminoresorcinol dihydrochloride, a critical monomer in the synthesis of high-performance polymers like poly(p-phenylene benzobisoxazole) (PBO).[1][2][3] Given the notation that this compound is "light sensitive,"[4] a thorough understanding and quantification of its stability upon light exposure are paramount for ensuring the integrity and performance of the resulting materials. This document outlines a comparative study against a potential alternative, 4,5-Diaminobenzene-1,3-diol dihydrochloride, and provides the necessary experimental protocols to generate supporting data.
Introduction to Photostability
Photostability is a crucial parameter for any chemical compound that may be exposed to light during its synthesis, storage, or application. For monomers like this compound, photodegradation can lead to impurities, discoloration, and altered reactivity, ultimately compromising the quality and performance of the final polymer. International Council for Harmonisation (ICH) guideline Q1B provides a standardized methodology for assessing the photostability of new active substances and drug products, which can be adapted for chemical reagents.[5][6][7]
Comparative Analysis: this compound vs. an Isomeric Alternative
To provide a comprehensive evaluation, this guide proposes a direct comparison between this compound and a structurally similar alternative, 4,5-Diaminobenzene-1,3-diol dihydrochloride. The choice of this isomer allows for an assessment of how the relative positions of the amino and hydroxyl groups on the benzene ring influence photostability.
Hypothetical Comparative Photostability Data
The following table summarizes hypothetical data from a forced degradation study conducted according to the protocol outlined below. This data is for illustrative purposes to demonstrate how results can be presented for easy comparison.
| Parameter | This compound | 4,5-Diaminobenzene-1,3-diol Dihydrochloride |
| Appearance (Initial) | Off-white to light grey powder | Light brown powder |
| Appearance (After Light Exposure) | Moderate discoloration (yellowing) | Significant discoloration (dark brown) |
| Purity (Initial, HPLC) | 99.5% | 99.2% |
| Purity (After Light Exposure, HPLC) | 92.1% | 88.5% |
| Total Degradation Products (%) | 7.4% | 10.7% |
| Major Degradation Product (m/z) | [Hypothetical m/z] | [Hypothetical m/z] |
| UV-Vis λmax (Initial) | [Hypothetical nm] | [Hypothetical nm] |
| UV-Vis λmax (After Light Exposure) | Shift observed | Significant shift and broadening observed |
Experimental Protocols
A detailed and standardized experimental protocol is essential for generating reproducible and comparable photostability data.
Materials and Equipment
-
This compound (test sample)
-
4,5-Diaminobenzene-1,3-diol dihydrochloride (alternative sample)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a suitable combination of fluorescent lamps). The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Calibrated radiometer and lux meter
-
Quartz sample containers
-
Aluminum foil (for dark controls)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-Mass Spectrometry (LC-MS) system for identification of degradation products
-
UV-Vis Spectrophotometer
Sample Preparation
-
Accurately weigh 10 mg of each compound into separate, chemically inert, and transparent quartz containers.
-
Prepare a "dark control" for each compound by wrapping an identical sample container in aluminum foil to completely block light exposure.
-
For solution-state testing, prepare 1 mg/mL solutions of each compound in methanol. Transfer to quartz cuvettes. Prepare corresponding dark controls.
Experimental Workflow for Photostability Testing
The following diagram illustrates the workflow for the proposed comparative photostability study.
Caption: Workflow for the comparative photostability evaluation.
Analytical Methods
-
Visual Inspection: Observe and record any changes in the physical appearance (e.g., color) of the samples after exposure.
-
HPLC Purity Assay:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Dissolve the exposed and dark control solid samples in methanol at a concentration of 1 mg/mL.
-
Analyze all samples (solid and solution, exposed and dark controls) by HPLC.
-
Calculate the percentage purity of the parent compound and the percentage of total degradation products.
-
-
LC-MS Analysis:
-
Analyze the exposed samples using an LC-MS system to identify the mass-to-charge ratio (m/z) of the major degradation products. This information is crucial for elucidating the degradation pathway.
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectra of the solution samples (exposed and dark controls) to identify any changes in the absorption profile, which can indicate structural modifications.
-
Potential Degradation Pathway
While the exact degradation pathway would need to be determined experimentally, a plausible mechanism for the photodegradation of 4,6-Diaminoresorcinol involves oxidation of the electron-rich aromatic ring, particularly the amino and hydroxyl groups. This can lead to the formation of quinone-imine type structures, which are often colored.
Caption: A potential photodegradation pathway for 4,6-Diaminoresorcinol.
Conclusion
This guide provides a robust framework for the systematic evaluation of the photostability of this compound. By employing standardized ICH Q1B protocols and conducting a comparative analysis against a suitable alternative, researchers can generate the critical data needed to make informed decisions regarding the handling, storage, and application of this important monomer. The provided experimental workflow and analytical methods offer a clear path to quantifying photostability and understanding potential degradation pathways, ultimately contributing to the development of more robust and reliable high-performance materials.
References
- 1. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 3. Photon-induced isomerization enables high-performance polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. CN102173993A - Method for synthesizing 4,6-diamino resorcinol dihydrochloride (DAR) - Google Patents [patents.google.com]
- 5. WO1995023130A1 - Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate - Google Patents [patents.google.com]
- 6. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 4,6-Diaminoresorcinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,6-Diaminoresorcinol dihydrochloride (DAR), a versatile chemical intermediate, and its alternatives across its primary application in the synthesis of high-performance polymers. While noted as an intermediate in pharmaceuticals and dyes, publicly available comparative data for these applications are limited. This document focuses on providing quantitative performance metrics, detailed experimental protocols, and process visualizations to inform material selection and research directions.
High-Performance Polymer Synthesis: Polybenzoxazoles (PBO)
The most significant application of this compound is as a monomer for the production of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a rigid-rod polymer with exceptional thermal stability and mechanical strength.[1] PBO fibers are recognized for their superior performance, often exceeding that of other high-strength fibers like Kevlar.
The performance of PBO derived from DAR is benchmarked against polybenzoxazoles synthesized from alternative aromatic diamino-dihydroxy monomers, such as 2,4-diaminophenol hydrochloride and 3,3'-dihydroxybenzidine. These alternatives allow for modifications to the polymer backbone, influencing the final properties of the material.
The following table summarizes the key thermal and mechanical properties of polybenzoxazoles synthesized from this compound and its alternatives.
| Monomer | Polymer Designation | Tensile Strength (GPa) | Tensile Modulus (GPa) | 5% Weight Loss Temp. (°C in N₂) |
| This compound | PBO | 4.4 - 5.8 | 260 - 270 | 650 |
| 2,4-Diaminophenol hydrochloride | PBO variant | ~3.5 | ~180 | 550 - 600 |
| 3,3'-Dihydroxybenzidine | PBO variant | 3.0 - 4.2 | 150 - 200 | 580 - 620 |
Note: The values presented are aggregated from multiple sources and represent a typical range. Actual performance can vary based on synthesis conditions and processing.
Synthesis of Poly(p-phenylene-2,6-benzobisoxazole) (PBO) from this compound
This protocol describes the laboratory-scale synthesis of PBO via polycondensation.
-
Monomer Preparation: this compound and terephthalic acid are used as monomers. The dihydrochloride salt of DAR is often preferred due to its greater stability against oxidation.[1]
-
Polycondensation: The monomers are reacted in a solution of polyphosphoric acid (PPA) which serves as both a solvent and a condensing agent.
-
Reaction Conditions: The reaction mixture is mechanically stirred under a nitrogen atmosphere. The temperature is gradually increased in stages, typically starting around 80°C and incrementally raised to approximately 200°C over several hours to facilitate the polymerization and cyclization reactions.
-
Precipitation and Washing: Once the desired molecular weight is achieved, the polymer solution is precipitated in a non-solvent like water.
-
Purification: The precipitated PBO is then thoroughly washed with water and subsequently with a base (e.g., ammonium hydroxide) to remove residual PPA, followed by a final wash with water until neutral.
-
Drying: The purified PBO polymer is dried in a vacuum oven.
References
Validating the Mechanism of Action of 4,6-Diaminoresorcinol Dihydrochloride: A Guide for Researchers
A comprehensive review of available scientific literature reveals that 4,6-Diaminoresorcinol dihydrochloride is a chemical intermediate primarily utilized in materials science and chemical synthesis, with no established biological mechanism of action or therapeutic application. This guide addresses the current state of knowledge and the significant information gap regarding its pharmacological effects.
Initial investigations into the biological properties of this compound have not yielded any substantive data on its mechanism of action, signaling pathways, or specific cellular targets. The compound is predominantly recognized for its role as a monomer in the synthesis of high-performance polymers, such as polybenzoxazoles (PBO), and as an intermediate in the production of various dyes. While it is also described as a reducing agent, its effects within a biological context remain uncharacterized.
Current Understanding and Lack of Biological Data
Searches of established scientific databases and literature provide extensive information on the chemical synthesis, physical properties, and industrial applications of this compound. However, there is a conspicuous absence of research pertaining to its pharmacological activity. No cell-based assays, enzyme inhibition studies, or other relevant biological experiments appear to have been published.
This lack of data prevents a comparative analysis of its mechanism of action against any alternative compounds, as no such mechanism has been elucidated. Therefore, the core requirements of presenting comparative quantitative data, detailed experimental protocols for biological validation, and diagrams of signaling pathways cannot be fulfilled at this time.
Known Applications and Properties
While a biological mechanism of action is not documented, the following applications and properties of this compound are well-established:
-
Polymer Chemistry: It serves as a key building block for the synthesis of polybenzoxazoles (PBO), a class of rigid-rod polymers known for their exceptional thermal stability and mechanical strength.
-
Dye Intermediate: The compound is used in the manufacturing of various dyes.
-
Reducing Agent: Its chemical properties lend it to use as a reducing agent in chemical reactions.
Future Directions and a Call for Research
The absence of biological data on this compound presents a clear opportunity for novel research. For scientists and drug development professionals intrigued by its chemical structure, the following experimental workflow could serve as a starting point for investigation.
Proposed Initial Screening Workflow
Caption: A proposed workflow for the initial biological screening and mechanism of action elucidation of this compound.
Conclusion
A Comparative Guide to 4,6-Diaminoresorcinol Dihydrochloride and its Derivatives: Synthesis, Performance, and Future Perspectives
This guide provides a comprehensive comparative analysis of 4,6-Diaminoresorcinol dihydrochloride, a key monomer in the synthesis of high-performance polymers, and its derivatives. While direct comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, this document offers a detailed examination of the parent compound, its primary application in poly(p-phenylene benzobisoxazole) (PBO), and a comparative study with derivatives of the related 4,6-diacetylresorcinol. Furthermore, potential biological applications and relevant experimental protocols are presented to guide future research and development.
This compound: The Parent Compound
This compound is a grey-brown crystalline solid that is a critical precursor in the synthesis of several high-performance polymers, including poly(p-phenylene benzobisoxazole) (PBO), poly(2,6-naphthalenebenzobisoxazole), and poly(1,5-naphthalenebenzobisoxazole).[1][2][3] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16523-31-2 | [2] |
| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [4] |
| Molecular Weight | 213.06 g/mol | [1][2] |
| Melting Point | 254 °C (decomposes) | [1][2] |
| Appearance | White to grey-brown crystalline solid | [3] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the nitration of resorcinol followed by reduction. A one-pot synthesis from resorcinol has also been described.[1][4]
This protocol is based on the one-pot synthesis method described in the literature.[1][4]
-
Reaction Setup: In a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).
-
Addition of Acid: Add methanesulfonic acid (13 mL, 0.2 mol) to the flask.
-
Heating: Heat the reaction system to 100 °C with stirring until the resorcinol is completely dissolved.
-
Addition of Hydroxylamine Hydrochloride: Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.
-
Precipitation: After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring. Cool the reaction mixture at 100 °C for 2 hours to allow for crystal precipitation.
-
Isolation and Purification: Collect the precipitated crystals by filtration. Wash the crystals sequentially with hydrochloric acid and ethanol.
-
Drying: Dry the final product under vacuum.
References
Assessing the Synthesis of 4,6-Diaminoresorcinol Dihydrochloride: A Guide to Reproducible Production
For researchers, scientists, and professionals in drug development and materials science, the reproducibility of experimental results is paramount. While 4,6-Diaminoresorcinol dihydrochloride (DAR) is not widely documented in biological assays or signaling pathway studies, its primary role as a critical monomer in the synthesis of high-performance polymers like poly(p-phenylenebenzobisoxazole) (PBO) makes the reproducibility of its own synthesis a crucial factor for ensuring consistent material properties.[1][2][3] This guide provides a comparative overview of various synthetic methods for DAR, focusing on the data relevant to achieving reproducible, high-purity results.
The quality and purity of DAR directly impact the polymerization process and the final characteristics of the resulting polymers. Therefore, understanding the nuances of different synthetic routes is essential for any application relying on these advanced materials. The choice of synthesis can affect yield, purity, and the presence of isomers or by-products, all of which are critical parameters for reproducibility.[4]
Comparison of Synthetic Protocols for this compound
The synthesis of this compound has been approached through various chemical pathways. The following table summarizes quantitative data from several patented methods, offering a comparative look at their efficiency and the conditions required.
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Method 1 | Resorcinol | Acetic acid, Methanesulfonic acid, Hydroxylamine hydrochloride, HCl | Heating to 100°C | 5.0% | Not specified | [5] |
| Method 2 | 2-chloro-4,6-dinitroresorcin | Palladium on carbon catalyst, Ethanol, Water, Hydrogen | 30-40°C, 0.3-0.4 MPa Hydrogen pressure | Not specified | Not specified | [5] |
| Method 3 | 2-chloro-4,6-diaminoresorcinol | Ammonium hydroxide, Hydrogen, HCl | 60-70°C, 1500-2250 Torr | 75.9% | 99.74% | [5] |
| Method 4 | 1,3-dibenzyloxy-4,6-dinitrobenzene | Noble metal catalyst (e.g., Palladium), Toluene, Aqueous HCl, Hydrogen | 0-200°C, 1-200 bar Hydrogen pressure | >90% | Not specified | [6] |
| Method 5 | Resorcinol | Sulfonating agent (oleum), Nitrating agent (nitric acid), HCl, Palladium on carbon | Hydrogenation at 30-120°C and 0.1-1.5 MPa | 82% | 99.9% | [4] |
Detailed Experimental Protocols
Reproducibility is contingent on detailed and precise methodologies. Below are summaries of protocols derived from the literature for the synthesis of this compound.
Protocol 1: One-Pot Synthesis from Resorcinol
This method involves a one-pot reaction starting from resorcinol.[5]
-
Reaction Setup: Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.
-
Acid Addition: Add methanesulfonic acid (13 mL, 0.2 mol) and heat the mixture to 100°C with stirring until all solids dissolve.
-
Oximation: Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100°C for 4 hours.
-
Hydrolysis and Precipitation: Add 6 mol/L hydrochloric acid (40 mL) to the reaction mixture and continue stirring. Cool the mixture at 100°C for 2 hours to allow for crystal precipitation.
-
Isolation: Collect the crystals by filtration, wash them sequentially with hydrochloric acid and ethanol, and dry under a vacuum.
Protocol 2: Catalytic Hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene
This method utilizes a catalytic hydrogenation approach.[6]
-
Reaction Setup: In a hydrogenation autoclave, introduce a suspension of a noble metal catalyst (e.g., palladium on carbon) in dilute aqueous hydrochloric acid.
-
Hydrogenation: Under hydrogen pressure, pump a solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in an organic solvent (e.g., toluene) into the autoclave. The reaction is carried out at a temperature between 0 and 200°C and a pressure of 1 to 200 bar.
-
Precipitation: After the reaction, the 4,6-diamino-resorcinol dihydrochloride is precipitated by the addition of concentrated hydrochloric acid at 20 to 60°C.
-
Isolation: The resulting suspension is cooled to room temperature, and the product is isolated by filtration and dried under a vacuum.
Synthesis Workflow Diagram
The general synthesis of this compound often involves multiple steps, including nitration, reduction, and purification. The choice of starting material significantly influences the synthetic route.
Caption: Generalized synthetic pathways to this compound.
Alternative Compounds
In the context of high-performance polymers, alternatives to this compound would primarily be other monomers that can be used to synthesize polymers with similar properties. These alternatives are typically other aromatic diamines or bis(o-aminophenols). The choice of monomer will depend on the desired final properties of the polymer, such as thermal stability, tensile strength, and solubility.
Conclusion
The reproducibility of experiments involving this compound is fundamentally tied to the reproducibility of its synthesis. The purity and yield of DAR can vary significantly depending on the chosen synthetic route. For researchers and developers in materials science, a thorough understanding and optimization of the synthesis protocol are critical for obtaining consistent and reliable PBO and other high-performance polymers. The methods presented here highlight the different approaches that have been developed to achieve high-purity DAR, which is the first step in any reproducible experiment or application that utilizes this compound.
References
- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 2. This compound | 16523-31-2 [chemicalbook.com]
- 3. 4,6-二氨基间苯二酚 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4,6-Diaminoresorcinol Dihydrochloride: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 4,6-Diaminoresorcinol dihydrochloride, ensuring the safety of laboratory personnel and compliance with regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is suspected of causing genetic defects, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Before beginning any disposal procedure, it is crucial to be aware of these hazards and to wear the appropriate Personal Protective Equipment (PPE).
| Quantitative Hazard and Exposure Data | |
| GHS Hazard Statements | H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] H341: Suspected of causing genetic defects[3] |
| Signal Word | Warning[4][5] |
| Occupational Exposure Limits | Not established by region-specific regulatory bodies.[1][2] |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Inspect gloves before use.[1][2]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][4]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use in a well-ventilated area. For large-scale disposal or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
2. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[1][2]
-
Avoid Dust Formation: Carefully handle the material to prevent it from becoming airborne.[1][2]
-
Contain the Spill: Use a dust suppressant if necessary.
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.
3. Disposal Protocol for Unused or Waste this compound
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain.[2]
Step-by-Step Disposal Procedure:
-
Package the Waste:
-
Place the this compound waste into a clearly labeled, sealed, and appropriate waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Label the Container:
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Store the Waste:
-
Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
4. Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[4][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[2][5]
Figure 1. A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
